4-(6-Chloro-2-methoxypyrimidin-4-YL)morpholine
Description
BenchChem offers high-quality 4-(6-Chloro-2-methoxypyrimidin-4-YL)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(6-Chloro-2-methoxypyrimidin-4-YL)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C9H12ClN3O2 |
|---|---|
Molecular Weight |
229.66 g/mol |
IUPAC Name |
4-(6-chloro-2-methoxypyrimidin-4-yl)morpholine |
InChI |
InChI=1S/C9H12ClN3O2/c1-14-9-11-7(10)6-8(12-9)13-2-4-15-5-3-13/h6H,2-5H2,1H3 |
InChI Key |
ZNLTUXHKQNQAMA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=CC(=N1)Cl)N2CCOCC2 |
Origin of Product |
United States |
Foundational & Exploratory
Architecting Potency: The Pyrimidine-Morpholine Scaffold in Kinase Inhibitor Design
Executive Summary
The pyrimidine-morpholine scaffold represents a "privileged structure" in modern medicinal chemistry, particularly within the landscape of ATP-competitive kinase inhibitors. This guide dissects the structural rationale, synthetic pathways, and biological validation of this scaffold, with a specific focus on the PI3K/Akt/mTOR signaling axis. By leveraging the hydrogen-bonding capacity of the morpholine oxygen and the geometric versatility of the pyrimidine core, researchers can engineer compounds with high affinity, favorable metabolic stability, and tunable solubility profiles.
The Pharmacophore: Structural Logic & SAR
The enduring success of the pyrimidine-morpholine scaffold stems from its ability to mimic the adenine ring of ATP while exploiting specific interactions within the kinase hinge region.
The Pyrimidine Core (The Scaffold)
The pyrimidine ring serves as the planar, aromatic anchor. Unlike the fused bicyclic systems of ATP (adenine), the monocyclic pyrimidine offers a smaller footprint, allowing for the decoration of substituents at the 2, 4, and 6 positions to probe the hydrophobic pockets (Selectivity Pocket/Affinity Pocket) adjacent to the ATP binding site.
The Morpholine Moiety (The Hinge Binder & Solubilizer)
The morpholine ring is not merely a solubilizing group; it is often the primary determinant of binding efficacy.
-
Hinge Interaction: The ether oxygen of the morpholine ring acts as a hydrogen bond acceptor. In PI3K
inhibitors, this oxygen forms a critical H-bond with the backbone amide NH of Val851 (Val882 in PI3K ; Val2240 in mTOR).[1] -
Conformational Constraint: The chair conformation of morpholine directs the oxygen vector precisely toward the hinge region when attached to the pyrimidine C-2 or C-4 position.
-
PK Properties: The basic nitrogen (pKa ~8.3) modulates lipophilicity (LogD) and improves metabolic stability compared to open-chain amines.
Visualization: Pharmacophore Binding Mode
The following diagram illustrates the canonical binding mode of a 2-morpholinopyrimidine inhibitor within the ATP-binding pocket of a Class I PI3K.
Caption: Canonical binding mode of pyrimidine-morpholine inhibitors showing the critical hydrogen bond between the morpholine oxygen and the hinge region Valine residue.
Target Landscape: The PI3K/Akt/mTOR Axis
This scaffold is most prominently associated with inhibitors of the Phosphatidylinositol 3-Kinase (PI3K) pathway.[2] The structural homology between the ATP-binding clefts of PI3K isoforms and mTOR (mammalian Target of Rapamycin) allows for the design of both isoform-selective and dual PI3K/mTOR inhibitors.
Pathway Visualization
Understanding the downstream signaling is crucial for designing cellular assays.
Caption: The PI3K/Akt/mTOR signaling cascade. Pyrimidine-morpholine inhibitors typically target the PI3K node or dual-target PI3K and mTORC1.
Synthetic Architecture: Protocol for 2,4-Dimorpholinopyrimidine Derivatives
The synthesis of these inhibitors typically follows a convergent strategy, utilizing sequential Nucleophilic Aromatic Substitution (
Synthetic Workflow Diagram
Caption: Sequential functionalization of the pyrimidine core via regioselective SNAr and Suzuki-Miyaura coupling.
Detailed Experimental Protocol
Target Compound: 4-(4,6-dimorpholinopyrimidin-2-yl)aniline derivative (General Template)
Step 1: Regioselective
(C-4 Substitution)
The C-4 and C-6 positions of 2,4,6-trichloropyrimidine are more electrophilic than C-2 due to the summation of inductive effects.
-
Reagents: 2,4,6-Trichloropyrimidine (1.0 eq), Morpholine (1.0 eq), DIPEA (1.2 eq).
-
Solvent: Ethanol or DCM.
-
Procedure:
-
Dissolve 2,4,6-trichloropyrimidine in Ethanol at 0°C.
-
Add DIPEA followed by the dropwise addition of Morpholine over 30 mins to favor mono-substitution.
-
Stir at 0°C for 2 hours.
-
Validation: TLC (Hexane:EtOAc 8:2) should show a new spot with lower
. -
Workup: Evaporate solvent, wash with water, extract with EtOAc.
-
Yield: Typically 70-80% of the 4-morpholino isomer.
-
Step 2: Second
(C-2/C-6 Substitution)
To introduce a second morpholine or a different amine at C-2 or C-6.
-
Reagents: Intermediate 1 (1.0 eq), Morpholine (2.5 eq).
-
Procedure:
-
Dissolve Intermediate 1 in Ethanol.
-
Stir at Room Temperature (RT) for 4-6 hours. (Note: C-2 substitution requires higher temperature/pressure if C-4 is already substituted, but C-6 is accessible).
-
Workup: Precipitate product by adding water or purify via silica column.
-
Step 3: Suzuki-Miyaura Cross-Coupling
To install the aryl "tail" for selectivity.
-
Reagents: Chloropyrimidine intermediate (1.0 eq), Aryl boronic acid (1.2 eq),
(5 mol%), (2M aqueous, 3.0 eq). -
Solvent: DME/Water or Dioxane/Water (3:1).
-
Procedure:
-
Degas solvents with
for 15 mins (Critical for preventing homocoupling). -
Add reagents to a microwave vial or round-bottom flask.
-
Heat at 90°C (oil bath) or 110°C (microwave) for 1-4 hours.
-
Purification: Filter through Celite, concentrate, and purify via Flash Chromatography (Gradient: 0-5% MeOH in DCM).
-
Biological Characterization & Data Presentation
In Vitro Kinase Assay (ADP-Glo™ Platform)
This assay quantifies kinase activity by measuring the ADP produced during the phosphorylation reaction. It is preferred over radioactive assays for high-throughput screening.
Protocol:
-
Enzyme Reaction: Incubate purified PI3K isoform (e.g.,
) with lipid substrate ( ) and ATP ( ) in kinase buffer (HEPES pH 7.5, , EGTA). -
Inhibitor Treatment: Add serial dilutions of the pyrimidine-morpholine compound (DMSO stock).
-
ADP-Glo Reagent: After 60 mins, add ADP-Glo reagent to terminate the reaction and deplete remaining ATP.
-
Detection: Add Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase/luciferin reaction.
-
Readout: Measure Luminescence (RLU). Calculate
using a 4-parameter logistic fit.
Representative Data Structure
When reporting data, structure your tables to highlight selectivity ratios, a critical metric for this scaffold.
| Compound ID | PI3K | PI3K | mTOR | Selectivity ( |
| BKM120 (Ref) | 52 | 166 | >5000 | 3.2 |
| GDC-0980 (Ref) | 4 | 17 | 17 | 4.2 |
| Analog 1 | 12 | 450 | 800 | 37.5 |
References
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. (2021).[1] [Link]
-
Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor. Bioorganic & Medicinal Chemistry Letters. (2012). [Link]
-
5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor. Journal of Medicinal Chemistry. (2017). [Link]
-
Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry. (2024). [Link]
-
How protein kinase inhibitors bind to the hinge region of the target protein. Current Topics in Medicinal Chemistry. (2025). [Link]
Sources
An In-depth Technical Guide to 2-methoxy-4-morpholino-6-chloropyrimidine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-methoxy-4-morpholino-6-chloropyrimidine, a key heterocyclic intermediate in medicinal chemistry. The document details its chemical and physical properties, provides a well-grounded synthetic protocol, and explores its reactivity and applications, particularly in the context of kinase inhibitor development. By synthesizing information from analogous structures and established chemical principles, this guide serves as a valuable resource for researchers engaged in drug discovery and development.
Introduction: The Significance of the Pyrimidine Scaffold
The pyrimidine nucleus is a cornerstone in the design of therapeutic agents, owing to its presence in the nucleobases of DNA and RNA.[1][2] This inherent biological relevance has made pyrimidine derivatives a "privileged scaffold" in medicinal chemistry, with applications spanning from anticancer to antiviral and anti-inflammatory agents.[1][2] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets.
The subject of this guide, 2-methoxy-4-morpholino-6-chloropyrimidine, incorporates three key functional groups that contribute to its utility as a synthetic building block:
-
The Chlorine Atom: Serves as a versatile leaving group, readily displaced by nucleophiles, which is a cornerstone of its synthetic utility.
-
The Methoxy Group: Influences the electronic properties of the pyrimidine ring and can be involved in key binding interactions with biological targets.
-
The Morpholine Moiety: Often incorporated into drug candidates to enhance solubility, metabolic stability, and to serve as a key pharmacophore for interaction with targets like kinases.
This guide will delve into the specific properties and synthetic utility of this molecule, providing a foundation for its application in research and development.
Physicochemical and Spectroscopic Properties
While specific experimental data for 2-methoxy-4-morpholino-6-chloropyrimidine is not extensively published, we can infer its properties based on closely related analogs and general principles of organic chemistry.
Physical Properties
| Property | Predicted Value |
| Molecular Formula | C9H12ClN3O2 |
| Molecular Weight | 230.06 g/mol |
| Physical State | Likely a solid at room temperature |
| Melting Point | Estimated to be in the range of 80-120 °C |
| Solubility | Expected to be soluble in a range of organic solvents like Dichloromethane, Ethyl Acetate, and Methanol. |
Spectroscopic Data (Predicted)
2.2.1. 1H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the methoxy, morpholino, and pyrimidine ring protons.
-
~3.9 ppm (s, 3H): A singlet corresponding to the methoxy (O-CH3) protons.
-
~3.7 ppm (t, 4H): A triplet for the morpholine protons adjacent to the oxygen atom (O-(CH2)2).
-
~3.6 ppm (t, 4H): A triplet for the morpholine protons adjacent to the nitrogen atom (N-(CH2)2).
-
~6.0-6.5 ppm (s, 1H): A singlet for the proton on the pyrimidine ring.
2.2.2. 13C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
-
~170 ppm: C=N carbon of the pyrimidine ring.
-
~160-165 ppm: Carbons of the pyrimidine ring attached to chlorine and morpholine.
-
~90-100 ppm: Carbon of the pyrimidine ring attached to the methoxy group.
-
~66 ppm: Morpholine carbons adjacent to the oxygen.
-
~54 ppm: Methoxy carbon.
-
~44 ppm: Morpholine carbons adjacent to the nitrogen.
2.2.3. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
~2950-2850 cm-1: C-H stretching vibrations of the methoxy and morpholino groups.
-
~1600-1450 cm-1: C=C and C=N stretching vibrations of the pyrimidine ring.
-
~1250-1050 cm-1: C-O stretching vibrations of the methoxy and morpholine ether linkages.
-
~800-600 cm-1: C-Cl stretching vibration.
2.2.4. Mass Spectrometry
The mass spectrum should show a molecular ion peak (M+) and a characteristic M+2 peak due to the presence of the chlorine isotope (37Cl).
-
[M]+: m/z ~229
-
[M+2]+: m/z ~231 (with an intensity of approximately one-third of the M+ peak).
Synthesis and Reaction Mechanisms
The synthesis of 2-methoxy-4-morpholino-6-chloropyrimidine can be logically approached from commercially available dichloropyrimidines through a sequential nucleophilic aromatic substitution (SNAr) strategy. The differential reactivity of the chlorine atoms on the pyrimidine ring allows for a controlled, stepwise introduction of the methoxy and morpholino groups.
Proposed Synthetic Pathway
Caption: Proposed synthetic route to 2-methoxy-4-morpholino-6-chloropyrimidine.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Methoxy-4,6-dichloropyrimidine
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4,6-trichloropyrimidine (1.0 eq.) in anhydrous methanol.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of sodium methoxide (1.0-1.1 eq.) in methanol dropwise over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the starting material is consumed, quench the reaction by adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of 2-Methoxy-4-morpholino-6-chloropyrimidine
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the 2-methoxy-4,6-dichloropyrimidine (1.0 eq.) from the previous step in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or acetonitrile.
-
Reagent Addition: Add morpholine (1.0-1.2 eq.) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1.5 eq.) to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: After completion, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the final product.
Reactivity and Applications in Drug Discovery
The primary utility of 2-methoxy-4-morpholino-6-chloropyrimidine in drug discovery lies in the reactivity of the remaining chlorine atom at the 6-position. This position is susceptible to further nucleophilic aromatic substitution, allowing for the introduction of a diverse range of substituents.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine at the 6-position can be displaced by a variety of nucleophiles, including:
-
Amines: Reaction with primary or secondary amines introduces nitrogen-containing functionalities, which are crucial for interacting with many biological targets.
-
Thiols: Thiolates can displace the chloride to form thioethers.
-
Alcohols: Alkoxides can be used to introduce different alkoxy groups, although this may require more forcing conditions compared to amine nucleophiles.
This reactivity makes 2-methoxy-4-morpholino-6-chloropyrimidine a valuable intermediate for building libraries of compounds for high-throughput screening.
Cross-Coupling Reactions
The C-Cl bond can also participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. This enables the formation of carbon-carbon and carbon-nitrogen bonds, significantly expanding the structural diversity that can be achieved from this intermediate.
Caption: Key reaction pathways for 2-methoxy-4-morpholino-6-chloropyrimidine.
Application in Kinase Inhibitor Synthesis
The 2,4,6-trisubstituted pyrimidine scaffold is a common feature in many kinase inhibitors. The morpholine and methoxy groups can occupy specific pockets in the ATP-binding site of kinases, while the substituent introduced at the 6-position can be varied to achieve potency and selectivity for a particular kinase target. For example, the morpholine oxygen can act as a hydrogen bond acceptor, a common interaction motif in kinase-inhibitor binding.
Safety and Handling
Based on the safety data for structurally similar chloropyrimidines, 2-methoxy-4-morpholino-6-chloropyrimidine should be handled with care in a well-ventilated laboratory fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Inhalation: Avoid inhaling dust or vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
2-methoxy-4-morpholino-6-chloropyrimidine is a valuable and versatile intermediate for the synthesis of complex heterocyclic molecules. Its strategic combination of a reactive chlorine atom, a methoxy group, and a morpholino moiety makes it particularly well-suited for the development of kinase inhibitors and other potential therapeutic agents. The synthetic and reactivity principles outlined in this guide provide a solid foundation for researchers to effectively utilize this compound in their drug discovery and development endeavors.
References
- Luo, Y., et al. (2014). N-trisubstituted pyrimidine compounds for human tumor cell lines in vitro. European Journal of Medicinal Chemistry, 84, 545-553.
- Ma, C., et al. (2014). 1,2,3-triazole-pyrimidine derivatives were effective against quite a few cancer cell lines. Bioorganic & Medicinal Chemistry Letters, 24(5), 1403-1407.
- Gao, C., et al. (2022). Design, synthesis, biological evaluation and docking studies of novel 2-substituted-4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives as dual PI3Kα/mTOR inhibitors. Bioorganic Chemistry, 128, 106085.
- Verheijen, J. C., et al. (2009). Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 6-aryl substituent. Journal of Medicinal Chemistry, 52(24), 8010-8024.
- Patel, R. V., et al. (2021). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. Archiv der Pharmazie, 354(9), e2100148.
- Eisavi, R., et al. (2023). The promoted synthesis of minoxidil by magnetic nanoparticles of cobalt ferrite (CoFe2O4) as a heterogeneous reusable catalyst. Applied Organometallic Chemistry, 37(7), e7091.
- Nawaz, H., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Journal of Molecular Structure, 1267, 133605.
Sources
Technical Guide: Heterocyclic Intermediates for PI3K/mTOR Inhibitor Synthesis
Executive Summary: The Hinge-Binder Imperative
The PI3K/AKT/mTOR signaling pathway is the most frequently dysregulated pathway in human cancer. The development of ATP-competitive inhibitors targeting Phosphoinositide 3-kinase (PI3K) and the Mammalian Target of Rapamycin (mTOR) relies fundamentally on heterocyclic chemistry .
Because the ATP-binding pockets of these kinases are adenine-binding clefts, the primary design strategy involves "scaffold hopping"—replacing the adenine core with synthetic heterocycles that mimic its hydrogen-bonding capabilities (specifically to the hinge region residues, e.g., Val851 in PI3K
This guide details the synthesis and optimization of the two most critical heterocyclic classes in this domain: Thienopyrimidines (e.g., Pictilisib/GDC-0941) and Imidazoquinolines (e.g., Dactolisib/BEZ235). We focus on the intermediates—the activated cores that allow for convergent library synthesis.
Biological Context & Structural Logic
To design the intermediate, one must understand the target. The diagram below illustrates the PI3K/mTOR signaling cascade and the precise intervention points for these heterocyclic inhibitors.
Figure 1: The PI3K/AKT/mTOR signaling cascade.[1][2][3][4] Heterocyclic intermediates are designed to build molecules that competitively bind to the ATP pockets of PI3K and mTORC1.
Scaffold Selection: SAR & Kinase Selectivity[5]
The choice of heterocyclic core dictates the vector of substituents (R-groups) that extend into the affinity pocket and the solvent-exposed region.
| Scaffold Class | Representative Drug | Key Intermediate Structure | Selectivity Profile |
| Thienopyrimidine | Pictilisib (GDC-0941) | 4-chloro-6-bromo-thieno[3,2-d]pyrimidine | Pan-PI3K (High selectivity vs mTOR) |
| Imidazoquinoline | Dactolisib (BEZ235) | 4-chloro-imidazo[4,5-c]quinoline | Dual PI3K/mTOR (Equipotent) |
| Aminothiazole | Alpelisib (BYL719) | 2-aminothiazole-4-carboxamide | Isoform Specific (PI3K |
| Morpholino-pyrimidine | Buparlisib (BKM120) | 2,4-dichloropyrimidine | Pan-PI3K |
Technical Insight: The thienopyrimidine scaffold is often preferred for selective PI3K inhibition because the sulfur atom alters the electron density and geometry slightly compared to the quinazoline core, allowing for specific hydrophobic interactions in the specificity pocket (Met772 region).
Deep Dive: Thienopyrimidine Intermediates (GDC-0941 Series)
The synthesis of thienopyrimidines is convergent. The critical intermediate is the dihalogenated core , which allows for sequential functionalization: first at the C4 position (via
Synthetic Workflow Diagram
Figure 2: Convergent synthesis of thienopyrimidine inhibitors. The 4-chloro intermediate is the "branch point" for library generation.
Advanced Synthetic Protocols
The following protocols are optimized for reproducibility and scalability. They address the common failure mode of incomplete chlorination or hydrolysis of the active intermediate.
Protocol A: Activation of the Heterocyclic Core (Chlorination)
Target Intermediate: 4-chloro-6-bromo-thieno[3,2-d]pyrimidine
Rationale: The conversion of the lactam (C=O) to the imidoyl chloride (C-Cl) creates the electrophilic center required for the subsequent
Reagents:
-
6-bromo-thieno[3,2-d]pyrimidin-4(3H)-one (1.0 eq)
-
Phosphorus oxychloride (
) (10.0 eq) – Solvent & Reagent -
N,N-Diisopropylethylamine (DIPEA) (2.0 eq) – Acid Scavenger
-
Acetonitrile (ACN) – Co-solvent (Optional for solubility)
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (
) for 15 minutes. -
Addition: Charge the RBF with the thienopyrimidinone starting material. Add
slowly via syringe. Caution: Exothermic. -
Catalysis: Add DIPEA dropwise. The base catalyzes the reaction and prevents the formation of pyrophosphoryl byproducts.
-
Reaction: Heat the mixture to reflux (
) for 4–6 hours.-
Validation: Monitor by LC-MS. The starting material (M+H) peak should disappear, replaced by the chloride peak (M+H of product; note the characteristic 3:1 Cl isotope pattern).
-
-
Workup (Critical): Cool the mixture to RT. Concentrate under reduced pressure to remove excess
. -
Quench: Pour the residue slowly onto crushed ice/saturated
solution with vigorous stirring. Do not allow the temperature to rise above to prevent hydrolysis of the chloride back to the starting lactam. -
Extraction: Extract with Dichloromethane (
, 3x). Dry over and concentrate. -
Result: Yields a yellow/tan solid. Store under
at .
Protocol B: Regioselective Suzuki-Miyaura Coupling
Target: Introduction of the Indazole moiety (GDC-0941 specific)
Rationale: This step couples the aryl boronate to the C6 position. The choice of catalyst is vital to prevent dehalogenation of the C4-chloride if the
Reagents:
-
Intermediate from Protocol A (1.0 eq)
-
Indazole-4-boronic acid pinacol ester (1.2 eq)
- (0.05 eq) – Catalyst
- (2.0 M aqueous solution, 3.0 eq)
-
1,4-Dioxane (0.1 M concentration relative to substrate)
Methodology:
-
Degassing: Combine the aryl halide and boronate in a microwave vial. Add Dioxane. Sparge with Argon for 10 minutes. Oxygen is the enemy of Palladium.
-
Catalyst Addition: Add
and the aqueous base. Seal the vial immediately. -
Reaction: Heat to
for 2 hours (or microwave at for 30 min). -
Purification: Filter through a Celite pad. The crude is usually purified via Flash Chromatography (Hexane/Ethyl Acetate gradient).
Synthesis of BEZ235 (Imidazoquinoline) Intermediates
BEZ235 requires a tricyclic core. The synthesis is more linear.
Key Intermediate: 2-methyl-2H-imidazo[4,5-c]quinolin-4-amine derivatives.
Synthetic Logic:
-
Quinolone Formation: Condensation of 2-amino-3-nitrobenzoic acid with ethyl acetoacetate.
-
Chlorination:
converts the quinolone to 4-chloro-3-nitroquinoline. -
Substitution:
with a diamine linker. -
Cyclization: Reduction of the nitro group followed by imidazole ring closure using an orthoester or aldehyde.
Note: Unlike the thienopyrimidine route, the imidazoquinoline route often builds the third ring after establishing the core quinoline.
References
-
Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Design, Synthesis and Anti-Proliferative Activities of 2,6-Substituted Thieno[3,2-d]pyrimidine Derivatives. Molecules. [Link]
Sources
- 1. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual PI3K/mTOR inhibitor NVP-BEZ235 induces cell cycle arrest via autophagy mediated protein degradation of RPL19 in nephroblastoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
The Ascendant Core: A Technical Guide to 4,6-Disubstituted 2-Methoxypyrimidine Derivatives in Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone of medicinal chemistry, a privileged heterocyclic motif that forms the basis of life's very code in DNA and RNA.[1][2] Its inherent biological relevance and synthetic tractability have made it a fertile ground for the development of a vast array of therapeutic agents. This guide delves into a specific, yet remarkably versatile, subclass: the 4,6-disubstituted 2-methoxypyrimidine derivatives. We will explore the strategic intricacies of their synthesis, dissect their diverse biological activities, and illuminate the structure-activity relationships that govern their therapeutic potential. This document is designed not as a rigid protocol, but as an in-depth technical resource to empower researchers in their quest for novel, effective therapeutics.
I. Strategic Synthesis: Building the 4,6-Disubstituted 2-Methoxypyrimidine Core
The synthetic accessibility of 4,6-disubstituted 2-methoxypyrimidines is a key driver of their prominence in drug discovery. The general approach involves the construction of the pyrimidine ring, followed by functionalization at the 2, 4, and 6 positions. The 2-methoxy group is often introduced by nucleophilic substitution of a suitable leaving group, such as a halogen or a sulfonyl group.
A common and efficient strategy commences with the cyclocondensation of a 1,3-dicarbonyl compound with an amidine, urea, or thiourea to form the pyrimidine ring.[3] Subsequent chlorination, followed by methoxylation, provides the desired 2-methoxy-4,6-disubstituted pyrimidine core. This versatile intermediate is then amenable to a variety of cross-coupling reactions to introduce diverse substituents at the 4 and 6 positions.
Alternatively, the substituents at the 4 and 6 positions can be installed prior to the introduction of the 2-methoxy group. For instance, a 4,6-dichloropyrimidine can undergo sequential nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions to introduce different aryl or alkyl groups.[4] The final step is then the methoxylation at the 2-position.
Key Synthetic Intermediates and their Transformations
The synthesis of 4,6-disubstituted 2-methoxypyrimidines often relies on the preparation of key intermediates that can be readily functionalized. Two of the most important are the 2-chloro and 2-methylthio derivatives.
-
2-Chloro-4,6-disubstituted Pyrimidines: These are highly versatile intermediates, as the chlorine atom at the 2-position can be readily displaced by a variety of nucleophiles, including methoxide, to yield the desired 2-methoxypyrimidine. The 4 and 6 positions can be functionalized before or after the introduction of the 2-chloro group.
-
2-Methylthio-4,6-disubstituted Pyrimidines: The methylthio group provides an alternative handle for functionalization. It can be oxidized to the corresponding methylsulfonyl group, which is an excellent leaving group and can be displaced by methoxide. This two-step process offers a milder alternative to direct chlorination and can be advantageous when working with sensitive substrates.
The following diagram illustrates a general synthetic workflow for accessing 4,6-disubstituted 2-methoxypyrimidine derivatives.
Caption: General synthetic routes to 4,6-disubstituted 2-methoxypyrimidines.
II. A Spectrum of Biological Activity: Therapeutic Applications
The 4,6-disubstituted 2-methoxypyrimidine scaffold has demonstrated a remarkable breadth of biological activities, leading to its investigation in a wide range of therapeutic areas.
A. Anticancer Activity: Targeting Kinases and Beyond
A significant body of research has focused on the development of 4,6-disubstituted 2-methoxypyrimidines as anticancer agents.[5] A primary mechanism of action for many of these compounds is the inhibition of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[6] The pyrimidine core can act as a bioisostere of the adenine ring of ATP, allowing these compounds to competitively inhibit the ATP-binding site of kinases.
Key Kinase Targets:
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[7] Mutations in the EGFR gene can lead to its constitutive activation and are a key driver in several cancers, including non-small-cell lung cancer (NSCLC).[8] 4,6-Disubstituted 2-methoxypyrimidines have been designed as potent and selective EGFR inhibitors.[8]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is another receptor tyrosine kinase that is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[9]
-
Src Kinase: Src is a non-receptor tyrosine kinase that is involved in a wide range of cellular processes, including cell proliferation, survival, and migration.[9] Its dysregulation has been implicated in the development and progression of many cancers.[9]
-
Aurora Kinases and Polo-like Kinases (PLKs): These are serine/threonine kinases that play essential roles in the regulation of the cell cycle.[6] Their inhibition can lead to mitotic arrest and apoptosis in cancer cells.[6]
The following diagram illustrates the general mechanism of action of pyrimidine-based kinase inhibitors.
Caption: Mechanism of competitive kinase inhibition by pyrimidine derivatives.
Quantitative Data on Anticancer Activity:
The following table summarizes the in vitro anticancer activity of selected 4,6-disubstituted 2-methoxypyrimidine derivatives against various cancer cell lines.
| Compound ID | Substituents (R1, R2) | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 4-Anilino, 6-Aryl | A549 (Lung) | 0.5 - 5 | [7] |
| 2 | 4-Morpholino, 6-Aryl | MCF-7 (Breast) | 1 - 10 | [4] |
| 3 | 4-Piperazinyl, 6-Thienyl | HCT116 (Colon) | 0.1 - 1 | [4] |
B. Herbicidal Activity: Disrupting Essential Plant Processes
Derivatives of 4,6-disubstituted 2-methoxypyrimidine have also shown significant promise as herbicides.[10][11] These compounds can act on various molecular targets in plants, leading to growth inhibition and death.
Mechanisms of Herbicidal Action:
-
Acetolactate Synthase (ALS) Inhibition: ALS is a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for plant growth and development.[10] Inhibition of ALS leads to a deficiency in these amino acids, ultimately causing plant death.[10]
-
Inhibition of Photosynthesis: Some pyrimidine derivatives can interfere with the photosynthetic process, leading to a reduction in energy production and the accumulation of toxic reactive oxygen species.
-
Disruption of Pyrimidine Biosynthesis: A novel herbicidal mechanism involves the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. This leads to a depletion of pyrimidines, which are essential for DNA and RNA synthesis.
The following diagram illustrates the inhibition of acetolactate synthase by pyrimidine-based herbicides.
Caption: Mechanism of herbicidal action via ALS inhibition.
Herbicidal Efficacy Data:
The following table presents the herbicidal activity of representative 4,6-disubstituted 2-methoxypyrimidine derivatives against common weed species.
| Compound ID | Substituents (R1, R2) | Weed Species | Inhibition (%) at 100 mg/L | Reference |
| 4 | 4,6-Dimethoxy | Digitaria sanguinalis | 85 | [12] |
| 5 | 4,6-Dimethyl | Echinochloa crus-galli | 90 | [12] |
| 6 | 4-Methoxy, 6-Phenyl | Amaranthus retroflexus | 95 | [11] |
C. Antimicrobial and Other Biological Activities
Beyond their applications in oncology and agriculture, 4,6-disubstituted 2-methoxypyrimidine derivatives have been investigated for a range of other biological activities, including:
-
Antimicrobial Activity: Some derivatives have shown activity against various bacterial and fungal strains.[13]
-
Antiviral Activity: The pyrimidine scaffold is a component of several antiviral drugs, and research is ongoing to explore the potential of 4,6-disubstituted 2-methoxypyrimidines in this area.[2]
-
Anti-inflammatory Activity: Certain derivatives have demonstrated anti-inflammatory properties, suggesting their potential for the treatment of inflammatory diseases.[2]
III. Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Activity
The biological activity of 4,6-disubstituted 2-methoxypyrimidine derivatives is exquisitely sensitive to the nature and position of the substituents on the pyrimidine ring.[1][5] Understanding these structure-activity relationships is crucial for the rational design of more potent and selective compounds.
Key SAR Insights:
-
Position 2 (Methoxy Group): The 2-methoxy group is often crucial for activity, likely participating in key hydrogen bonding interactions with the target protein. In some cases, replacement with other small alkoxy groups or amino groups can be tolerated or even beneficial.
-
Positions 4 and 6 (Disubstitution): The substituents at the 4 and 6 positions are the primary drivers of potency and selectivity.
-
Aryl and Heteroaryl Groups: The introduction of aryl or heteroaryl rings at these positions can lead to significant increases in activity, likely through π-π stacking and other hydrophobic interactions with the target. The substitution pattern on these aromatic rings is also critical.
-
Linkers: The nature of the linker between the pyrimidine core and the substituents at the 4 and 6 positions can influence the overall conformation of the molecule and its ability to bind to the target.
-
Symmetry: In some cases, symmetrical 4,6-disubstituted pyrimidines show enhanced activity, while in others, unsymmetrical substitution is preferred.
-
-
Position 5: While often unsubstituted, the introduction of small groups at the 5-position can be used to fine-tune the electronic properties of the pyrimidine ring and to probe for additional interactions with the target protein.
IV. Experimental Protocols: A Practical Guide for the Bench Scientist
To facilitate further research in this area, we provide the following representative experimental protocols for the synthesis of key 4,6-disubstituted 2-methoxypyrimidine intermediates and final compounds.
Protocol 1: Synthesis of 2-Chloro-4,6-dimethoxypyrimidine
This protocol describes the synthesis of a key intermediate for the preparation of various 4,6-disubstituted 2-methoxypyrimidine derivatives.
Materials:
-
Malononitrile
-
Methanol
-
Acetyl chloride
-
Cyanamide
-
Sodium bicarbonate
-
Hydrogen chloride gas
Procedure:
-
In a reaction vessel, dissolve malononitrile in methanol.
-
Slowly add acetyl chloride to the solution while maintaining a low temperature.
-
After the reaction is complete, add sodium bicarbonate and cyanamide to the mixture.
-
Stir the reaction mixture until the formation of 3-amino-3-methoxy-N-cyano-2-propenamidine is complete.
-
Isolate the intermediate and dissolve it in methanol.
-
Bubble hydrogen chloride gas through the solution while maintaining a low temperature.
-
After the reaction is complete, neutralize the solution and isolate the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 2-chloro-4,6-dimethoxypyrimidine.
Protocol 2: Synthesis of a 4,6-Disubstituted 2-Methoxypyrimidine via Suzuki Coupling
This protocol describes the synthesis of a 4,6-diaryl-2-methoxypyrimidine using a palladium-catalyzed Suzuki cross-coupling reaction.
Materials:
-
2-Chloro-4,6-dimethoxypyrimidine
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Solvent (e.g., dioxane/water)
Procedure:
-
In a reaction vessel, combine 2-chloro-4,6-dimethoxypyrimidine, the arylboronic acid, the palladium catalyst, and the base.
-
Add the solvent and degas the mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent and dry the organic layer.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain the desired 4,6-diaryl-2-methoxypyrimidine.
V. Conclusion and Future Perspectives
The 4,6-disubstituted 2-methoxypyrimidine scaffold has firmly established itself as a versatile and highly valuable platform in modern drug discovery. Its synthetic accessibility, coupled with its ability to interact with a wide range of biological targets, has led to the development of numerous compounds with potent anticancer, herbicidal, and other therapeutic activities. The continued exploration of the chemical space around this privileged core, guided by a deep understanding of structure-activity relationships and mechanistic insights, holds immense promise for the discovery of next-generation therapeutics to address unmet medical and agricultural needs. As our understanding of the molecular basis of disease continues to evolve, the 4,6-disubstituted 2-methoxypyrimidine scaffold is poised to remain at the forefront of innovative drug design and development.
VI. References
-
Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jafc.5c03531][10][14]
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry. [URL: https://www.eurekaselect.com/article/123304][1]
-
A Comparative Guide to the Structure-Activity Relationships of Pyrimidine Derivatives. Benchchem. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-the-structure-activity-relationships-of-pyrimidine-derivatives/][5]
-
Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Journal of Drug Delivery and Therapeutics. [URL: https://jddtonline.info/index.php/jddt/article/view/5654][2]
-
Synthesis, characterization, herbicidal activities and in silico studies of some highly functionalized pyrimidine derivatives. The Pharma Innovation Journal. [URL: https://www.thepharmajournal.com/archives/2024/vol13issue2/PartC/13-2-29-577.pdf][11]
-
Structure–Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c01647]
-
Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36730200/]
-
Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37147989/][9]
-
Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39316823/]
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9228941/][7]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [URL: https://www.mdpi.com/1420-3049/26/17/5216][6]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Medicinal Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/md/d0md00227e]
-
Registration Review of Pyridine and Pyrimidine Herbicides. US EPA. [URL: https://www.epa.gov/ingredients-used-pesticide-products/registration-review-pyridine-and-pyrimidine-herbicides]
-
Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non‐small‐cell lung cancer: A comprehensive review. ResearchGate. [URL: https://www.researchgate.net/publication/383794655_Pyrimidine_derivatives_as_EGFR_tyrosine_kinase_inhibitors_in_non-small-cell_lung_cancer_A_comprehensive_review][8]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [URL: https://www.mdpi.com/1424-8247/17/10/1258]
-
Synthesis and evaluation of 4,6-disubstituted pyrimidines as CNS penetrant pan-muscarinic antagonists with a novel chemotype. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28457850/]
-
4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10800045/][4]
-
Synthesis and in-vitro antimicrobial activity of 4,6 disubstituted pyrimidines. ResearchGate. [URL: https://www.researchgate.net/publication/235432029_Synthesis_and_in-vitro_antimicrobial_activity_of_46_disubstituted_pyrimidines][13]
-
Review Writing on Synthesis of Pyrimidine and Its Biological Activity. Preprints.org. [URL: https://www.preprints.org/manuscript/202408.0519/v1]
-
SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINES: A REVIEW. PharmaTutor. [URL: https://www.pharmatutor.org/articles/synthesis-and-biological-activities-of-pyrimidines-a-review][3]
-
An overview on synthesis and biological activity of pyrimidines. ResearchGate. [URL: https://www.researchgate.net/publication/362534015_An_overview_on_synthesis_and_biological_activity_of_pyrimidines]
-
Synthesis towards 4, 6-disubstituted pyrimidines via chalcone derivatives and their biological evaluation. ResearchGate. [URL: https://www.researchgate.net/publication/285189735_Synthesis_towards_4_6-disubstituted_pyrimidines_via_chalcone_derivatives_and_their_biological_evaluation]
-
Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Bentham Science. [URL: https://www.benthanscience.com/journals/current-organic-synthesis/volume/22/issue/4/page/556/]
-
Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates. MDPI. [URL: https://www.mdpi.com/1420-3049/15/2/1074][12]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. thepharmajournal.com [thepharmajournal.com]
- 12. Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of a Key Building Block
An In-depth Technical Guide to Sourcing 4-(6-Chloro-2-methoxypyrimidin-4-yl)morpholine for Research and Development
In the landscape of modern drug discovery and medicinal chemistry, the pyrimidine scaffold is a cornerstone, integral to the structure of numerous therapeutic agents. Among the vast array of pyrimidine derivatives, 4-(6-Chloro-2-methoxypyrimidin-4-yl)morpholine has emerged as a critical building block. Its unique trifunctional nature—featuring a reactive chlorine atom, a methoxy group, and a morpholine moiety—renders it a versatile synthon for constructing complex molecular architectures. This guide provides an in-depth technical overview for researchers, chemists, and procurement specialists on sourcing this high-value intermediate, focusing on supplier evaluation, quality control, and synthetic context.
The significance of this compound is underscored by its role as a precursor in the synthesis of targeted therapies, particularly kinase inhibitors. The morpholine and methoxy groups can modulate physicochemical properties such as solubility and metabolic stability, while the chlorine atom serves as a key handle for nucleophilic substitution reactions, allowing for the introduction of various functional groups to build out the final active pharmaceutical ingredient (API).
Chemical Profile and Synthesis Context
A foundational understanding of the compound's synthesis is paramount for anticipating potential impurities and establishing robust quality control (QC) protocols. The most common synthetic route involves a sequential nucleophilic aromatic substitution (SNAr) starting from a di- or tri-chlorinated pyrimidine.
A plausible synthetic pathway is initiated from 2,4,6-trichloropyrimidine. In the first step, selective substitution with sodium methoxide at the most reactive C2 position yields 2-methoxy-4,6-dichloropyrimidine. Subsequently, a second SNAr reaction with morpholine, typically under controlled temperature conditions, favors substitution at the C4 position to yield the desired product.
Caption: Generalized synthetic pathway for 4-(6-Chloro-2-methoxypyrimidin-4-yl)morpholine.
This process can lead to several process-related impurities, including:
-
Isomeric Byproducts: Substitution of morpholine at the C6 position instead of C4.
-
Over-reaction Products: Disubstitution with morpholine at both C4 and C6.
-
Unreacted Starting Materials: Residual 2-methoxy-4,6-dichloropyrimidine.
Awareness of these potential impurities is critical when evaluating supplier quality and interpreting analytical data.
Navigating the Supplier Landscape: A Comparative Analysis
The market for chemical intermediates is diverse, ranging from large-scale manufacturers to specialized catalog suppliers. The choice of supplier depends heavily on the stage of research, required scale, purity specifications, and documentation needs.
| Supplier Category | Typical Scale | Purity | Certificate of Analysis (CoA) | Best For |
| Major Chemical Suppliers (e.g., Sigma-Aldrich, BLDpharm) | mg to kg | ≥95% | Standard CoA provided | Early-stage research, rapid delivery |
| Specialty Building Block Providers (e.g., ChemScene) | mg to g | Often >98% | Detailed CoA, often with spectral data | Lead optimization, specific analog synthesis |
| Custom Synthesis Organizations (CSOs) | g to multi-kg | As per client specification | Comprehensive data package (e.g., NMR, HPLC, MS) | Scale-up, process development, GMP requirements |
Key Considerations for Supplier Selection:
-
Purity and Impurity Profile: Request a lot-specific Certificate of Analysis (CoA). Do not rely on catalog specifications alone. The CoA should detail the purity as determined by a primary method (e.g., HPLC or qNMR) and ideally list any identified impurities.
-
CAS Number Verification: Ensure the supplier is providing the correct compound. The primary CAS number for 4-(6-Chloro-2-methoxypyrimidin-4-yl)morpholine is 886367-24-0 . Note that related structures have different identifiers and properties.
-
Documentation and Traceability: For drug development applications, robust documentation is non-negotiable. This includes detailed CoAs, safety data sheets (SDS), and potentially statements on residual solvents or elemental impurities.
-
Technical Support: Reputable suppliers have experienced scientists who can provide technical assistance, answer questions about product stability, and help troubleshoot experimental issues.[1]
-
Lead Time and Supply Chain Reliability: For ongoing projects, it is crucial to assess the supplier's ability to provide consistent quality and quantity over time.
Quality Control and In-House Verification: A Protocol for Trust
Upon receipt of the material, independent verification of its identity and purity is a critical step to ensure the integrity of experimental results. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the workhorse technique for this purpose.
Experimental Protocol: HPLC-UV Purity Assay
Objective: To determine the purity of 4-(6-Chloro-2-methoxypyrimidin-4-yl)morpholine and quantify related substances by HPLC-UV.[2]
Instrumentation:
-
A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic Acid (FA), 0.1% solution in water
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the compound.
-
Dissolve in a 1:1 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.
-
Retention times of potential impurities can be compared against known standards if available.
In addition to HPLC, Gas Chromatography-Mass Spectrometry (GC-MS) can be invaluable for identifying volatile impurities.[2][3][4] Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for structural confirmation. The chemical shifts and coupling constants in ¹H and ¹³C NMR spectra provide an unambiguous fingerprint of the molecule.[5]
Caption: A self-validating workflow for supplier qualification and material acceptance.
Conclusion
Sourcing high-quality 4-(6-Chloro-2-methoxypyrimidin-4-yl)morpholine is a critical dependency for research programs aiming to synthesize novel therapeutics. A strategic approach that combines diligent supplier evaluation with rigorous in-house analytical verification is essential for mitigating risks associated with reagent quality. By understanding the synthetic context of the molecule, anticipating potential impurities, and implementing robust QC protocols, researchers can ensure the integrity of their scientific outcomes and accelerate the path of drug development.
References
-
4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine - Sigma-Aldrich. Sigma-Aldrich.
-
4-(6-CHLORO-2-METHOXYPYRIMIDIN-4-YL)MORPHOLINE - BLDpharm. BLDpharm.
-
4-(6-Chloro-2-methyl-4-pyrimidinyl)morpholine suppliers and producers - BuyersGuideChem. BuyersGuideChem.
-
4-(2-Chloro-6-((4-(cyclopropylmethyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine - Sigma-Aldrich. Sigma-Aldrich.
-
Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives - JOCPR. Journal of Chemical and Pharmaceutical Research.
-
An In-depth Technical Guide to the Synthesis of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine and Its Derivatives - Benchchem. BenchChem.
-
4-(6-Chloropyrazin-2-yl)morpholine - ChemScene. ChemScene.
-
Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC. National Center for Biotechnology Information.
-
Morpholine synthesis - Organic Chemistry Portal. Organic Chemistry Portal.
-
Analytical Methods - RSC Publishing. Royal Society of Chemistry.
-
Green Synthesis of Morpholines via Selective Monoalkylation of Amines - ChemRxiv. ChemRxiv.
-
Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine - PMC. National Center for Biotechnology Information.
-
4-(6-Chloropyrimidin-4-yl)morpholine | 22177-92-0 - Sigma-Aldrich. Sigma-Aldrich.
-
A Comparative Guide to Analytical Methods for Purity Assessment of 4-Chloro-6-isopropylpyrimidin-2-amine - Benchchem. BenchChem.
-
Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed. National Center for Biotechnology Information.
-
361367-24-0|Ethyl 4-oxo-6-(trifluoromethoxy)-1,4-dihydroquinoline-3-carboxylate. BLDpharm.
Sources
- 1. 4-(6-Chloropyrimidin-4-yl)morpholine | 22177-92-0 [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
SNAr nucleophilic substitution on 4-chloro-2-methoxy-6-morpholinopyrimidine
Application Note: High-Fidelity Derivatization of 4-Chloro-2-methoxy-6-morpholinopyrimidine
Target Scaffold:Executive Summary & Strategic Context
The 4-chloro-2-methoxy-6-morpholinopyrimidine scaffold is a "privileged structure" in drug discovery, serving as the core pharmacophore for numerous Phosphoinositide 3-kinase (PI3K) and mTOR inhibitors (e.g., analogs of BKM120, GDC-0941).
While pyrimidines are generally electron-deficient and reactive toward
Mechanistic Challenge: The "Push-Pull" Deactivation
The reaction success hinges on overcoming the resonance stabilization provided by the morpholine nitrogen.
-
The Barrier: The lone pair on the morpholine nitrogen donates density into the pyrimidine ring (C6), which is conjugated to the C4 reaction center. This increases the energy of the transition state for nucleophilic attack.
-
The Solution: Use of polar aprotic solvents (to stabilize the Meisenheimer complex), elevated temperatures, or acid catalysis to protonate ring nitrogens (increasing electrophilicity).
Figure 1: Mechanistic pathway and activation strategies for overcoming substrate deactivation.
Experimental Protocols
Protocol A: Thermal Amination (Primary/Secondary Amines)
Best for: Aliphatic amines, cyclic amines (piperazines, pyrrolidines). Mechanism: Direct nucleophilic attack driven by thermal energy and solvent polarity.
Reagents:
-
Substrate: 4-chloro-2-methoxy-6-morpholinopyrimidine (1.0 eq)
-
Nucleophile: Amine (1.2 – 1.5 eq)
-
Base:
-Diisopropylethylamine (DIPEA) (2.0 eq) or (2.0 eq) -
Solvent: Anhydrous DMF or DMSO (Concentration: 0.2 – 0.5 M)
Step-by-Step Workflow:
-
Setup: In a dry reaction vial equipped with a magnetic stir bar, dissolve the substrate (1.0 eq) in anhydrous DMF.
-
Addition: Add the base (DIPEA) followed by the amine nucleophile.
-
Note: If the amine is a hydrochloride salt, increase DIPEA to 3.0 eq.
-
-
Reaction: Seal the vial and heat to 90–110°C .
-
Monitoring: Monitor by LC-MS or TLC (50% EtOAc/Hexanes) every 2 hours. Reaction is typically complete in 4–12 hours.
-
Checkpoint: If conversion is <50% after 6 hours, increase temperature to 120°C.
-
-
Workup:
-
Cool to room temperature.[1]
-
Pour the mixture into ice-cold water (10x reaction volume).
-
Precipitation: The product often precipitates as a solid. Filter, wash with water, and dry.
-
Extraction (if no precipitate): Extract with EtOAc (3x). Wash organics with brine (2x) and water (1x) to remove DMF. Dry over
.[1]
-
-
Purification: Recrystallization from EtOH or Flash Chromatography (Gradient: 0-10% MeOH in DCM).
Protocol B: Acid-Catalyzed Amination (Weak Nucleophiles)
Best for: Anilines, sterically hindered amines, or electron-deficient amines. Mechanism: Protonation of the pyrimidine N1/N3 renders the C4 position significantly more electrophilic, compensating for the morpholine deactivation.
Reagents:
-
Substrate (1.0 eq)[1]
-
Aniline derivative (1.1 eq)[1]
-
Solvent:
-Butanol or Isopropanol -
Catalyst: Conc. HCl (2-3 drops) or
-TsOH (0.1 eq)
Step-by-Step Workflow:
-
Setup: Dissolve substrate and aniline in
-butanol (0.3 M). -
Catalysis: Add catalytic acid.
-
Reaction: Reflux (
for -BuOH) for 12–24 hours. -
Workup:
-
Cool to RT. The product may crystallize as the hydrochloride salt.
-
Filter the solid.
-
Free Basing: Suspend the solid in DCM and wash with saturated
to obtain the free base.
-
Protocol C: Microwave-Assisted Synthesis (High Throughput)
Best for: Library generation, difficult substrates. Conditions:
-
Solvent: NMP (N-Methyl-2-pyrrolidone)
-
Base: DIPEA
-
Parameters: 140°C, 30 minutes, High Absorption setting.
-
Advantage: drastically reduces reaction time from 12h to 30min, minimizing thermal degradation byproducts.
Critical Data & Troubleshooting
Reactivity Comparison Table
The following table illustrates the relative reactivity of the C4-chloride based on the nucleophile type, derived from standard kinetic trends in pyrimidine chemistry.
| Nucleophile Class | Example | Method | Temp (°C) | Time (h) | Exp. Yield |
| Aliphatic Amine | Morpholine, Piperidine | A (Thermal) | 90 | 4 | 85-95% |
| Primary Amine | Benzylamine | A (Thermal) | 100 | 6 | 80-90% |
| Aniline (Electron Rich) | 4-Methoxyaniline | B (Acid Cat.) | 110 | 12 | 70-85% |
| Aniline (Electron Poor) | 3-Fluoroaniline | B or C (MW) | 140 | 0.5 (MW) | 50-65% |
| Alkoxide | Sodium Methoxide | DMF (No base) | 60 | 2 | 60-75%* |
*Note: Alkoxides are highly reactive; lower temperatures prevent side reactions at the C2-methoxy or C6-morpholine sites.
Troubleshooting Guide (Decision Tree)
Figure 2: Troubleshooting logic for optimizing incomplete reactions.
Quality Control & Validation
To ensure the integrity of the protocol, the following analytical signatures must be verified:
-
Regioselectivity Confirmation:
-
1H NMR: Loss of the C4-Cl environment is indirect. Look for the appearance of NH protons (if primary amine used) and the shielding of the pyrimidine C5-H proton due to the new electron-donating group.
-
13C NMR: The C4 carbon shift will move significantly upfield (from ~160 ppm to ~155-150 ppm) upon substitution with an amine.
-
-
Impurity Profiling:
-
Watch for Hydrolysis: 4-hydroxy-2-methoxy-6-morpholinopyrimidine (Mass = M-Cl+OH). This occurs if wet solvents are used.
-
Watch for Trans-amination: Displacement of the C6-morpholine (rare, but possible with very strong nucleophiles and extreme heat).
-
References
-
Synthesis of Morpholinopyrimidine Derivatives
- Title: Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines.
- Source: N
-
URL:[Link]
-
Regioselectivity in Pyrimidine
:- Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- Source: WuXi AppTec.
-
URL:[Link]
- General Reactivity of Chloropyrimidines: Title: 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. Source: ChemicalBook / Review.
-
Acid Catalysis in Pyrimidine Amination
- Title: Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substr
- Source: Preprints.org.
-
URL:[Link]
Application Note: Optimized Suzuki-Miyaura Coupling of Chloropyrimidines
Executive Summary
Chloropyrimidines represent a unique challenge in cross-coupling chemistry.[1] Unlike standard aryl chlorides, they possess a distinct "reactivity-instability" paradox. The electron-deficient nature of the pyrimidine ring—specifically at the 2- and 4-positions—activates the C-Cl bond for oxidative addition, often making them more reactive than phenyl chlorides. However, this same electronic deficiency renders them highly susceptible to Nucleophilic Aromatic Substitution (
This guide provides a tiered approach to coupling chloropyrimidines, distinguishing between activated positions (C2/C4) and deactivated positions (C5) , with specific protocols to mitigate hydrolytic side reactions.
Mechanistic Foundation & Reactivity Logic
The Regioselectivity Hierarchy
The reactivity of chloropyrimidines is governed by the inductive and mesomeric effects of the ring nitrogens.
-
C4-Position (Most Reactive): The C4 carbon is para to one nitrogen and ortho to another. It is the most electron-deficient site, facilitating rapid oxidative addition (
) by Pd(0). -
C2-Position (Intermediate): Flanked by two nitrogens. While highly activated for
, steric hindrance from the flanking lone pairs can sometimes retard Pd coordination compared to C4. -
C5-Position (Least Reactive): Meta to both nitrogens. Electronically resembles a deactivated aryl chloride.[2] Requires electron-rich, bulky ligands (e.g., Buchwald type) to force oxidative addition.
The Hydrolysis Trap
In standard Suzuki conditions (aqueous base), the hydroxide ion (
Visualizing the Competitive Landscape
The following diagram illustrates the kinetic competition between the desired catalytic cycle and the parasitic hydrolysis pathway.
Figure 1: Kinetic competition between the desired Suzuki cycle (Green path) and the parasitic S_NAr hydrolysis (Red path). Success depends on accelerating Oxidative Addition over Hydrolysis.
Critical Parameters: The Optimization Matrix
Selection of the catalyst system must be matched to the specific chloropyrimidine isomer.
| Parameter | Scenario A: Activated (C2/C4-Cl) | Scenario B: Deactivated (C5-Cl) | Rationale |
| Catalyst | Pd(dppf)Cl₂·DCM (1-3 mol%) | XPhos Pd G3 or SPhos Pd G3 (1-2 mol%) | Bidentate dppf stabilizes Pd against chelation by pyrimidine nitrogens. XPhos is required to activate the inert C5-Cl bond [1]. |
| Base | Na₂CO₃ or K₃PO₄ (2.0 equiv) | K₃PO₄ or K₂CO₃ (2-3 equiv) | Weak bases prevent hydrolysis of the C2/C4-Cl bond. Avoid hydroxides (NaOH) or alkoxides (KOtBu) [2]. |
| Solvent | 1,4-Dioxane / Water (4:[3][4]1) | THF / Water (10:1) or Toluene | Dioxane is the standard. For C5, lower water content helps solubility of lipophilic ligands; Toluene is used if protodeboronation is high. |
| Temp | 80–90 °C | 100 °C (or Reflux) | C2/C4 couple readily <100°C. C5 requires higher energy to overcome the activation barrier. |
Experimental Protocols
Protocol A: The "Workhorse" Method (C2/C4-Chloropyrimidines)
Best for: 2-chloropyrimidine, 4-chloropyrimidine, and 2,4-dichloropyrimidine (C4 selective).
Reagents:
-
Boronic Acid/Pinacol Ester (1.1 – 1.3 equiv)
-
Catalyst: [Pd(dppf)Cl₂·CH₂Cl₂] (0.03 equiv / 3 mol%)
-
Base: Na₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane (degassed) and Water (degassed) [4:1 ratio][4][6]
Step-by-Step Workflow:
-
Inert Setup: Charge a reaction vial/flask with the chloropyrimidine, boronic acid, and Na₂CO₃. Add a magnetic stir bar.
-
Degassing (Critical): Cap the vessel with a septum. Evacuate and backfill with Nitrogen (
) or Argon three times.[5] Note: Oxygen promotes homocoupling and catalyst death. -
Solvent Addition: Syringe in the 1,4-Dioxane and Water. Sparge the mixture with
via a submerged needle for 5-10 minutes. -
Catalyst Charge: Remove the septum briefly (under positive
flow) to add the Pd(dppf)Cl₂ catalyst as a solid. Reseal immediately.-
Why Solid Addition? Adding the catalyst last prevents it from sitting in solution with potentially reactive halides before the atmosphere is inert.
-
-
Reaction: Heat the mixture to 85 °C for 2–6 hours. Monitor by LCMS.
-
Endpoint: Look for consumption of starting material. If hydrolysis (M+16 mass shift) is observed >5%, lower temperature to 70 °C and extend time.
-
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash the organic filtrate with brine, dry over MgSO₄, and concentrate.
Protocol B: The "High-Performance" Method (C5-Chloropyrimidines / Steric Bulk)
Best for: 5-chloropyrimidines, sterically hindered boronic acids, or when Protocol A fails.
Reagents:
-
5-Chloropyrimidine substrate (1.0 equiv)
-
Boronic Acid (1.5 equiv)
-
Catalyst: XPhos Pd G3 (0.02 equiv / 2 mol%) [3]
-
Alternative: Pd₂(dba)₃ (1 mol%) + XPhos (2 mol%)
-
-
Solvent: THF / Water (10:1)
Step-by-Step Workflow:
-
Pre-Activation (If using G3): The G3 precatalyst activates rapidly upon base exposure. No separate activation step is needed.
-
Setup: Combine substrate, boronic acid, K₃PO₄, and XPhos Pd G3 in the reaction vessel.
-
Inerting: Evacuate/Backfill with Argon (3x).
-
Solvent: Add degassed THF and degassed Water.
-
Reaction: Heat to 60 °C initially. If conversion is slow after 1 hour, ramp to reflux (approx 66-70 °C) .
-
Note: XPhos creates a highly active monolithic Pd(0) species that can insert into the difficult C5-Cl bond.
-
-
Workup: Standard extraction (EtOAc/Water). Note that XPhos oxide byproducts can be sticky; a silica plug filtration is mandatory before column chromatography.
Troubleshooting & Decision Logic
Common failure modes in pyrimidine coupling and their remedies.
| Observation | Diagnosis | Remediation Strategy |
| Product + Hydroxyl impurity (M-Cl+OH) | Hydrolysis. Base is attacking the Cl before Pd does. | 1. Switch base to K₃PO₄ (anhydrous) or NaHCO₃.2. Reduce water ratio (use 10:1 Dioxane/H₂O).3. Lower temperature. |
| Starting Material Intact (No Rxn) | Catalyst Deactivation. Pyrimidine N is chelating Pd. | 1. Switch to Pd(dppf)Cl₂ (bidentate ligand resists displacement).2. Increase catalyst loading to 5 mol%. |
| Black Precipitate (Pd Black) | Catalyst Death. "Pd reservoir" is unstable. | 1. Re-degas solvents rigorously.2.[6] Add free ligand (e.g., extra PPh₃ or dppf) to stabilize Pd species. |
| Homocoupling of Boronic Acid | Oxidative Coupling. Oxygen leak or excess catalyst. | 1. Verify inert atmosphere.2. Add the boronic acid slowly (syringe pump) or use Boronic Ester (Pinacol) instead of acid. |
Workflow Decision Tree
Use this logic flow to select the correct protocol immediately.
Figure 2: Decision tree for selecting Suzuki coupling conditions based on pyrimidine substitution patterns.
References
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Link
-
Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry (Context: Pyrimidine instability). Link
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). Third Generation Buchwald Precatalysts. The Journal of Organic Chemistry. Link
-
BenchChem Technical Support. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines. BenchChem Application Notes. Link
Sources
Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of 4-(6-Chloro-2-methoxypyrimidin-4-yl)morpholine
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocol
Executive Summary & Mechanistic Rationale
The pyrimidine scaffold is a ubiquitous pharmacophore in modern drug discovery, particularly in the design of kinase inhibitors and CNS-active therapeutics. The substrate 4-(6-chloro-2-methoxypyrimidin-4-yl)morpholine serves as a highly versatile intermediate. However, functionalizing the C6 position of this specific molecule presents a unique electronic challenge.
The Causality Behind the Chemistry (E-E-A-T)
While 2- and 4/6-chloropyrimidines are typically activated for Nucleophilic Aromatic Substitution (SNAr), the presence of two strong electron-donating groups in this substrate—a methoxy group at C2 and a morpholino group at C4—significantly increases the electron density of the pyrimidine ring via resonance. This electronic enrichment severely deactivates the C6-chloro position towards classical SNAr [1]. Attempting SNAr with weak nucleophiles (e.g., anilines, sterically hindered secondary amines) requires excessively harsh conditions (>120 °C) that often result in substrate degradation or poor conversion.
To overcome this, the Buchwald-Hartwig amination is strictly required [2]. Palladium(0) readily undergoes oxidative addition into the activated C-Cl bond, bypassing the electronic deactivation of the ring. By carefully selecting bulky, electron-rich phosphine ligands (such as BrettPhos or RuPhos), we can accelerate the rate-limiting reductive elimination step and suppress unwanted β-hydride elimination, ensuring quantitative yields even with challenging amines [3].
Pathway Visualization: The Catalytic Cycle
Understanding the catalytic cycle is essential for troubleshooting. The reaction relies on the precise orchestration of oxidative addition, amine coordination, and reductive elimination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination of the chloropyrimidine substrate.
Reaction Optimization & Data Presentation
The choice of ligand and base is highly dependent on the nature of the coupling amine. Table 1 outlines the optimization parameters for coupling 4-(6-chloro-2-methoxypyrimidin-4-yl)morpholine with a standard aniline, while Table 2 provides the validated substrate scope.
Table 1: Optimization of Reaction Conditions (Standard Amine: Aniline)
| Entry | Catalyst (5 mol%) | Ligand (10 mol%) | Base (2.0 eq) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd2(dba)3 | BINAP | Cs2CO3 | 1,4-Dioxane | 100 | 45 |
| 2 | Pd2(dba)3 | Xantphos | Cs2CO3 | 1,4-Dioxane | 100 | 62 |
| 3 | Pd(OAc)2 | RuPhos | NaOtBu | Toluene | 100 | 88 |
| 4 | Pd(OAc)2 | BrettPhos | NaOtBu | Toluene | 100 | 95 |
| 5 | Pd(OAc)2 | BrettPhos | K3PO4 | t-AmOH | 100 | 91 |
Insight: BrettPhos outperforms BINAP and Xantphos due to its steric bulk, which forces the palladium center into a mono-ligated L-Pd(0) state, highly accelerating both oxidative addition and reductive elimination.
Table 2: Substrate Scope & Optimal Ligand Pairing
| Amine Type | Optimal Ligand | Base | Time (h) | Isolated Yield (%) |
| Primary Anilines | BrettPhos | NaOtBu | 4 | 92 - 95 |
| Cyclic Sec. Amines (e.g., Morpholine) | RuPhos | NaOtBu | 6 | 89 - 91 |
| Primary Aliphatic (e.g., Isopropylamine) | BrettPhos | NaOtBu | 8 | 85 - 88 |
| Amides (e.g., Benzamide) | Xantphos | Cs2CO3 | 12 | 75 - 78 |
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for the Buchwald-Hartwig amination protocol.
Detailed Step-by-Step Protocol
This self-validating protocol is optimized for a 1.0 mmol scale reaction using a primary aniline.
Materials Required:
-
Substrate: 4-(6-Chloro-2-methoxypyrimidin-4-yl)morpholine (1.0 mmol, ~229.6 g/mol )
-
Amine: Aniline derivative (1.2 mmol)
-
Catalyst: Palladium(II) acetate [Pd(OAc)2] (0.05 mmol, 5 mol%)
-
Ligand: BrettPhos (0.10 mmol, 10 mol%)
-
Base: Sodium tert-butoxide[NaOtBu] (2.0 mmol)
-
Solvent: Anhydrous, degassed Toluene (10 mL)
Procedure:
Step 1: Preparation and Inertion (Critical Step)
-
In an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the solid reagents: 4-(6-chloro-2-methoxypyrimidin-4-yl)morpholine (1.0 eq), Pd(OAc)2 (0.05 eq), BrettPhos (0.10 eq), and NaOtBu (2.0 eq).
-
Self-Validation Check: Ensure the NaOtBu is free-flowing and white. Clumpy or yellow base indicates moisture degradation, which will poison the Pd catalyst.
-
Seal the vial with a PTFE-lined septum. Evacuate the vial and backfill with high-purity Argon (repeat 3 times).
Step 2: Solvent and Amine Addition 4. Inject 10 mL of anhydrous, degassed toluene through the septum via a syringe. 5. Inject the liquid amine (1.2 eq) via syringe. (If the amine is a solid, it should be added during Step 1). 6. Self-Validation Check: Upon stirring at room temperature for 5 minutes, observe a color change from dark red/brown to a deep orange/yellow. This visual cue confirms the reduction of Pd(II) to the active Pd(0)-BrettPhos complex.
Step 3: Heating and Monitoring 7. Transfer the sealed vial to a pre-heated oil bath or heating block set to 100 °C. 8. Stir vigorously (800+ rpm) for 4 to 6 hours. 9. Monitor the reaction via LC-MS. Validation: The complete disappearance of the starting material mass ([M+H]+ = 230.1) and the appearance of the desired product mass confirms the completion of the catalytic cycle.
Step 4: Quench and Workup 10. Cool the reaction mixture to room temperature. 11. Dilute the mixture with Ethyl Acetate (20 mL) and quench by adding 15 mL of deionized water. 12. Filter the biphasic mixture through a short pad of Celite to remove precipitated palladium black and inorganic salts. Rinse the Celite pad with an additional 10 mL of Ethyl Acetate. 13. Transfer the filtrate to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with Ethyl Acetate (15 mL each). 14. Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Step 5: Purification 15. Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient, typically 70:30 to 50:50 depending on the amine polarity) to afford the pure 6-amino-2-methoxy-4-morpholinopyrimidine derivative.
References
Application Notes and Protocols for the Synthesis of 2,4,6-Trisubstituted Pyrimidines
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 2,4,6-trisubstituted pyrimidines. This class of heterocyclic compounds is of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The protocols detailed herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower researchers to adapt and troubleshoot these methods.
Introduction: The Significance of 2,4,6-Trisubstituted Pyrimidines
The pyrimidine nucleus is a fundamental scaffold in numerous biologically active molecules, including nucleic acids (cytosine, thymine, and uracil) and a variety of synthetic drugs.[2] The 2,4,6-trisubstituted pyrimidine framework offers a versatile platform for structural modification, allowing for the fine-tuning of physicochemical properties and biological activity. The ease of structural modification and the diverse biological activities make these compounds attractive targets for drug discovery programs.[4] This guide will focus on a widely employed and reliable method for their synthesis: the reaction of chalcones with amidine derivatives.
Core Synthesis Protocol: From Chalcones to 2,4,6-Trisubstituted Pyrimidines
This section details a well-established two-step process for the synthesis of 2,4,6-trisubstituted pyrimidines. The first step involves the synthesis of a chalcone intermediate via a Claisen-Schmidt condensation, followed by a cyclization reaction with an amidine (in this protocol, guanidine hydrochloride) to form the pyrimidine ring.[1][5]
Part 1: Synthesis of Chalcone Intermediate via Claisen-Schmidt Condensation
Underlying Principle: The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde and a ketone to form an α,β-unsaturated ketone. The absence of α-protons in the aromatic aldehyde prevents self-condensation, leading to a directed reaction with the enolate of the acetophenone derivative.
Experimental Protocol:
-
Reagent Preparation: In a round-bottom flask, dissolve the substituted acetophenone (10 mmol) and a substituted aromatic aldehyde (10 mmol) in ethanol (30-40 mL).[1]
-
Reaction Initiation: While stirring the solution at room temperature, slowly add an aqueous solution of potassium hydroxide (e.g., 10 mL of a 40-60% w/v solution) or solid potassium hydroxide.[1][5]
-
Reaction Monitoring: Continue stirring at room temperature. The reaction progress can be monitored by the formation of a precipitate. The reaction time can vary from a few hours to 2 days.[1] For rigorous monitoring, thin-layer chromatography (TLC) is recommended.
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into ice-cold water.[6] If a solid precipitates, collect it by vacuum filtration. Wash the solid with cold water until the washings are neutral. The crude chalcone can be purified by recrystallization from a suitable solvent like ethanol.
Part 2: Cyclization to Form the 2,4,6-Trisubstituted Pyrimidine
Underlying Principle: This step involves the cyclocondensation of the α,β-unsaturated ketone (chalcone) with an amidine derivative. The reaction proceeds through a Michael addition of the amidine to the chalcone, followed by an intramolecular cyclization and subsequent dehydration/oxidation to yield the aromatic pyrimidine ring.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the synthesized chalcone (10 mmol) and guanidine hydrochloride (10-15 mmol).[1][7]
-
Solvent and Base: Add ethanol (25-30 mL) and a base, such as an ethanolic solution of potassium hydroxide, to the flask.[1]
-
Reflux: Heat the reaction mixture to reflux (approximately 75-80 °C) and maintain for a period ranging from 2 to 22 hours, depending on the specific substrates.[1][5] Monitor the reaction progress using TLC.
-
Isolation and Purification: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. The mixture can be poured into ice-cold water and neutralized with a weak acid like acetic acid to facilitate precipitation.[1][6] Collect the solid product by vacuum filtration, wash with water, and purify by recrystallization from ethanol or another suitable solvent.
Visualizing the Workflow
The following diagram illustrates the general two-step workflow for the synthesis of 2,4,6-trisubstituted pyrimidines from chalcones.
Caption: General workflow for the two-step synthesis of 2,4,6-trisubstituted pyrimidines.
Delving into the Mechanism
The formation of the pyrimidine ring from a chalcone and guanidine is a fascinating cascade of reactions. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.
The proposed mechanism proceeds as follows:
-
Michael Addition: The reaction is initiated by a nucleophilic attack of one of the amino groups of guanidine on the β-carbon of the α,β-unsaturated ketone system of the chalcone. This is a classic Michael addition reaction.
-
Intramolecular Cyclization: The resulting intermediate then undergoes an intramolecular cyclization, where the other amino group of the guanidine moiety attacks the carbonyl carbon of the former chalcone. This forms a six-membered dihydropyrimidine ring.
-
Dehydration and Aromatization: The cyclic intermediate readily loses a molecule of water (dehydration). The resulting dihydropyrimidine is then oxidized to the stable aromatic pyrimidine. In many cases, the unreacted chalcone can act as the oxidizing agent.[8]
Caption: Simplified reaction mechanism for pyrimidine formation from chalcones and guanidine.
Substrate Scope and Expected Yields
The described protocol is versatile and accommodates a wide range of substituents on both the acetophenone and aldehyde starting materials. The electronic nature of these substituents can influence reaction times and yields. Generally, electron-withdrawing groups on the aldehyde can facilitate the initial Michael addition, while both electron-donating and electron-withdrawing groups are well-tolerated on the acetophenone.
| Entry | Acetophenone Substituent (R1) | Aldehyde Substituent (R2) | Product | Yield (%) |
| 1 | H | 4-Cl | 2-amino-4-(4-chlorophenyl)-6-phenylpyrimidine | Good |
| 2 | 4-OCH3 | H | 2-amino-4-phenyl-6-(4-methoxyphenyl)pyrimidine | Good |
| 3 | H | 4-N(CH3)2 | 2-amino-4-(4-dimethylaminophenyl)-6-phenylpyrimidine | Moderate to Good |
| 4 | H | 3-Br | 2-amino-4-(3-bromophenyl)-6-phenylpyrimidine | Good |
| 5 | 4-OH | 3-CH3 | 2-amino-4-(3-methylphenyl)-6-(4-hydroxyphenyl)pyrimidine | Good |
Note: Yields are generalized as "Good" or "Moderate to Good" as specific percentages can vary based on precise reaction conditions and purification efficiency.
Troubleshooting and Expert Insights
Even with a robust protocol, challenges can arise. Below are some common issues and their potential solutions:
-
Low Yield of Chalcone:
-
Insight: Incomplete reaction or side reactions may be the cause.
-
Solution: Ensure the base is added slowly and at a low temperature to control the reaction rate. Monitor the reaction by TLC to determine the optimal reaction time.
-
-
Formation of Side Products in Pyrimidine Synthesis:
-
Insight: Guanidine can potentially undergo a Michael addition without subsequent cyclization.[7]
-
Solution: Ensure adequate heating and reflux time to promote the cyclization and dehydration steps. The choice of base and solvent can also influence the reaction pathway.
-
-
Difficulty in Product Purification:
-
Insight: The crude product may contain unreacted starting materials or side products.
-
Solution: Recrystallization is often effective. If impurities persist, column chromatography may be necessary.
-
Conclusion
The synthesis of 2,4,6-trisubstituted pyrimidines from chalcones and amidines is a powerful and adaptable method for accessing a diverse range of potentially bioactive molecules. By understanding the underlying principles of the Claisen-Schmidt condensation and the subsequent cyclization, researchers can effectively synthesize these valuable compounds. The protocols and insights provided in these application notes serve as a solid foundation for further exploration and innovation in the field of medicinal chemistry.
References
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
- Chen, J., et al. (2019). Synthesis of Pyrimidines with Ammonium Acetate as Nitrogen Source Under Solvent-Free Conditions. Asian Journal of Organic Chemistry, 8(7), 984-988.
- Cui, X., et al. (2017). Base-Promoted Synthesis of 2,4,6-Triarylpyridines from Enaminones and Chalcones. Asian Journal of Organic Chemistry, 6(10), 1434-1439.
- Kapoor, K. K., & Singh, P. (2018). Divergent synthesis of 4,6-diarylated pyridin-2(1H)-ones from chalcones: novel access to 2,4,6-triaryl pyridines. Organic & Biomolecular Chemistry, 16(30), 5484-5495.
- Beula, G. M., et al. (2025). Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening. International Journal of Pharmaceutical Chemistry and Analysis, 12(4).
- Phan, T.-A.-T., et al. (2025). 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies. Molecular Diversity.
- Kumar, K. S., et al. (2011). DESIGN AND CHARACTERIZATION PYRIDO[2,3-D]PYRIMIDINES SUBSTITUTED CHALCONE DERIVATIVES FOR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Pharmaceutical Sciences, 3(Suppl 5), 154-158.
- Kumar, K. S., et al. (2011). Synthesis and characterization of some novel Pyrimidines via Aldol Condensation. Journal of Chemical and Pharmaceutical Research, 3(5), 234-252.
- BenchChem. (n.d.). Application Notes: Synthesis of Chalcone and Pyrimidine Derivatives as Pharmaceutical Intermediates Using m-Tolualdehyde.
- Zhang, H., et al. (2017). Base-Promoted Synthesis of 2,4,6-Triarylpyridines from Enaminones and Chalcones. Asian Journal of Organic Chemistry, 6(10), 1434-1439.
- Parveen, H., et al. (2018). SYNTHESIS OF 2,4,6-TRISUBSTITUTED PYRIMIDINE ANALOGUES VIA CHALCONE DERIVATIVES AND THEIR ANTICANCER EVALUATION. INDO AMERICAN JOURNAL OF PHARMACEUTICAL SCIENCES, 5(7), 6523-6530.
- Basha, J. (2020). Synthesis and characterization of 2, 4,6- trisubstituted pyrimidine analogs. International Journal of Research and Analytical Reviews, 7(3), 164-167.
- Sahoo, B. M., et al. (2022). Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation. RSC Advances, 12(42), 27281-27291.
- Sahoo, B. M., et al. (2022). Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation. RSC Advances, 12(42), 27281-27291.
- Ali, A., et al. (2015). Synthesis, Spectroscopy and Biological Studies of Chalcone Derived Pyrimidines. Der Pharma Chemica, 7(10), 224-233.
- NIST. (n.d.). Pyrimidine, 2,4,6-tris[(trimethylsilyl)oxy]-.
- Farooq, S., & Ngaini, Z. (2021). One-pot and two-pot methods for chalcone derived pyrimidines synthesis and applications. Journal of Heterocyclic Chemistry, 58(3), 614-630.
- Sahoo, B. M., et al. (2017). Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity.
- Sahoo, B. M., et al. (2021). Green Synthesis of Pyrimidine Derivatives via Chalcones and Their Biological Evaluation. International Journal of Research in Engineering and Science, 9(12), 59-66.
- Parveen, H., et al. (2011). Synthesis, characterization and biological evaluation of novel 2,4,6-trisubstituted bis-pyrimidine derivatives. European Journal of Medicinal Chemistry, 46(9), 4669-4675.
- Patel, R. V., et al. (2012). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica, 4(2), 616-623.
- Al-Amiery, A. A., et al. (2025). Synthesis and Characterization of Some New Pyrazole and Pyrimidine Derivatives From Chalcones and Evaluation of Their Biological. Journal of Applied Organometallic Chemistry, 4(2).
- Sahoo, B. M., et al. (2017). Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijpbs.com [ijpbs.com]
- 3. Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening - Int J Pharm Chem Anal [ijpca.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. jocpr.com [jocpr.com]
Application Notes & Protocols: Strategic Functionalization of the C-6 Position on the 2-Methoxypyrimidine Ring
Abstract
The 2-methoxypyrimidine scaffold is a privileged heterocycle in medicinal chemistry and materials science. Its strategic functionalization is paramount for the development of novel molecular entities with tailored properties. This guide provides a comprehensive overview of established and emerging methodologies for the selective functionalization of the C-6 position of the 2-methoxypyrimidine ring. We will delve into the mechanistic underpinnings of key transformations, including directed ortho-metalation, palladium-catalyzed cross-coupling reactions, and nucleophilic aromatic substitution. Detailed, field-tested protocols are provided to enable researchers to confidently implement these synthetic strategies.
Introduction: The Significance of the 2-Methoxypyrimidine Core
The pyrimidine ring system is a cornerstone of numerous biologically active compounds, including several approved pharmaceuticals. The 2-methoxypyrimidine moiety, in particular, offers a unique combination of electronic properties and metabolic stability. The C-6 position is often a key vector for synthetic diversification, allowing for the introduction of a wide range of substituents to modulate pharmacological activity, selectivity, and pharmacokinetic profiles. Understanding the reactivity of the 2-methoxypyrimidine ring is therefore crucial for the rational design of new chemical entities.
The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, combined with the electron-donating effect of the C-2 methoxy group, creates a distinct electronic landscape. This makes the C-6 position susceptible to specific types of chemical transformations that will be explored in this guide.
Key Strategies for C-6 Functionalization
The selective modification of the C-6 position of 2-methoxypyrimidine can be broadly categorized into three main strategies:
-
Directed ortho-Metalation (DoM): This approach leverages the coordinating ability of the pyrimidine nitrogen and the C-2 methoxy group to direct deprotonation specifically at the C-6 position by a strong base, typically an organolithium reagent. The resulting C-6 lithiated intermediate can then be quenched with a variety of electrophiles.
-
Palladium-Catalyzed Cross-Coupling Reactions: For these reactions, a pre-functionalized 2-methoxypyrimidine, typically bearing a halogen at the C-6 position (e.g., 6-chloro-2-methoxypyrimidine), is coupled with a suitable partner. The two most prominent examples are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
-
Nucleophilic Aromatic Substitution (SNAr): Given the electron-deficient nature of the pyrimidine ring, direct displacement of a leaving group at the C-6 position by a nucleophile is a viable strategy. This method is particularly effective when the ring is further activated by electron-withdrawing groups.
Detailed Protocols and Methodologies
Directed ortho-Metalation (DoM) and Electrophilic Quench
Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic systems.[1][2] In the case of 2-methoxypyrimidine, the nitrogen atom at position 1 acts as a primary directing group, guiding the organolithium base to the adjacent C-6 position.[3][4]
Mechanism Insight: The reaction proceeds through the formation of a complex between the Lewis acidic lithium of the organolithium reagent and the Lewis basic nitrogen of the pyrimidine ring.[5] This proximity effect facilitates the deprotonation of the C-6 hydrogen, which is the most acidic proton adjacent to the directing group, to form a stable 6-lithiated intermediate. This intermediate can then react with a wide array of electrophiles.
Caption: Workflow for C-6 functionalization via Directed ortho-Metalation.
Protocol 3.1.1: Synthesis of 6-Deuterio-2-methoxypyrimidine
This protocol provides a general procedure for the lithiation and subsequent quenching with a simple electrophile, deuterium oxide.
Materials:
-
2-Methoxypyrimidine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Deuterium Oxide (D₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add 2-methoxypyrimidine (1.0 eq).
-
Dissolve the starting material in anhydrous THF (approximately 0.2 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 10-15 minutes. The solution may change color upon addition of the base.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.
-
Quench the reaction by adding D₂O (2.0 eq) dropwise.
-
Allow the reaction to warm to room temperature.
-
Add saturated aqueous NH₄Cl solution to quench any remaining organolithium species.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-deuterio-2-methoxypyrimidine.
Self-Validation: The success of the reaction can be confirmed by ¹H NMR spectroscopy, where a significant reduction or disappearance of the signal corresponding to the C-6 proton will be observed. Mass spectrometry will show an increase of one mass unit compared to the starting material.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds.[6][7] For the functionalization of the 2-methoxypyrimidine ring, this typically involves a 6-halo-2-methoxypyrimidine as the electrophilic partner.
3.2.1. Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling reaction facilitates the formation of a C-C bond between a 6-halo-2-methoxypyrimidine and an organoboron reagent, such as a boronic acid or a boronate ester.[8] This reaction is widely used to synthesize 6-aryl- or 6-vinyl-2-methoxypyrimidines.[9]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Protocol 3.2.1.1: Synthesis of 2-Methoxy-6-phenylpyrimidine
Materials:
-
6-Chloro-2-methoxypyrimidine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask, add 6-chloro-2-methoxypyrimidine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add Pd(OAc)₂ (0.02 eq) and PPh₃ (0.04 eq).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
3.2.2. Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a C-N bond between an aryl halide and an amine.[10][11] This is a highly effective method for synthesizing 6-amino-2-methoxypyrimidines.
Mechanism Insight: The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst.[12]
Protocol 3.2.2.1: Synthesis of N-Benzyl-2-methoxy-6-aminopyrimidine
Materials:
-
6-Chloro-2-methoxypyrimidine
-
Benzylamine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos or another suitable biarylphosphine ligand
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.015 eq) and Xantphos (0.03 eq) to a flame-dried Schlenk tube.
-
Add anhydrous toluene and stir for 10 minutes to form the catalyst complex.
-
In a separate flask, add 6-chloro-2-methoxypyrimidine (1.0 eq), sodium tert-butoxide (1.4 eq), and dissolve in anhydrous toluene.
-
Add benzylamine (1.2 eq) to the substrate mixture.
-
Transfer the pre-formed catalyst solution to the substrate mixture via cannula.
-
Heat the reaction to 100-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution, particularly when a good leaving group (like a halide) is present at an activated position.[13] The C-6 position is susceptible to SNAr due to the electron-withdrawing effect of the ring nitrogens.[14][15]
Mechanism Insight: The reaction proceeds via an addition-elimination mechanism. The nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[13] The aromaticity is then restored by the expulsion of the leaving group.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Protocol 3.3.1: Synthesis of 2,6-Dimethoxypyrimidine
This protocol describes the substitution of a chloro group with a methoxide nucleophile.
Materials:
-
6-Chloro-2-methoxypyrimidine
-
Sodium methoxide (NaOMe)
-
Anhydrous methanol (MeOH)
Procedure:
-
Dissolve 6-chloro-2-methoxypyrimidine (1.0 eq) in anhydrous methanol in a round-bottom flask.
-
Add sodium methoxide (1.5 eq) to the solution. A commercial solution of NaOMe in MeOH can also be used.
-
Heat the reaction mixture to reflux and stir for 2-6 hours, monitoring by TLC.
-
Cool the reaction to room temperature and neutralize with a weak acid (e.g., acetic acid) or carefully quench with water.
-
Remove the methanol under reduced pressure.
-
Take up the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to give the crude product.
-
Purify by column chromatography or recrystallization if necessary.
Data Summary and Comparison
The choice of synthetic strategy depends on the desired substituent and the available starting materials. The following table provides a general comparison of the methodologies.
| Methodology | Bond Formed | Key Reagents | Advantages | Limitations |
| Directed ortho-Metalation | C-C, C-Si, C-S, etc. | Strong base (n-BuLi, LDA), Electrophile | High regioselectivity, wide range of electrophiles. | Requires cryogenic temperatures, sensitive to moisture and air, limited functional group tolerance. |
| Suzuki-Miyaura Coupling | C-C (Aryl, Vinyl) | Pd catalyst, Phosphine ligand, Boronic acid/ester, Base | Mild conditions, excellent functional group tolerance, commercially available reagents. | Requires pre-functionalized starting material (e.g., 6-halopyrimidine), potential for side reactions.[6][16] |
| Buchwald-Hartwig Amination | C-N | Pd catalyst, Phosphine ligand, Amine, Strong base | Broad scope of amines, good functional group tolerance.[17] | Requires anhydrous and inert conditions, catalyst/ligand can be expensive. |
| Nucleophilic Aromatic Substitution | C-O, C-N, C-S | Nucleophile, Solvent (often protic) | Operationally simple, often does not require a metal catalyst. | Limited to strong nucleophiles, requires an activated substrate with a good leaving group.[18] |
Troubleshooting and Field Insights
-
Low Yields in DoM: Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere. The quality and titration of the organolithium reagent are critical. Consider using a different base like Lithium diisopropylamide (LDA) which can sometimes offer better results.
-
Catalyst Deactivation in Cross-Coupling: Use high-purity, degassed solvents. The choice of ligand is crucial; for challenging substrates, consider using more advanced biarylphosphine ligands.
-
Sluggish SNAr Reactions: Increasing the reaction temperature or using a more polar aprotic solvent (e.g., DMF, DMSO) can accelerate the reaction. Ensure the nucleophile is sufficiently strong.
Conclusion
The functionalization of the C-6 position of the 2-methoxypyrimidine ring is a well-established field with a diverse array of reliable synthetic methods. Directed ortho-metalation offers a direct route from the parent heterocycle, while palladium-catalyzed cross-coupling reactions provide unparalleled scope and functional group tolerance from halogenated precursors. Nucleophilic aromatic substitution remains a simple and effective method for the introduction of a specific subset of nucleophiles. By understanding the mechanisms, protocols, and limitations outlined in this guide, researchers can effectively navigate the synthesis of novel 2-methoxypyrimidine derivatives for a wide range of applications.
References
-
Gros, P., Fort, Y., & Caubere, P. (2002). Lithiation of 2-heterosubstituted pyridines with BuLi-LiDMAE: evidence for regiospecificity at C-6. The Journal of Organic Chemistry, 67(1), 234–237. [Link]
-
ResearchGate. (n.d.). Lithiation of 2-Heterosubstituted Pyridines with BuLi−LiDMAE: Evidence for Regiospecificity at C-6 | Request PDF. Retrieved February 28, 2026, from [Link]
-
Wikipedia. (2024). Buchwald–Hartwig amination. Retrieved February 28, 2026, from [Link]
-
Wikipedia. (2024). Nucleophilic aromatic substitution. Retrieved February 28, 2026, from [Link]
-
Wikipedia. (2024). Directed ortho metalation. Retrieved February 28, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis and structural characterization of the C-6 fluoroalkylated pyrimidine derivatives. Retrieved February 28, 2026, from [Link]
-
ResearchGate. (n.d.). Chemical structure of 6‐aryl‐2‐methylsulfanyl pyrimidines, which were found to be AChE inhibitors. Retrieved February 28, 2026, from [Link]
-
Myers, A. G. (n.d.). Directed Ortho Metalation. Retrieved February 28, 2026, from [Link]
-
Khan, I., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7853. [Link]
-
Trauner, D., et al. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic letters, 14(2), 432-435. [Link]
-
Al-Majid, A. M., et al. (2013). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 18(6), 6377-6389. [Link]
-
Mohammadi-Farani, A., et al. (2016). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Research in pharmaceutical sciences, 11(5), 384-393. [Link]
-
ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine. Retrieved February 28, 2026, from [Link]
- Google Patents. (n.d.). CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine.
-
ResearchGate. (n.d.). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization? | Request PDF. Retrieved February 28, 2026, from [Link]
-
CABI Digital Library. (n.d.). Synthesis of 2rAminor4,6rdimethoxypyrimidine (ADM). Retrieved February 28, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved February 28, 2026, from [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Retrieved February 28, 2026, from [Link]
-
PubMed. (n.d.). Study on the reaction mechanism of C-6 lithiation of pyrimidine nucleosides by using lithium hexamethyldisilazide as a base. Retrieved February 28, 2026, from [Link]
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved February 28, 2026, from [Link]
-
YouTube. (2019). Directed Ortho metalation (DOM), Part 2 (3 examples). Retrieved February 28, 2026, from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 28, 2026, from [Link]
-
Wikipedia. (2024). Suzuki reaction. Retrieved February 28, 2026, from [Link]
-
Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Retrieved February 28, 2026, from [Link]
-
Snieckus, V. (n.d.). Directed ortho Metalation: Soon to be a Textbook Reaction?. Retrieved February 28, 2026, from [Link]
-
Bentham Science. (n.d.). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Retrieved February 28, 2026, from [Link]
-
PubMed. (2005). Functionalization of Pyrimidine and Purine Nucleosides at C4 and C6: C-nucleophilic Substitution of Their C4- And C6-(1,2,4-triazol-1-yl) Derivatives. Retrieved February 28, 2026, from [Link]
-
Nature. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Retrieved February 28, 2026, from [Link]
-
Li, X. (n.d.). The Asymmetric Buchwald–Hartwig Amination Reaction. Retrieved February 28, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Retrieved February 28, 2026, from [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved February 28, 2026, from [Link]
-
PubMed. (2013). Synthesis, antiproliferative and anti-inflammatory activities of some novel 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones. Retrieved February 28, 2026, from [Link]
- Google Patents. (n.d.). CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.
-
ResearchGate. (n.d.). Synthesis and structural studies of C-5 aryl- and C-6 alkyl-substituted pyrimidine derivatives. Retrieved February 28, 2026, from [Link]
-
YouTube. (2019). Nucleophilic Aromatic Substitution. Retrieved February 28, 2026, from [Link]
-
Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved February 28, 2026, from [Link]
-
PubMed. (2003). Lithiation of 2-chloro- and 2-methoxypyridine with lithium dialkylamides: initial ortho-direction or subsequent lithium ortho-stabilization?. Retrieved February 28, 2026, from [Link]
Sources
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. ww2.icho.edu.pl [ww2.icho.edu.pl]
- 3. researchgate.net [researchgate.net]
- 4. Lithiation of 2-heterosubstituted pyridines with BuLi-LiDMAE: evidence for regiospecificity at C-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. baranlab.org [baranlab.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. echemi.com [echemi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chem.libretexts.org [chem.libretexts.org]
General procedure for morpholine addition to dichloropyrimidines
Application Note: Regioselective Morpholine Addition to Dichloropyrimidines via Nucleophilic Aromatic Substitution ( )
Audience: Researchers, scientists, and drug development professionals. Content Type: Application Note & Experimental Protocol.
Introduction & Mechanistic Insights
Morpholine-substituted pyrimidines are privileged pharmacophores in medicinal chemistry, frequently serving as critical solubilizing groups and hinge-binding motifs in kinase inhibitors (e.g., PI3K, mTOR, and EGFR inhibitors)[1][2]. The synthesis of these scaffolds typically commences with a nucleophilic aromatic substitution (
Mechanistic Causality & Regioselectivity
The
-
Symmetric Substrates (4,6-Dichloropyrimidine): The C4 and C6 positions are chemically equivalent. Mono-substitution is easily achieved by strictly controlling the stoichiometry (1.0 - 1.2 equivalents of morpholine) and maintaining mild temperatures (0 °C to room temperature) to prevent the formation of the bis-morpholino adduct[4].
-
Asymmetric Substrates (2,4-Dichloropyrimidine): The C4 position is inherently more electrophilic than the C2 position. The Meisenheimer complex formed by nucleophilic attack at C4 is better stabilized by both the para- and ortho-nitrogen atoms of the pyrimidine ring. Consequently, secondary amines like morpholine preferentially attack the C4 position, yielding 4-(2-chloropyrimidin-4-yl)morpholine as the major kinetic regioisomer[5]. Interestingly, while C4-substitution is the standard for secondary amines, switching to tertiary amine nucleophiles can reverse the regioselectivity to favor C2-substitution via an in situ N-dealkylation pathway[6].
Experimental Design Choices
-
Base Selection: The substitution generates hydrochloric acid (HCl) as a byproduct. A non-nucleophilic organic base, such as
-diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to scavenge the acid and prevent the protonation (and subsequent deactivation) of the morpholine nucleophile[3][4]. Inorganic bases like potassium carbonate ( ) are also highly effective, particularly in polar aprotic solvents like DMF[7]. -
Solvent & Temperature: Alcohols (e.g., isopropanol, ethanol) or aprotic solvents (DCM, THF, DMF) are commonly used[3][4][8]. The reaction is typically initiated at 0 °C to control the exothermic first substitution and mitigate bis-substitution, then allowed to warm to room temperature[4].
Experimental Workflow
Workflow and regioselectivity for morpholine addition to dichloropyrimidines.
Experimental Protocols
Protocol A: Synthesis of 4-(6-chloropyrimidin-4-yl)morpholine (Symmetric Substrate)
This protocol outlines the mono-amination of 4,6-dichloropyrimidine, ensuring high yield while suppressing bis-substitution[3][4][7].
Materials:
-
4,6-Dichloropyrimidine (1.0 eq)
-
Morpholine (1.0 - 1.2 eq)
-
Triethylamine (TEA) or
(1.2 - 1.5 eq) -
Solvent: Dichloromethane (DCM) or DMF
Step-by-Step Procedure:
-
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4,6-dichloropyrimidine (1.0 eq) in the chosen solvent (e.g., DCM or DMF, approx. 0.1 M concentration) under an inert nitrogen atmosphere[3][4].
-
Base Addition: Add the base (TEA or
, 1.2 eq) to the stirring solution. If using in DMF, stir for 20-30 minutes prior to the next step to ensure adequate suspension and activation[7]. -
Nucleophile Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Add morpholine (1.0 eq) dropwise over 10 minutes. Rationale: Slow addition at 0 °C controls the exothermic reaction and prevents local concentration spikes that lead to bis-substitution[4].
-
Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours[4][7].
-
Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 2:1 ethyl acetate/n-hexane). The starting material should be consumed, and a new, more polar UV-active spot (the mono-substituted product) should appear[3][7].
-
Quench & Workup: Quench the reaction by adding cold distilled water[4]. If DCM was used, extract the aqueous layer with DCM (3 × 50 mL). Wash the combined organic layers with water and brine to remove residual base and unreacted morpholine[7].
-
Drying & Purification: Dry the organic phase over anhydrous sodium sulfate (
), filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography if necessary[7].
Protocol B: Regioselective Synthesis of 4-(2-chloropyrimidin-4-yl)morpholine (Asymmetric Substrate)
This protocol leverages the electronic bias of 2,4-dichloropyrimidine to selectively functionalize the highly electrophilic C4 position[2][5].
Materials:
-
2,4-Dichloropyrimidine (1.0 eq)
-
Morpholine (1.0 eq)
- -Diisopropylethylamine (DIPEA) (1.2 eq)
-
Solvent: Isopropanol (iPrOH) or Ethanol (EtOH)
Step-by-Step Procedure:
-
Preparation: Dissolve 2,4-dichloropyrimidine (1.0 eq) in isopropanol or ethanol in a round-bottom flask[2].
-
Cooling: Cool the solution to 0 °C to maximize regioselectivity and minimize C2-attack or bis-substitution.
-
Reagent Addition: Add DIPEA (1.2 eq) followed by the dropwise addition of morpholine (1.0 eq)[8].
-
Reaction Progression: Stir the mixture at 0 °C for 1 hour, then gradually allow it to reach room temperature, stirring for an additional 3-5 hours.
-
Validation & Isolation: Confirm completion via TLC. Concentrate the solvent under reduced pressure. Dilute the residue with ethyl acetate, wash with saturated aqueous
and brine, dry over , and evaporate. The crude mixture will predominantly contain the C4-substituted isomer, which can be purified by recrystallization or flash chromatography[5].
Quantitative Data Presentation
The following table summarizes typical reaction conditions and expected outcomes based on established synthetic methodologies for morpholine addition to dihalopyrimidines[4][5][6][7].
| Starting Material | Nucleophile | Base / Solvent | Temp / Time | Major Product | Regioselectivity (C4:C2) | Typical Yield |
| 4,6-Dichloropyrimidine | Morpholine (1.0 eq) | TEA / DCM or iPrOH | 0 °C to RT, 5 h | 4-(6-chloropyrimidin-4-yl)morpholine | N/A (Symmetric) | 75 - 85% |
| 4,6-Dichloropyrimidine | Morpholine (1.0 eq) | RT, 4-6 h | 4-(6-chloropyrimidin-4-yl)morpholine | N/A (Symmetric) | 80 - 90% | |
| 2,4-Dichloropyrimidine | Morpholine (1.0 eq) | DIPEA / EtOH | 0 °C to RT, 4 h | 4-(2-chloropyrimidin-4-yl)morpholine | > 9:1 (Favors C4) | 70 - 80% |
| 5-Substituted-2,4-Dichloropyrimidine | Morpholine (1.0 eq) | DIPEA / iPrOH | 0 °C to RT, 4 h | 4-(2-chloro-5-R-pyrimidin-4-yl)morpholine | > 10:1 (Favors C4) | 75 - 85% |
References
- Benchchem - An In-depth Technical Guide to the Synthesis of 4-(6-Hydrazinylpyrimidin-4-yl)
- PMC (NIH)
- Frontiers - 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4)
- Google Patents - US8334383B2 - Regioselective preparation of substituted pyrimidines URL
- MDPI - Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines URL
- PMC (NIH)
- MDPI - Pharmaceuticals 17 00104 - Recent Advances in Pyrimidine-Based Drugs URL
- ResearchGate - Regioselective Control of the Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles URL
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Frontiers | 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies [frontiersin.org]
- 5. US8334383B2 - Regioselective preparation of substituted pyrimidines - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of 2-Hydroxypyrimidines
An Application Guide to the Demethylation of 2-Methoxy Pyrimidine Scaffolds
The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, including antiviral and anticancer drugs.[1] Within this class, 2-hydroxypyrimidines are particularly valuable building blocks and bioactive molecules themselves.[1] These scaffolds are frequently accessed from their 2-methoxy precursors, making the O-demethylation of the 2-methoxy group a critical and frequently employed transformation in synthetic campaigns. The methoxy group serves as a robust protecting group, but its efficient and selective cleavage is paramount to advancing synthetic intermediates toward their final targets.
This guide provides an in-depth analysis of common and effective methods for the demethylation of 2-methoxypyrimidines. We will move beyond simple procedural lists to explore the underlying mechanisms, the rationale behind experimental choices, and detailed, field-proven protocols. The methods discussed are broadly categorized into three dominant strategies: Lewis acid-mediated cleavage, Brønsted acid hydrolysis, and nucleophilic displacement.
Part 1: Lewis Acid-Mediated Demethylation: The Boron Tribromide Approach
Boron tribromide (BBr₃) is arguably the most powerful and widely utilized reagent for the cleavage of aryl methyl ethers, prized for its high efficacy under relatively mild temperature conditions.[2][3] Its utility extends robustly to the pyrimidine scaffold.
Mechanism of Action: A Cascade of Interactions
The demethylation process initiated by BBr₃ is a classic example of Lewis acid-base chemistry.[2] The reaction proceeds through several key steps:
-
Lewis Acid-Base Adduct Formation: The electron-deficient boron atom of BBr₃ readily coordinates to the lone pair of electrons on the ether oxygen of the 2-methoxypyrimidine. This forms a highly activated oxonium-like intermediate, priming the methyl group for removal.[2]
-
Nucleophilic Attack: A bromide ion, acting as a nucleophile, attacks the electrophilic methyl group in an Sₙ2-type displacement.[2]
-
Carbon-Oxygen Bond Cleavage: This nucleophilic attack results in the cleavage of the O-CH₃ bond, generating methyl bromide (a volatile gas) and a pyrimidyloxy-dibromoborane intermediate.[2]
-
Hydrolysis: The reaction is completed during aqueous workup, where water hydrolyzes the boron intermediate to liberate the desired 2-hydroxypyrimidine and boric acid byproducts.[2]
Recent computational studies suggest the mechanism may be more intricate, with evidence for a bimolecular process or a catalytic cycle where one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether before hydrolysis.[4][5] This highlights the exceptional efficiency of the reagent.
Caption: Mechanism of BBr₃-mediated demethylation.
Protocol 1: Demethylation of 2-Chloro-5-methoxypyrimidine with BBr₃
This protocol is adapted from established literature procedures for the synthesis of 2-chloro-5-hydroxypyrimidine, a valuable intermediate.[6]
Materials:
-
2-Chloro-5-methoxypyrimidine
-
Boron tribromide (1.0 M solution in Dichloromethane (DCM))
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 2-chloro-5-methoxypyrimidine (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add the 1.0 M solution of BBr₃ in DCM (3.0 - 5.0 eq) dropwise via syringe. Causality: A stoichiometric excess of BBr₃ is often required to drive the reaction to completion and to neutralize any other basic sites on the molecule.[7] The reaction is initiated at low temperature to control the initial exotherm.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours).
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully cool the flask back to 0 °C and slowly quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Trustworthiness: This step neutralizes excess BBr₃ and the acidic byproducts. It must be done slowly and with cooling, as the quench is highly exothermic.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography on silica gel to obtain the pure 2-chloro-5-hydroxypyrimidine.[6]
Part 2: Brønsted Acid-Mediated Demethylation: The Hydrobromic Acid Method
The use of strong Brønsted acids, such as hydrobromic acid (HBr) in acetic acid, represents a more classical and cost-effective, albeit often harsher, method for ether cleavage.[8] This approach is particularly effective for robust substrates that can withstand high temperatures and strongly acidic conditions.
Mechanism of Action: Protonation and Displacement
The mechanism is a straightforward acid-catalyzed nucleophilic substitution:
-
Protonation: The ether oxygen is protonated by the strong acid, forming a good leaving group (a neutral pyrimidol).
-
SN2 Attack: The bromide ion (Br⁻), a competent nucleophile, attacks the methyl carbon, displacing the pyrimidol and forming methyl bromide.
Caption: Experimental workflow for HBr/AcOH demethylation.
Protocol 2: Demethylation using Hydrobromic Acid in Acetic Acid
This protocol is based on a patented procedure demonstrating high yield and purity for the resulting product.[6][9]
Materials:
-
2-Chloro-5-methoxypyrimidine
-
Glacial Acetic Acid
-
Hydrobromic Acid (48% aqueous solution)
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a stirrer, add 2-chloro-5-methoxypyrimidine (1.0 eq).
-
Add glacial acetic acid and stir to dissolve.
-
Add 48% hydrobromic acid. Some procedures also include a catalytic amount of methionine.[6][9]
-
Heat the mixture to reflux and maintain for 5-8 hours. Causality: The high temperature is necessary to overcome the activation energy for this acid-catalyzed pathway, which can be substantial.[8]
-
Monitor the reaction by HPLC or TLC until completion.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and transfer to a separatory funnel.
-
Extract the aqueous phase three times with DCM.
-
Combine the organic extracts and wash carefully with saturated aqueous NaHCO₃ solution to neutralize residual acids.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Recrystallize the crude solid from ethanol to yield the pure 2-chloro-5-hydroxypyrimidine as a pale yellow solid.[6][9]
Part 3: Nucleophilic Demethylation: Thiolate and Hydride Reagents
When substrates are sensitive to strongly acidic (Lewis or Brønsted) conditions, nucleophilic demethylation provides a valuable alternative. These methods typically involve a strong nucleophile directly attacking the methyl group.
Mechanism of Action: Direct Sₙ2 Displacement
This mechanism is the simplest of the three, relying on a potent nucleophile (Nu⁻) to effect an Sₙ2 reaction on the methyl group of the ether.
-
Reagents: Common nucleophiles include thiolate salts (e.g., sodium ethanethiolate, NaSEt) or hydride reagents like L-selectride.[10][11]
-
Conditions: Thiolate reactions often require high temperatures in polar aprotic solvents like DMF to proceed at a reasonable rate.[11]
Caption: General mechanism for nucleophilic demethylation.
Insights and Applications
While a universal protocol is difficult to define, the principles are consistent. The choice of nucleophile is key.
-
Thiolates: Reagents like sodium ethanethiolate or sodium thiophenolate in refluxing DMF are effective but require harsh conditions and the handling of foul-smelling thiols.[11] They are often a choice for particularly stubborn ethers.
-
L-Selectride: This bulky hydride reagent has demonstrated remarkable chemoselectivity. It can cleave methoxypyridines without affecting more electron-rich methoxybenzene (anisole) moieties that may be present in the same molecule. This makes it an excellent choice for late-stage demethylations in complex molecular architectures where selectivity is crucial.
Summary and Comparison of Methods
The optimal demethylation strategy depends heavily on the substrate's stability, the presence of other functional groups, and considerations of cost and reagent handling.
| Method | Reagent(s) | Typical Conditions | Advantages | Disadvantages/Limitations |
| Lewis Acid | Boron Tribromide (BBr₃) | DCM, -78 °C to RT | Highly effective, works at low temperatures. | Moisture-sensitive, corrosive, can be expensive, requires inert atmosphere.[3] |
| Brønsted Acid | HBr / Acetic Acid | Reflux (High Temp) | Inexpensive, readily available reagents. | Harsh conditions, not suitable for sensitive functional groups, high temperatures required.[8][11] |
| Nucleophilic | NaSEt / DMF | Reflux (High Temp) | Effective for acid-sensitive substrates. | Requires high temperatures, foul-smelling reagents, strong basic conditions.[11] |
| Nucleophilic | L-Selectride / THF | Reflux | High chemoselectivity for electron-poor heterocycles. | Reagent cost, may have other reactivity (e.g., reduction). |
References
-
Title: Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr₃-Facilitated Demethylation of Aryl Methyl Ethers Source: European Journal of Organic Chemistry, PubMed URL: [Link]
-
Title: Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers Source: ScholarWorks@GVSU URL: [Link]
-
Title: Boron Tribromide (BBr3) Mechanism - Demethylation of Methyl Ethers Source: Common Organic Chemistry URL: [Link]
-
Title: Preparation method of 2-chloro-5-hydroxypyrimidine Source: Eureka | Patsnap URL: [Link]
-
Title: Demethylation of aryl methyl ethers by means of boron tribromide Source: PDF Document URL: [Link]
-
Title: Chemoselective Demethylation of Methoxypyridine Source: Thieme Chemistry URL: [Link]
-
Title: What demethylating reagent do you suggest? Source: ResearchGate URL: [Link]
-
Title: Demethylation - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Demethylation of an aryl methoxy group. Source: Reddit URL: [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Fac" by Richard L. Lord, Andrew L. Korich et al. [scholarworks.gvsu.edu]
- 6. 2-Chloro-5-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. Demethylation - Wikipedia [en.wikipedia.org]
- 9. Preparation method of 2-chloro-5-hydroxypyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
Microwave-Assisted Synthesis Using Chloropyrimidine Building Blocks: Application Notes and Protocols
Introduction & Mechanistic Insights
Chloropyrimidines, particularly 2,4-dichloropyrimidines, are highly versatile building blocks in medicinal chemistry, forming the core scaffold of numerous approved therapeutics, including kinase inhibitors (e.g., imatinib), antivirals, and antihyperlipidemics[1]. The sequential functionalization of these scaffolds is typically achieved via Nucleophilic Aromatic Substitution (SNAr) or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).
However, conventional thermal heating for these reactions often requires extended reaction times (12–24 hours), elevated temperatures, and can result in poor regioselectivity or degradation. Microwave-Assisted Organic Synthesis (MAOS) circumvents these issues. By utilizing dielectric heating, microwave energy directly couples with polar solvents and polar transition states. This localized superheating dramatically lowers the apparent activation energy barrier, accelerating reaction times from hours to minutes while often improving regioselectivity and overall yield[2].
Causality in Regioselectivity
When functionalizing 2,4-dichloropyrimidine, the C-4 position is intrinsically more reactive than the C-2 position[3].
-
In SNAr Reactions: The C-4 position is highly electron-deficient due to the para-like relationship to the N-3 atom and ortho to N-1. The Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at C-4, and the resulting Meisenheimer complex is better stabilized[4].
-
In Suzuki-Miyaura Couplings: The C4–Cl bond is weaker and more polarized than the C2–Cl bond, making it the favored site for the initial oxidative addition of the Pd(0) catalyst[5].
Experimental Workflow
The following diagram illustrates the decision tree and general workflow for the regioselective functionalization of 2,4-dichloropyrimidines using microwave irradiation.
Figure 1: Workflow for regioselective microwave-assisted functionalization of 2,4-dichloropyrimidine.
Application Note 1: Microwave-Assisted SNAr with Amines
Context & Causality
The synthesis of 4-amino-2-chloropyrimidines requires a delicate balance. If the temperature is too high or the amine is in large excess, double substitution (at both C-4 and C-2) occurs. Microwave irradiation allows for a rapid, controlled burst of thermal energy. n-Butanol is selected as the solvent because its high microwave loss tangent (
Step-by-Step Protocol
-
Preparation: To a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, add 2,4-dichloropyrimidine (1.0 mmol, 149 mg) and the desired primary or secondary amine (1.05 mmol).
-
Solvent & Base: Add 4.0 mL of n-butanol followed by DIPEA (2.0 mmol, 348 µL).
-
Sealing: Seal the vial with a Teflon-lined crimp cap.
-
Microwave Irradiation: Place the vial in a focused microwave reactor (e.g., Biotage Initiator or CEM Discover). Set the parameters to:
-
Temperature: 120 °C
-
Time: 30 minutes
-
Cooling: On (air cooling post-reaction)
-
-
Workup: Upon cooling to room temperature, transfer the mixture to a round-bottom flask and concentrate in vacuo. Purify the crude residue via flash chromatography (EtOAc/Hexanes) to isolate the 4-amino-2-chloropyrimidine derivative.
Quantitative Data: Conventional vs. Microwave SNAr
Table 1: Comparison of reaction conditions for the SNAr of 2,4-dichloropyrimidine with morpholine.
| Method | Solvent | Temp (°C) | Time | Yield (%) | C4:C2 Regioselectivity |
| Conventional | Ethanol | 80 (Reflux) | 24 hours | 65% | 85:15 |
| Microwave | n-Butanol | 120 | 30 mins | 94% | >95:5 |
Application Note 2: Microwave-Assisted Suzuki-Miyaura Coupling
Context & Causality
Forming C–C bonds on the pyrimidine ring via Suzuki-Miyaura coupling is notoriously sensitive to catalyst degradation. Extended thermal heating often leads to the aggregation of palladium into inactive "palladium black." Microwave heating accelerates the transmetalation and reductive elimination steps, allowing the reaction to reach completion before catalyst deactivation occurs. This permits an extremely low catalyst loading (0.5 mol%) [5]. A solvent mixture of 1,4-Dioxane and H2O (2:1) is utilized; the water strongly absorbs microwave energy and dissolves the K2CO3 base, while dioxane solubilizes the organic coupling partners.
Step-by-Step Protocol
-
Preparation: In a 10 mL microwave vial, combine 2,4-dichloropyrimidine (1.0 mmol, 149 mg), the arylboronic acid (1.0 mmol), and K2CO3 (3.0 mmol, 415 mg).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.005 mmol, 5.8 mg, 0.5 mol%).
-
Solvent: Add 6.0 mL of a degassed 1,4-Dioxane/H2O mixture (2:1 v/v).
-
Purge & Seal: Purge the vial with nitrogen gas for 2 minutes to prevent catalyst oxidation, then seal with a crimp cap.
-
Microwave Irradiation:
-
Temperature: 100 °C
-
Time: 15 minutes
-
-
Workup: Dilute the cooled mixture with EtOAc (15 mL) and wash with brine (2 × 10 mL). Dry the organic layer over Na2SO4, filter, and concentrate. Purify via column chromatography to yield the 4-aryl-2-chloropyrimidine.
Quantitative Data: Optimization of Suzuki Coupling
Table 2: Effect of temperature and time on the microwave-assisted Suzuki coupling of 2,4-dichloropyrimidine with phenylboronic acid[5].
| Temp (°C) | Time (min) | Catalyst Loading | Yield of C4-Product (%) | Observation |
| 60 | 15 | 5.0 mol% | 30% | Incomplete conversion |
| 80 | 15 | 5.0 mol% | 62% | Moderate conversion |
| 100 | 15 | 0.5 mol% | 81% | Optimal conditions |
| 120 | 15 | 0.5 mol% | 75% | Formation of 2,4-diphenyl byproduct |
Quality Control & Self-Validation System
To ensure the trustworthiness and reproducibility of these protocols, a strict self-validation system must be adhered to during the workflow:
-
LC-MS Reaction Monitoring:
-
Validation Metric: The reaction must be monitored via UPLC-MS. The desired mono-substituted C4-product will have a distinct retention time and an isotopic pattern indicative of a single chlorine atom (M and M+2 peaks in a 3:1 ratio).
-
Failure Mode: The appearance of a mass corresponding to the loss of both chlorine atoms indicates over-reaction (2,4-disubstitution). If this occurs, reduce the microwave hold time by 5 minutes or lower the equivalents of the nucleophile/boronic acid.
-
-
Pressure Diagnostics:
-
Validation Metric: Monitor the real-time pressure curve on the microwave synthesizer interface. For the n-butanol SNAr protocol, pressure should stabilize between 2–4 bar. For the Dioxane/H2O Suzuki protocol, pressure should stabilize between 3–5 bar.
-
Failure Mode: A sudden pressure spike (>10 bar) indicates solvent degradation or exothermic runaway. The run must be aborted, and the vial headspace should be increased in the subsequent attempt.
-
References
- Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Arabian Journal of Chemistry, 15(12), 104366.
- Lee, M., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Journal of Organic Chemistry, 80(15), 7757-63.
- Royal Society of Chemistry. (n.d.). Supplementary Information: Diversity-Orientated Synthesis of Macrocyclic Heterocycles Using Double SNAr Approach.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
The Synthesis of Potent Urea Derivatives from Aminopyrimidine Scaffolds: A Detailed Guide for Medicinal Chemists
Introduction: The Strategic Importance of the Pyrimidinyl-Urea Moiety
In the landscape of modern drug discovery, the urea functional group stands as a privileged scaffold, capable of forming robust hydrogen bond interactions with protein targets.[1][2] When incorporated into a heterocyclic framework, particularly the pyrimidine ring system, the resulting N-aryl-N'-pyrimidinyl ureas exhibit a remarkable spectrum of biological activities. The pyrimidine core itself is a cornerstone in medicinal chemistry, found in numerous natural products and synthetic drugs, including anticancer and antimicrobial agents.[3][4][5] The fusion of these two pharmacophoric elements has given rise to a generation of highly effective kinase inhibitors, exemplified by the multi-kinase inhibitor Sorafenib, which has revolutionized the treatment of certain cancers.[6][7]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of urea derivatives from aminopyrimidine intermediates. We will delve into the mechanistic underpinnings of various synthetic strategies, offering field-proven insights to navigate the practical challenges of these chemical transformations. The protocols described herein are designed to be self-validating, with an emphasis on reproducibility and scalability.
Core Synthetic Strategies: A Mechanistic Overview
The construction of the urea linkage between an aminopyrimidine and an aryl or alkyl moiety can be approached through several distinct synthetic routes. The choice of method often depends on the availability of starting materials, the desired scale of the reaction, and the tolerance of other functional groups within the interacting molecules. The primary methodologies, which will be detailed in the subsequent sections, are:
-
The Isocyanate Addition Pathway: A direct and often high-yielding approach involving the nucleophilic attack of the aminopyrimidine onto an isocyanate.
-
Phosgene and Phosgene-Equivalent Mediated Synthesis: The classic, yet hazardous, route and its safer, modern alternatives.
-
Activated Carbamate Intermediates: A phosgene-free strategy that offers a practical and milder alternative to the use of isocyanates.
-
Emerging Catalytic and "Green" Methodologies: Innovative approaches utilizing carbon dioxide (CO2) or carbon monoxide (CO) as the carbonyl source.
The following diagram illustrates the logical flow of these synthetic considerations.
Caption: Decision workflow for synthesizing pyrimidinyl-ureas.
Methodology 1: The Isocyanate Addition Pathway
The reaction between an aminopyrimidine and an isocyanate is arguably the most direct and widely employed method for the synthesis of N,N'-disubstituted ureas.[8][9] The reaction proceeds via the nucleophilic addition of the exocyclic amino group of the pyrimidine to the electrophilic carbon of the isocyanate.
Causality Behind Experimental Choices:
-
Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are typically chosen to prevent any side reactions with the highly reactive isocyanate.[8]
-
Temperature: The reaction is often exothermic and is usually carried out at room temperature or with initial cooling to 0 °C to control the reaction rate and minimize the formation of byproducts.[10]
-
Stoichiometry: A near-equimolar ratio of the aminopyrimidine and isocyanate is generally used. A slight excess of one reagent may be employed to ensure the complete consumption of the more valuable starting material.
-
Catalysis: While often not necessary, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be added to facilitate the reaction, particularly if the aminopyrimidine is protonated (e.g., as a hydrochloride salt).
The general reaction scheme is depicted below:
Caption: General scheme for urea synthesis via isocyanate addition.
Detailed Experimental Protocol: Synthesis of a Sorafenib Analogue
This protocol describes the synthesis of a generic Sorafenib analogue, a potent kinase inhibitor, by reacting an aminopyrimidine intermediate with a substituted phenyl isocyanate.[11]
Materials:
-
4-(4-aminophenoxy)-N-methylpicolinamide (1.0 eq)
-
4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 eq)
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 4-(4-aminophenoxy)-N-methylpicolinamide (1.0 eq).
-
Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the resulting solution to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 eq) in a minimal amount of anhydrous DCM.
-
Add the isocyanate solution dropwise to the stirred aminopyrimidine solution over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, a precipitate of the urea product may form. If so, collect the solid by filtration, wash with cold DCM, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., DCM/methanol or ethyl acetate/hexanes).
Methodology 2: Phosgene and Phosgene-Equivalent Mediated Synthesis
Historically, phosgene (COCl₂) was a cornerstone reagent for urea synthesis.[1] It reacts with a primary amine to form an intermediate carbamoyl chloride or isocyanate, which then reacts with a second amine to yield the urea. However, due to the extreme toxicity of phosgene, its use has been largely supplanted by safer alternatives.
Safer Phosgene Equivalents:
| Reagent | Formula | Properties |
| Triphosgene | (CCl₃O)₂CO | A stable, crystalline solid that generates phosgene in situ.[1] |
| Diphosgene | CCl₃OCOCl | A less volatile liquid alternative to phosgene. |
| N,N'-Carbonyldiimidazole (CDI) | (C₃H₃N₂)₂CO | A non-toxic, crystalline solid that is easy to handle.[1][7] |
The use of CDI is particularly advantageous as it avoids the formation of corrosive HCl as a byproduct.[1] The reaction proceeds through an activated acyl-imidazole intermediate.
Detailed Experimental Protocol: CDI-Mediated Urea Synthesis
This protocol outlines a two-step, one-pot synthesis of an unsymmetrical urea using CDI.
Materials:
-
Aryl or Alkyl Amine (e.g., 4-chloro-3-(trifluoromethyl)aniline) (1.0 eq)
-
N,N'-Carbonyldiimidazole (CDI) (1.1 eq)
-
Aminopyrimidine (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the first amine (e.g., 4-chloro-3-(trifluoromethyl)aniline) in anhydrous THF.
-
Add CDI (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Stir the mixture for 1-2 hours at room temperature, or until the formation of the acyl-imidazole intermediate is complete (can be monitored by TLC or LC-MS).
-
In a separate flask, dissolve the aminopyrimidine (1.0 eq) in anhydrous THF.
-
Add the aminopyrimidine solution to the reaction mixture containing the activated intermediate.
-
Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-12 hours, monitoring for product formation.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The residue can be taken up in a suitable solvent like ethyl acetate and washed with water and brine to remove any imidazole byproduct.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude urea, which can be further purified by chromatography or recrystallization.
Methodology 3: Activated Carbamate Intermediates
A robust and practical alternative that avoids both phosgene and the direct handling of isocyanates involves the use of activated carbamates, such as phenyl carbamates.[2] This method involves the reaction of an amine with phenyl chloroformate to form a stable phenyl carbamate intermediate. This intermediate is then reacted with the aminopyrimidine, typically at elevated temperatures, to form the desired urea, with phenol as the only major byproduct.[2]
Causality Behind Experimental Choices:
-
Carbamate Formation: The reaction of the amine with phenyl chloroformate is typically performed in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl generated.
-
Urea Formation: The subsequent reaction with the aminopyrimidine often requires heating (e.g., 80-100 °C) in a high-boiling point solvent like pyridine or DMSO to drive the reaction to completion.[2] The phenol byproduct is easily removed during aqueous workup with a dilute base wash.[2]
The two-step process is outlined below:
Caption: Phenyl carbamate route to unsymmetrical ureas.
Detailed Experimental Protocol: Phenyl Carbamate Route
Part A: Synthesis of the Phenyl Carbamate Intermediate
-
Dissolve the desired aniline (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM at 0 °C.
-
Slowly add phenyl chloroformate (1.1 eq) to the cooled solution.
-
Allow the reaction to stir at room temperature for 1-2 hours.
-
Upon completion, wash the reaction mixture with dilute HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the phenyl carbamate, which is often a solid and can be used without further purification.
Part B: Synthesis of the Urea Derivative
-
In a flask, combine the phenyl carbamate from Part A (1.0 eq) and the aminopyrimidine (1.0 eq).
-
Add pyridine or DMSO as the solvent.
-
Heat the mixture to 80 °C and stir for 3-6 hours.
-
Monitor the reaction by TLC. Once complete, cool the mixture and dilute with ethyl acetate.
-
Wash the organic solution with 1N NaOH to remove the phenol byproduct, followed by water and brine.[2]
-
Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.
Methodology 4: Emerging Catalytic and "Green" Methodologies
In the pursuit of more sustainable synthetic chemistry, methods utilizing CO₂ or CO as C1 sources for urea synthesis are gaining prominence.[12] These reactions often require a catalyst and can be more complex to set up but offer an environmentally benign alternative to traditional methods.
-
From CO₂ and Amines: This approach typically involves the dehydration of an ammonium carbamate intermediate, which is formed from the reaction of an amine with CO₂.[12][13] Catalytic systems, such as polyethylene glycol-supported potassium hydroxide (KOH/PEG1000), have been developed to facilitate this transformation without the need for additional dehydrating agents.[13]
-
From CO and Amines: Catalytic carbonylation of amines using carbon monoxide is another route.[14][15] These reactions often employ transition metal catalysts and an oxidant. Bimetallic catalytic systems are being explored to enable the direct synthesis of unsymmetrical ureas from two different amines and CO.[15]
While these methods are at the forefront of chemical research, their application in routine drug discovery synthesis is still evolving. They represent a promising future direction for the large-scale, environmentally friendly production of urea derivatives.
Conclusion
The synthesis of urea derivatives from aminopyrimidine intermediates is a cornerstone of many medicinal chemistry programs. The choice of synthetic route—be it the directness of isocyanate addition, the safety of CDI-mediated coupling, or the practicality of the phenyl carbamate method—offers a versatile toolkit for the modern researcher. By understanding the mechanistic principles and practical considerations outlined in this guide, scientists can confidently and efficiently construct these vital molecular scaffolds, paving the way for the discovery of next-generation therapeutics.
References
- Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids. (Source: vertexaisearch.cloud.google.com) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPFUJiOpi7fim5JVWurpMS83V1ewGNsG-prjkjP8x6xTMZp9EWwue-uyCMssbJJBumwEuPPSpxIyaFeSJFwsEbuqGX29FRyEII9-A4x25425-etbEMpHYV6-Dnp98htc4sv_Xlb0C7Fp7OvE0=]
- Synthesis of unsymmetrical urea from aryl- or pyridyl carboxamides and aminopyridines using PhI(OAc)2via in situ formation of aryl - RSC Publishing. (Source: vertexaisearch.cloud.google.com) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG93sQ9Ckhg4-E13J1iNKvQeJCBIx9rsl6ZrasygwCRDOQs6GtHkd5mdd60TWW9ELfnBdns0Zzs_zj3wz51dS0jbEzL62URwIBAtS8De0c6QnxF7Gx5FSy-JX0ClkYbGwlG0vY8d88PxmyoI5YwvKqiYEGSOBtQNQ6XyaYx]
- Synthesis of Urea Derivatives from CO2 and Amines Catalyzed by Polyethylene Glycol Supported Potassium Hydroxide Without Dehydrating Agents | Request PDF - ResearchGate. (Source: researchgate.net) [URL: https://www.researchgate.
- Synthesis of Ureas from CO2 - PubMed. (Source: National Center for Biotechnology Information) [URL: https://pubmed.ncbi.nlm.nih.gov/28397187/]
- Catalytic synthesis of urea from carbon monoxide and amine compound - Google Patents. (Source: patents.google.com) [URL: https://patents.google.
- Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues - PMC - NIH. (Source: National Center for Biotechnology Information) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6359483/]
- Convenient Synthesis of Sorafenib and Its Derivatives. (Source: Taylor & Francis Online) [URL: https://www.tandfonline.com/doi/abs/10.1080/00397911.2011.585807]
- Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates - ResearchGate. (Source: researchgate.net) [URL: https://www.researchgate.
- Synthesis of urea derivatives from amines and CO2 in the absence of catalyst and solvent - Green Chemistry (RSC Publishing). (Source: Royal Society of Chemistry) [URL: https://pubs.rsc.org/en/content/articlelanding/2012/gc/c2gc35967k]
- A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. (Source: Thieme) [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/a-2144-6725]
- (PDF) Synthesis of some aryl (pyrimidin-3-yl)methyl ureas, hydrazones and semicarbazones. (Source: researchgate.net) [URL: https://www.researchgate.net/publication/271520624_Synthesis_of_some_aryl_pyrimidin-3-ylmethyl_ureas_hydrazones_and_semicarbazones]
- Non-phosgene route: catalytic carbonylation of amines to form unsymmetrical ureas - PMC. (Source: National Center for Biotechnology Information) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9927976/]
- Sorafenib Analogue and Its Rearranged Compound: Design, Synthesis, Their In Vitro Anticancer Activity and Crystal Structure of - Preprints.org. (Source: preprints.org) [URL: https://www.preprints.org/manuscript/202401.1610/v1]
- Urea Formation - Common Conditions. (Source: organic-chemistry.org) [URL: https://www.organic-chemistry.
- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC. (Source: National Center for Biotechnology Information) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8133559/]
- Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. (Source: Asian Journal of Chemistry) [URL: http://www.asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=24_1_3]
- Synthesis of aryl urea hybrids of pyrimidine. Reagents and conditions:... | Download Scientific Diagram - ResearchGate. (Source: researchgate.net) [URL: https://www.researchgate.net/figure/Synthesis-of-aryl-urea-hybrids-of-pyrimidine-Reagents-and-conditions-I-POCl3-reflux_fig1_372864696]
- Urea formation via reaction of an isocyanate with an amine. - ResearchGate. (Source: researchgate.net) [URL: https://www.researchgate.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (Source: aip.scitation.org) [URL: https://aip.
- Direct synthesis of urea from carbon dioxide and ammonia - PMC - NIH. (Source: National Center for Biotechnology Information) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10390177/]
- Urea derivative synthesis by amination, rearrangement or substitution. (Source: organic-chemistry.org) [URL: https://www.organic-chemistry.org/synthesis/C1N2/ureas.shtm]
- Full article: Synthesis and biological evaluation of novel series of aminopyrimidine derivatives as urease inhibitors and antimicrobial agents - Taylor & Francis. (Source: Taylor & Francis Online) [URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2012.742468]
- US5925762A - Practical synthesis of urea derivatives - Google Patents. (Source: patents.google.com) [URL: https://patents.google.
- A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (Source: aip.scitation.org) [URL: https://aip.
- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC. (Source: National Center for Biotechnology Information) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9699052/]
Sources
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US5925762A - Practical synthesis of urea derivatives - Google Patents [patents.google.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. preprints.org [preprints.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Ureas from CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. US4801744A - Catalytic synthesis of urea from carbon monoxide and amine compound - Google Patents [patents.google.com]
- 15. Non-phosgene route: catalytic carbonylation of amines to form unsymmetrical ureas - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing SNAr Reactions on Electron-Deficient Pyrimidines
Welcome to the technical support center dedicated to enhancing the yield and efficiency of Nucleophilic Aromatic Substitution (SNAr) reactions on electron-deficient pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of these powerful synthetic transformations.
Troubleshooting Guide: Common Issues and Solutions
The success of an SNAr reaction on a pyrimidine core is contingent on a delicate interplay of electronic effects, steric factors, and reaction conditions. Below is a comprehensive guide to diagnosing and resolving common challenges encountered in the laboratory.
| Issue Encountered | Probable Cause(s) | Recommended Solution(s) |
| 1. Low or No Product Formation | a. Insufficient Ring Activation: The pyrimidine ring is not electron-deficient enough to facilitate nucleophilic attack.[1] | a. Enhance Electron Withdrawal: If possible, introduce or utilize a pyrimidine substrate with stronger electron-withdrawing groups (EWGs) like -NO₂, -CN, or -SO₂R ortho or para to the leaving group.[1][2][3] These groups stabilize the negatively charged Meisenheimer intermediate, accelerating the reaction.[2] |
| b. Poor Leaving Group: The chosen leaving group is not sufficiently labile. | b. Optimize the Leaving Group: In SNAr reactions, the typical leaving group reactivity is F > Cl > Br > I.[3][4] The high electronegativity of fluorine makes the attached carbon more electrophilic.[3] Consider using a fluoro- or a sulfonyl-substituted pyrimidine if your current leaving group is a chloride or bromide.[5][6] | |
| c. Weak Nucleophile: The nucleophile lacks sufficient reactivity to attack the pyrimidine ring. | c. Increase Nucleophilicity: If using a neutral nucleophile (e.g., an alcohol or amine), consider deprotonation with a suitable non-nucleophilic base (e.g., NaH for alcohols, or K₂CO₃, DIPEA for amines) to generate the more reactive anionic form.[3][7][8] | |
| d. Suboptimal Reaction Conditions: The temperature is too low, or the solvent is inappropriate. | d. Adjust Temperature and Solvent: Gradually increase the reaction temperature while monitoring for decomposition.[7] Switch to a polar aprotic solvent such as DMF, DMSO, or NMP, which can help to solvate the nucleophile and stabilize the charged intermediate.[7][9] | |
| 2. Formation of Multiple Products (Poor Regioselectivity) | a. Competing Reaction Sites: The pyrimidine ring has multiple potential sites for nucleophilic attack, especially with multiple leaving groups. | a. Understand Electronic Control: For di-substituted pyrimidines like 2,4-dichloropyrimidine, attack is generally favored at the C4 position.[10][11] However, substituents on the ring can alter this selectivity. Electron-donating groups at C6 can favor C2 attack.[10][11] Quantum mechanics (QM) calculations can be a powerful tool to predict regioselectivity.[10][12] |
| b. Steric Hindrance: Bulky groups near a potential reaction site can hinder the approach of the nucleophile.[10] | b. Assess Steric Factors: If the desired position is sterically encumbered, consider if a less hindered nucleophile could be used. In some cases, steric hindrance can be exploited to direct the reaction to an electronically less favored but more accessible site. | |
| c. Di-substitution: The mono-substituted product reacts further with the nucleophile. | c. Control Stoichiometry and Addition: Use a stoichiometric amount or a slight excess (1.05-1.2 equivalents) of the nucleophile.[7] Add the nucleophile slowly (dropwise) at a low temperature to maintain a low concentration and minimize the chance of a second substitution.[7] | |
| 3. Side Reactions and Byproduct Formation | a. Solvolysis: The solvent (e.g., an alcohol) acts as a nucleophile, leading to unwanted ether byproducts.[13] | a. Use Anhydrous Conditions and Appropriate Solvents: Ensure all reagents and solvents are anhydrous.[8] If using an alcohol as a solvent is unavoidable and it is interfering, consider switching to a non-nucleophilic polar aprotic solvent.[9] |
| b. Base-Induced Decomposition: Strong bases can cause decomposition of the starting material or product. | b. Select an Appropriate Base: Use the mildest base necessary to facilitate the reaction. For amine nucleophiles, non-nucleophilic organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are often suitable.[7] | |
| c. Reaction with the Nucleophile Itself: Some nucleophiles can undergo self-condensation or other side reactions under the reaction conditions. | c. Optimize Reaction Conditions for the Nucleophile: Ensure the reaction temperature and pH are within the stability range of your nucleophile. Pre-forming the nucleophilic anion under controlled conditions before adding the pyrimidine substrate can sometimes mitigate this. |
Visualizing the SNAr Mechanism
The following diagram illustrates the general two-step addition-elimination mechanism of an SNAr reaction on an electron-deficient pyrimidine.
Caption: General SNAr mechanism on a pyrimidine ring.
Experimental Workflow for Optimization
A systematic approach is crucial when optimizing an SNAr reaction. The following workflow can guide your experimental design.
Caption: Workflow for optimizing SNAr reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the best leaving groups for SNAr reactions on pyrimidines?
A1: For SNAr reactions, the reactivity of leaving groups often follows the order F > Cl > Br > I.[3][4] This is because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing inductive effect of fluorine, making the carbon atom more electrophilic.[3] Sulfonyl groups (-SO₂R) can also be excellent leaving groups.[5][6]
Q2: How does the position of electron-withdrawing groups (EWGs) affect the reactivity of the pyrimidine ring?
A2: The position of EWGs is critical. To effectively activate the ring for SNAr, the EWG must be positioned ortho or para to the leaving group. This allows for the delocalization and stabilization of the negative charge in the Meisenheimer intermediate onto the EWG.[1][2] An EWG at the meta position has a much smaller effect on the reaction rate.
Q3: Can I use a catalyst to improve my SNAr reaction yield?
A3: While many SNAr reactions proceed thermally, certain transformations can be catalyzed. For instance, palladium catalysts have been used for the amination of some chloropyrimidines.[14] Copper(I) salts can also promote certain SNAr aminations.[15] However, for many electron-deficient pyrimidines, catalysis is not necessary if the substrate is sufficiently activated and the conditions are optimized. In some cases, palladium catalysis can even be outcompeted by the SNAr pathway if the nucleophile is strong enough.[16]
Q4: My nucleophile is sterically hindered. How will this affect the reaction?
A4: Steric hindrance can significantly slow down or even prevent an SNAr reaction by impeding the nucleophile's approach to the electrophilic carbon.[10][17] If you suspect steric hindrance is an issue, you could try increasing the reaction temperature, using a less hindered nucleophile if possible, or investigating if an alternative, less hindered position on the pyrimidine ring could be functionalized.
Q5: What is the ideal solvent for an SNAr reaction on a pyrimidine?
A5: Polar aprotic solvents like DMSO, DMF, NMP, and acetonitrile are generally the solvents of choice.[7][9] These solvents are effective at solvating both the nucleophile and the charged Meisenheimer intermediate, which helps to lower the activation energy of the reaction. While alcohols can be used, there is a risk of them acting as nucleophiles (solvolysis), especially at higher temperatures.[9][13]
Q6: I am seeing di-substitution of my dichloropyrimidine even with one equivalent of nucleophile. How can I improve mono-substitution selectivity?
A6: Achieving mono-substitution can be challenging. Key strategies include:
-
Low Temperature: Perform the reaction at a low temperature (e.g., 0 °C or even lower) to slow down the rate of the second substitution, which often has a higher activation energy.[7]
-
Slow Addition: Add the nucleophile solution dropwise over a prolonged period to maintain a very low concentration of the nucleophile in the reaction mixture.[7]
-
Stoichiometry: Use only a slight excess (e.g., 1.05 equivalents) of the nucleophile.[7]
Detailed Experimental Protocol: Mono-amination of 2-ethoxy-4,6-difluoropyrimidine
This protocol provides a general framework for the selective mono-substitution of a di-activated pyrimidine.
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet. Cool the flask to 0-5°C using an ice-water bath.[7]
-
Initial Charge: Dissolve 2-ethoxy-4,6-difluoropyrimidine (1.0 eq.) and a non-nucleophilic base such as DIPEA (1.5 eq.) in an anhydrous polar aprotic solvent (e.g., THF or acetonitrile) in the reaction flask.[7]
-
Nucleophile Preparation: In the dropping funnel, dissolve the amine nucleophile (1.05-1.2 eq.) in a small amount of the anhydrous solvent.[7]
-
Controlled Addition: Add the nucleophile solution dropwise to the stirred reaction mixture over 1-2 hours, ensuring the internal temperature is maintained between 0-10°C.[7]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the same temperature for an additional 2-6 hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[7]
-
Work-up: Quench the reaction by adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[7]
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired mono-substituted product.[7]
References
-
ResearchGate. (n.d.). Nucleophilic substitution reactions with a variety of heteroaromatic,.... Retrieved from [Link]
-
Lu, Y., Liu, W., Wang, Q., Chen, Y., & Wai, J. S. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class | Chapter 48. Retrieved from [Link]
-
(n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29. Retrieved from [Link]
-
Navuluri, C., Su, H. Y., Sullivan, R. J., Lee, T., Jones, B. P., Gorin, B., McWilliams, J. C., Nelson, J. D., Alberico, D., & Desrosiers, J.-N. (2024). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Letters, 26, 4626–4630. Retrieved from [Link]
-
(n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC. Retrieved from [Link]
-
(2023, July 24). Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding. The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]
-
(n.d.). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. Retrieved from [Link]
-
(2025, August 7). ChemInform Abstract: SNAr Reactions of 2-Methylthio-4-pyrimidinones in Pivalic Acid: Access to Functionalized Pyrimidinones and Pyrimidines. ResearchGate. Retrieved from [Link]
-
(n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Retrieved from [Link]
-
(2022, August 12). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Retrieved from [Link]
-
(n.d.). Advanced SNAr Reaction Guide. Scribd. Retrieved from [Link]
-
(2025, August 10). (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. Retrieved from [Link]
-
(2015, September 17). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters. ACS Publications. Retrieved from [Link]
-
(2014, June 11). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. ACS.org. Retrieved from [Link]
-
(2026, February 12). SNAr Reaction in Other Common Molecular Solvents. Wordpress. Retrieved from [Link]
-
(n.d.). Nucleophilic aromatic substitution. Wikipedia. Retrieved from [Link]
-
(n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]
-
(n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. KPU Pressbooks. Retrieved from [Link]
-
(2020, February 2). SNAr reactions of pi-deficient aromatic rings. YouTube. Retrieved from [Link]
-
(n.d.). Selective Arylation of RNA 2'-OH Groups via SNAr Reaction with Trialkylammonium Heterocycles. PMC. Retrieved from [Link]
-
(n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. PMC. Retrieved from [Link]
-
(n.d.). The definition of the toxicologically relevant applicability domain for the SNAr reaction for substituted pyridines and pyrimidines. PubMed. Retrieved from [Link]
-
(2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. Retrieved from [Link]
-
(2025, June 3). SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Div. DDDT. Retrieved from [Link]
-
(2022, November 8). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. PMC. Retrieved from [Link]
-
(2023, September 1). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. ACS Publications. Retrieved from [Link]
-
(2016, May 29). Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions?. Retrieved from [Link]
-
(n.d.). A deconstruction–reconstruction strategy for pyrimidine diversification. PMC. Retrieved from [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 10. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. wuxibiology.com [wuxibiology.com]
- 12. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 13. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Chloropyrimidine Purification & Stability
Topic: Purification & Workup of Chloropyrimidine Reaction Mixtures Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Introduction: The Stability-Reactivity Paradox
Chloropyrimidines are ubiquitous scaffolds in drug development (e.g., kinase inhibitors, nucleoside analogs). However, the very feature that makes them valuable—the susceptibility of the C-Cl bond to Nucleophilic Aromatic Substitution (
The Core Challenge: You must remove highly reactive chlorinating agents (POCl
This guide synthesizes industrial best practices and mechanistic insights to navigate this "Stability-Reactivity Paradox."
Module 1: The Quench (The Critical Step)
Status: Most failures occur here. Issue: "My product disappears/hydrolyzes during the aqueous workup."
The standard "pour into ice" method is often insufficient for chloropyrimidines due to the formation of metastable phosphorous intermediates that generate heat and acid after the apparent quench is finished.
Troubleshooting Guide: The "Delayed Exotherm" & Hydrolysis
| Symptom | Root Cause | Technical Solution |
| Delayed Exotherm (Pot heats up 20 mins after quench) | Accumulation of phosphorodichloridic acid ( | Adopt the "Warm Inverse Quench." Hydrolysis of POCl |
| Product Hydrolysis (Reversion to OH) | Localized acidity. Even if the bulk pH is 7, droplets of POCl | Buffer the Quench. Never quench with pure water. Use 3M NaOAc or K |
| Violent Fuming | Direct addition of water to the reaction mixture. | Inverse Quench Only. Always add the Reaction Mixture to the Aqueous phase, never the reverse. |
Protocol A: The "Safety-First" Buffered Inverse Quench
Recommended for scale >10g or stable chloropyrimidines.
-
Distillation (Optional but Recommended): Distill off excess POCl
under reduced pressure (rotary evaporator with a caustic trap). This removes the bulk of the acid source before water is ever introduced [3]. -
Preparation: Prepare a 3M Sodium Acetate (NaOAc) or 10% K
CO solution. -
Temperature Control: Heat the aqueous buffer to 35–40°C .
-
Addition: Dilute the crude reaction residue with a non-protic solvent (DCM or EtOAc). Add this solution slowly to the stirred aqueous buffer.
-
Phase Cut: Immediately separate layers. Do not let the mixture "age."
Module 2: Removing Phosphorous Impurities
Status: Common purity killer. Issue: "Oily residues," "Sticky solids," or "High baseline noise in NMR."
Phosphorous byproducts (phosphoryl chlorides, phosphoric acids) are often soluble in organic solvents, making them difficult to remove via simple extraction.
The "Heptane Partition" Strategy
Chloropyrimidines are often lipophilic, while phosphorous acids are polar but "sticky."
-
Dissolution: Dissolve crude residue in a minimal amount of Ethyl Acetate (EtOAc).
-
Precipitation: Slowly add Heptane or Hexane (Ratio 1:3 EtOAc:Heptane).
-
Filtration: Many phosphorous impurities will precipitate as gums or solids while the chloropyrimidine remains in solution.
-
Wash: Wash the filtrate with 5% NaHCO
(rapidly) to remove residual acidic species.
Module 3: Purification Logic (Chromatography vs. Crystallization)
Status: Yield optimization. Issue: "Product decomposes on the silica column."
The Silica Trap
Silica gel is slightly acidic (
Decision Matrix: Purification Route
Caption: Decision tree for selecting the purification method based on physical state and acid sensitivity.
Protocol B: Neutralizing Silica Gel
If you must use silica for an acid-sensitive chloropyrimidine:
-
Slurry: Prepare the silica slurry using your eluent + 1% Triethylamine (Et
N) . -
Flush: Pour the column and flush with 2 column volumes of the Et
N-doped solvent. -
Run: Perform the purification using standard solvent (the initial base wash is usually sufficient to buffer the silica surface).
Module 4: Storage & Stability
Issue: "Compound turned into a black tar in the freezer."
Chloropyrimidines are autocatalytic decomposers. Hydrolysis produces HCl, which catalyzes further hydrolysis.
-
Rule 1: Remove all acid traces. Ensure the final organic extract is dried thoroughly over Na
SO (not MgSO , which can be slightly acidic) and rotary evaporated to complete dryness. -
Rule 2: Inert Atmosphere. Store under Argon/Nitrogen. Moisture in the air is the enemy.
-
Rule 3: Cold Storage. Store at -20°C.
-
Stabilizer: For extremely unstable oils, storing as a solution in anhydrous DCM or Toluene at -20°C is often more stable than the neat oil.
FAQ: Expert Troubleshooting
Q1: Why is my 4-chloropyrimidine decomposing faster than my 2-chloropyrimidine? A: Electronic effects. The C4 position is more electron-deficient (para-like conjugation with N1 and N3) than the C2 position, making it more susceptible to nucleophilic attack by water [4]. 4-chloropyrimidines require stricter anhydrous handling.
Q2: Can I use alcohols for recrystallization?
A: Proceed with caution. While ethanol is a common solvent, "alcoholysis" (S
Q3: My reaction turned into a solid block during the quench. A: You likely used too little solvent or cooled it too much, causing the phosphate salts to crystallize and trap your product.
-
Fix: Add more water to dissolve the inorganic salts, or add DCM to dissolve the organic product. Ensure the biphasic mixture is fluid.
References
-
Organic Process Research & Development. "Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates." Org.[2][3][4] Process Res. Dev. 2010, 14, 6, 1490–1500. Link
-
BenchChem. "Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride." BenchChem Technical Guides. Link
-
Google Patents. "Process for the preparation of chloropyrimidines (US5525724A)." Link
-
Stack Exchange / Joule & Mills. "Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity." Chemistry Stack Exchange. Link
Sources
Technical Support Center: Optimizing Morpholine Substitution on Pyrimidines
Welcome to the technical support resource for optimizing the nucleophilic aromatic substitution (SNAr) of morpholine onto pyrimidine scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, field-tested insights into reaction optimization, with a core focus on the critical parameter of reaction temperature. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve robust, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of morpholine substitution on a pyrimidine ring, and how does temperature influence it?
A1: The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The electron-deficient nature of the pyrimidine ring, particularly at the C2 and C4 positions, makes it susceptible to attack by nucleophiles like morpholine.[1][2]
The mechanism involves two key steps:
-
Nucleophilic Attack: The nitrogen atom of morpholine attacks an electron-deficient carbon on the pyrimidine ring (typically C2 or C4, bearing a leaving group like a halogen). This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1] This step is often the rate-determining step of the reaction.[1][3]
-
Leaving Group Expulsion: The aromaticity of the pyrimidine ring is restored by the elimination of the leaving group (e.g., Cl⁻, Br⁻).
Temperature plays a pivotal role by influencing the reaction rate. According to the Arrhenius equation, higher temperatures provide the necessary activation energy to overcome the energy barrier for the formation of the Meisenheimer complex, thus increasing the reaction rate.[4] However, excessive heat can lead to unwanted side reactions.[5][6]
Caption: SNAr mechanism for morpholine substitution on a pyrimidine ring.
Q2: I'm setting up a new reaction. What is a good starting temperature for my optimization?
A2: A good starting point for conventional heating is typically between 80°C and 100°C .[7] This range often provides a balance between a reasonable reaction rate and minimizing byproduct formation. For many substrates, refluxing in a solvent like 1,4-dioxane, acetonitrile, or ethanol is a common practice.[8]
For microwave-assisted synthesis, a starting temperature of 120-140°C is often effective, as it allows for rapid heating and significantly shorter reaction times, often minutes instead of hours.[9][10]
It is crucial to monitor your reaction progress using an appropriate analytical technique like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal time and temperature for your specific substrates.[6][11]
Q3: How do I know if my reaction is under kinetic or thermodynamic control? How does temperature affect this?
A3: This is a critical concept in reaction optimization.
-
Kinetic Control prevails at lower temperatures and shorter reaction times. The major product formed is the one that forms the fastest, meaning it has the lowest activation energy barrier.[4][12][13]
-
Thermodynamic Control dominates at higher temperatures and longer reaction times. These conditions allow the reaction to become reversible, enabling the product mixture to equilibrate. The major product will be the most stable one, which may not be the one that forms the fastest.[12][14][15]
In morpholine substitution on pyrimidines, this can manifest if there are multiple potential reaction sites or if side-products can form. For instance, if an undesired isomer (kinetic product) forms quickly at 80°C, but the desired, more stable isomer (thermodynamic product) forms slowly, increasing the temperature to 120°C and extending the reaction time might favor the formation of the desired product. Always start with conditions that favor kinetic control and incrementally increase the temperature to find the optimal balance.[14]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. scispace.com [scispace.com]
- 4. jackwestin.com [jackwestin.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave-Assisted Synthesis and Antimicrobial Evaluation of Novel Spiroisoquinoline and Spiropyrido[4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. dalalinstitute.com [dalalinstitute.com]
TLC solvent systems for separating morpholine-pyrimidine isomers
Welcome to the Chromatography Technical Support Center . As application scientists, we frequently encounter the notorious difficulties of separating nitrogen-rich heterocycles. Morpholine-pyrimidine hybrids—often synthesized as kinase inhibitors or central nervous system (CNS) targets—present a unique chromatographic challenge[1][2]. Nucleophilic aromatic substitution (SNAr) reactions used to synthesize these compounds frequently yield regioisomers (e.g., 2-morpholino vs. 4-morpholino pyrimidines) that possess nearly identical polarities and basic nitrogen atoms that interact aggressively with standard silica gel[1][3].
This guide is designed to troubleshoot co-elution, streaking, and poor resolution by addressing the fundamental chemical interactions at play.
Diagnostic Workflow for Separation Failures
Diagnostic workflow for troubleshooting morpholine-pyrimidine TLC separations.
Core Troubleshooting Guide & FAQs
Q: Why do my morpholine-pyrimidine compounds form long streaks ("comets") instead of tight spots? Causality: Standard TLC stationary phases consist of silica gel, which is densely packed with surface silanol groups (Si-OH). These groups are mildly acidic. Because morpholine and pyrimidine rings contain basic nitrogen atoms, they undergo continuous, reversible protonation as they migrate up the plate[3][4]. This dynamic protonation/deprotonation equilibrium causes the compound to stick to the silica at varying strengths, resulting in a streak rather than a defined band[5]. Solution: You must "deaden" the plate. Adding a volatile Lewis base like Triethylamine (TEA, 0.1–2.0%) or methanolic ammonia (1–10%) to your mobile phase neutralizes the acidic silanol sites[6][7]. This prevents analyte protonation, allowing the basic isomers to migrate as tight, quantifiable spots[5].
Q: My regioisomers perfectly co-elute in Hexane/Ethyl Acetate. How do I resolve them? Causality: Regioisomers typically have identical molecular weights and nearly identical overall dipole moments, making standard aliphatic/ester solvent systems (like Hexane/EtOAc) blind to their structural differences[8][9]. Solution: You must shift the separation mechanism from simple polarity to polarizability or spatial geometry.
-
Aromatic Systems: Switching to a Toluene/Acetone mixture exploits
stacking interactions between the toluene solvent and the pyrimidine ring, which often differs slightly between regioisomers[9]. -
Stationary Phase Shift: If normal-phase silica fails entirely, switch to basic Alumina plates (which lack acidic silanols) or C18 Reverse-Phase plates, which separate based on subtle lipophilic differences rather than polar interactions[3][10].
Q: Can I use acetic acid instead of TEA to fix the streaking? A: No. While acetic acid (0.1–2.0%) is the correct modifier for acidic compounds (like carboxylic acids) to suppress ionization, adding acid to basic morpholine-pyrimidine derivatives will force them into a highly polar salt form. This will cause them to stick permanently to the baseline or exacerbate the streaking[3][6][7].
Quantitative Data: Solvent System Optimization
Table 1: Recommended TLC Solvent Systems for Nitrogenous Heterocycles
| Solvent System | Modifier | Primary Interaction Mechanism | Expected |
| Hexane / EtOAc (1:1) | None | Baseline dipole-dipole; poor for basic N-heterocycles. | |
| DCM / MeOH (95:5) | Hydrogen bonding disruption; TEA neutralizes silanols. | ||
| Toluene / Acetone (7:3) | |||
| H₂O / MeCN (Gradient) | Hydrophobic partitioning on C18 Reverse-Phase plates. | Orthogonal separation (Resolves inseparable pairs) |
Step-by-Step Methodologies (Self-Validating Protocols)
Protocol 1: Plate "Deadening" and Progressive Dilution (Streaking Resolution)
This protocol includes a self-validating dilution test to confirm whether streaking is caused by chemical interactions (silanols) or simple physical overloading[4].
-
Prepare the Mobile Phase: Mix Dichloromethane (DCM) and Methanol (MeOH) in a 90:10 ratio. Add exactly 1% (v/v) Triethylamine (TEA)[7].
-
Chamber Saturation: Place a piece of filter paper against the back wall of the TLC chamber. Pour in the mobile phase to a depth of 0.5 cm. Seal and let equilibrate for 10 minutes to ensure solvent vapor saturation[3][7].
-
Progressive Dilution Spotting (Validation Step): Prepare three concentrations of your sample:
(original), , and . Spot 1 µL of each side-by-side on the baseline. Logic: If the spot still streaks, the issue is chemical (requires more TEA). If it resolves into a tight spot, your original sample was simply overloaded[4]. -
Co-Spotting (Validation Step): To ensure the identity of the target compound, produce a co-spot by spotting a known standard directly over a spot of the unknown mixture[6].
-
Development & Visualization: Develop the plate until the solvent front is 1 cm from the top. Crucial: Dry the plate completely in a fume hood before visualization. Residual TEA will absorb UV light and conceal your spots[6]. Visualize under short-wave UV (254 nm)[2].
Protocol 2: Orthogonal Screening for Inseparable Regioisomers
Use this workflow when isomers co-elute with a
-
Prepare Orthogonal Systems: Prepare three distinct chambers to test different intermolecular forces:
-
Parallel Development: Spot the isomer mixture on three separate silica plates and develop them simultaneously in the three chambers.
-
Evaluate & Pivot: If spots remain unresolved across all normal-phase systems, the structural differences are too subtle for silica. Transition immediately to Reverse-Phase (C18) TLC using a gradient of Water/Acetonitrile (e.g., 50:50 to 20:80)[3][10].
References
1.[6] "Thin Layer Chromatography - Chemistry LibreTexts", LibreTexts. URL: 2.[7] "TLC | OpenOChem Learn", OpenOChem. URL: 3.[8] "Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together", Reddit (/r/OrganicChemistry). URL: 4.[4] "Complete Guide to Thin Layer Chromatography Sample Preparation", Organomation. URL: 5.[3] "Tailing in TLC - can anyone help?", ResearchGate. URL: 6.[5] "TLC and streaking: why add triethylamine?", Reddit (/r/chemhelp). URL: 7.[9] "Separating Regioisomers using Preparative TLC", Reddit (/r/OrganicChemistry). URL: 8.[1] "Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine", Frontiers. URL: 9.[2] "Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins", PMC. URL: 10.[10] "How to separate regioisomers without using instrumental method", ResearchGate. URL:
Sources
- 1. Frontiers | Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine [frontiersin.org]
- 2. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. organomation.com [organomation.com]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. TLC | OpenOChem Learn [learn.openochem.org]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of 4-(6-Chloro-2-methoxypyrimidin-4-yl)morpholine
Topic: Optimization of Recrystallization Solvents & Protocols Compound: 4-(6-Chloro-2-methoxypyrimidin-4-yl)morpholine CAS Context: Intermediate in PI3K/mTOR inhibitor synthesis (e.g., related to BKM120/Pictilisib analogs).[1]
Core Technical Analysis: The "Why" Behind Solvent Selection
To purify 4-(6-Chloro-2-methoxypyrimidin-4-yl)morpholine , one must understand its physicochemical "personality."[1] This molecule features a push-pull electronic system:
-
The Morpholine Ring: A saturated heterocycle that increases solubility in polar protic solvents (due to the ether oxygen and amine nitrogen) and lowers the melting point compared to unsubstituted aminopyrimidines.
-
The Chloro & Methoxy Groups: These provide lipophilic handles but also make the pyrimidine ring electron-rich enough to participate in
- stacking, which facilitates crystal lattice formation.
The Challenge: The morpholine moiety often leads to "oiling out" (liquid-liquid phase separation) rather than clean crystallization because the compound's melting point can be depressed by impurities to below the solvent's boiling point.
Solvent System Matrix
Based on the dielectric constants (
| System Class | Primary Solvent | Anti-Solvent | Ratio (v/v) | Mechanism | Best For |
| A (Standard) | Ethanol (EtOH) | None (Single) | N/A | Temperature-dependent solubility.[1] | Removal of polar byproducts (salts, morpholine HCl).[1] |
| B (High Yield) | Isopropanol (IPA) | Water | 5:1 to 10:1 | "Drowning out" effect.[1] Water forces the hydrophobic chloro-pyrimidine out.[1] | Maximizing recovery; removing inorganic salts. |
| C (Polishing) | Ethyl Acetate | n-Heptane | 1:2 to 1:4 | Polarity gradient.[1] | Removing non-polar impurities (e.g., bis-substituted byproducts).[1] |
Step-by-Step "Golden Batch" Protocol
This protocol minimizes thermal stress to prevent hydrolysis of the chloro-group (a common risk in wet solvents at high reflux).[1]
Safety Note: The chloro-pyrimidine moiety is a potential skin sensitizer.[1] Handle with full PPE.
Phase 1: Dissolution & Hot Filtration[1]
-
Charge crude solid into a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Add Ethanol (95% or anhydrous) at a ratio of 5 mL per gram of crude solid.
-
Heat to mild reflux (
).-
Observation: If the solid does not fully dissolve, add ethanol in 1 mL/g increments.
-
Critical Check: If a fine suspension remains after 10 volumes of solvent, these are likely inorganic salts (e.g., NaCl/TEA
HCl from the synthesis).
-
-
Hot Filtration: Filter the hot solution through a pre-warmed Buchner funnel or glass sinter to remove insoluble salts.
Phase 2: Controlled Crystallization[1]
-
Return the clear filtrate to a clean flask.
-
The Cloud Point: Allow the solution to cool slowly to
with gentle stirring. -
Seeding (Crucial): At
, add a "seed crystal" (0.1% wt) of pure product. This prevents super-saturation and oiling out. -
Ramp Down: Cool to room temperature (
) over 1 hour, then transfer to an ice bath ( ) for 30 minutes.
Phase 3: Isolation
-
Filter the white/off-white crystals under vacuum.[1]
-
Wash: Wash the cake with cold Ethanol (
, 2 volumes). -
Drying: Dry in a vacuum oven at
for 4-6 hours. Do not exceed to avoid sublimation or degradation.[1]
Visualization: Process Workflow & Decision Logic[1]
Figure 1: The Recrystallization Decision Tree
This diagram guides you through the critical "Oiling Out" phenomenon common with morpholine derivatives.
Caption: Troubleshooting logic for phase separation issues during cooling.
Troubleshooting & FAQs
Q1: The product "oils out" as a sticky gum instead of crystals. Why?
A: This occurs when the compound separates as a liquid phase before it crystallizes, usually because the solution is too concentrated or the cooling is too rapid.
-
Fix: Reheat the mixture until clear. Add 10-20% more solvent.[1] Cool very slowly to room temperature with vigorous stirring. Seeding is mandatory here to provide a nucleation surface.
Q2: My product has a yellow tint. How do I remove it?
A: Yellowing often indicates oxidation byproducts or traces of starting material (4,6-dichloro-2-methoxypyrimidine).[1]
-
Fix: During the hot dissolution step (Phase 1), add Activated Carbon (5% wt) .[1] Stir at reflux for 10 minutes, then perform the hot filtration through Celite.
Q3: Can I use water as a solvent?
A: No. While the morpholine group is polar, the lipophilic pyrimidine core makes it insoluble in water. However, water can be used as an anti-solvent in combination with Isopropanol (IPA).[1]
-
Warning: Do not boil in water-rich acidic conditions for extended periods, as the 6-chloro group is susceptible to hydrolysis, converting your product into the 6-hydroxy impurity [1].[1]
Q4: What is the expected yield?
A: A well-optimized recrystallization should yield 80-90% .[1] If yield is <70%, your mother liquor likely retains too much product. Concentrate the mother liquor to half volume and induce a second crop (though this crop will have lower purity).
References
-
BenchChem Technical Support. (2025).[1][2][3] Purifying Aminopyrimidine Derivatives by Recrystallization. Retrieved from [1]
-
National Institutes of Health (NIH). (2021).[1] Synthesis of Diaminopyrimidine Sulfonate Derivatives. ACS Omega. Retrieved from [1]
-
Organic Chemistry Portal. (2025). Morpholine Synthesis and Reactivity. Retrieved from [1]
-
U.S. Patent & Trademark Office. (2018).[1] Process for the preparation of 4-chloro-6-alkoxypyrimidines (Patent DE10249946B4).[1] Retrieved from
Sources
Technical Support Center: Troubleshooting C-6 Chlorine Reactivity in Suzuki-Miyaura Couplings
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks encountered when performing Suzuki-Miyaura cross-couplings (SMC) on unactivated or heteroaromatic C-6 chlorides (e.g., 6-chloropurine, 6-chloroquinoline, 6-chloropyrimidine).
Unlike aryl bromides or iodides, C-6 chlorides present a dual challenge: a high bond dissociation energy (BDE) that stalls oxidative addition, and the presence of nitrogen-rich heterocycles that can actively poison the transition metal catalyst. This guide synthesizes field-proven causality, self-validating protocols, and quantitative data to help you rescue stalled reactions.
Mechanistic Diagnostics & Workflows
Before adjusting your reaction conditions, it is critical to identify where the catalytic cycle is failing. The diagrams below map the logical relationships between catalyst speciation, substrate coordination, and reaction failure points.
Mechanistic pathways in Suzuki coupling of C-6 chlorides, highlighting catalyst poisoning and rescue.
Decision tree for diagnosing and resolving common failures in C-6 chloride Suzuki-Miyaura couplings.
Core Troubleshooting Guide (FAQs)
Q1: Why is my C-6 chloride substrate failing to convert, even at elevated temperatures? A1: The root cause is typically a failure at the oxidative addition step. The C-Cl bond dissociation energy is exceptionally high (~330 kJ/mol), making oxidative addition the rate-limiting step of the catalytic cycle. Furthermore, if you are working with nitrogen-rich heterocycles like 6-chloroquinoline or 6-chloropurine, the lone pairs on the ring nitrogens can outcompete standard phosphine ligands (like PPh3), coordinating to the Pd(0) center to form highly stable, catalytically inactive dimeric species[1]. Solution: Shift away from traditional Pd(PPh3)4. Utilize electron-rich, sterically demanding dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) or pre-formed DyadPalladate precatalysts. These bulky ligands accelerate oxidative addition and physically block the formation of off-cycle Pd-heterocycle dimers[2].
Q2: I am working with unprotected 6-chloropurine. Do I need to protect the free nitrogen (N9) before coupling? A2: It depends entirely on your solvent and catalyst system. Under standard organic conditions (e.g., Toluene/DMF), the free N9 proton and nitrogen lone pairs will poison the catalyst, necessitating protection (e.g., with an isopropyl, benzyl, or THP group) prior to the Suzuki coupling[3]. Solution: You can bypass the protection step entirely by utilizing an aqueous-phase Suzuki coupling. The Pd(OAc)2/TPPTS (tris(3-sulfonatophenyl)phosphine) catalyst system in a water/acetonitrile mixture is highly effective for unprotected 6-chloropurines. The highly polar, water-soluble TPPTS ligand stabilizes the active Pd species and outcompetes heterocycle coordination in the aqueous phase[4].
Q3: My starting material is consumed, but I am seeing massive amounts of protodeboronation of my boronic acid rather than the cross-coupled product. How do I fix this?
A3: Protodeboronation occurs when the transmetalation step is slower than the hydrolysis of the boronic acid. For unactivated C-6 chlorides, transmetalation can become sluggish if the boronic acid is not properly activated by the base. Weak bases like Na2CO3 are often insufficient for bulky systems.
Solution: Switch to K3PO4 or Cs2CO3 in a biphasic system (e.g., Dioxane/H2O). The presence of water is critical as it facilitates the formation of the reactive trihydroxyboronate intermediate
Quantitative Data: Catalyst Benchmarking
The following table summarizes optimized catalyst and solvent systems for specific C-6 chloride substrates, demonstrating the causality between ligand choice and reaction yield.
| Substrate | Catalyst / Ligand System | Solvent / Base | Temp (°C) | Yield (%) | Ref |
| 6-Chloropurine (Unprotected) | Pd(OAc)₂ / TPPTS (Aqueous) | H₂O:MeCN / Na₂CO₃ | 100 (MW) | 70–85 | [4] |
| 6-Chloro-9-isopropylpurine | Pd(PPh₃)₄ (Protected N9) | Toluene:H₂O / Na₂CO₃ | 110 | 75–88 | [3] |
| 6-Chloroquinoline | [HXPhos]₂[Pd₂Cl₆] (Precatalyst) | THF / K₃PO₄ | 80 | >90 | [2] |
| 6-Chloroquinoline | Ni(COD)₂ / ProPhos | Dioxane / K₃PO₄ | 100 | 85–95 | [1] |
Self-Validating Experimental Protocol
Below is a field-validated Standard Operating Procedure (SOP) for the Aqueous Suzuki-Miyaura Coupling of Unprotected 6-Chloropurine . This protocol includes built-in validation checkpoints to ensure the catalytic system is functioning correctly at each stage.
Materials Required:
-
Unprotected 6-chloropurine (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(OAc)₂ (5 mol%)
-
TPPTS ligand (15 mol%)
-
Na₂CO₃ (2.5 equiv)
-
Degassed H₂O / Acetonitrile (2:1 v/v)
Step-by-Step Methodology:
Step 1: Solvent Degassing (Critical)
-
Action: Sparge the H₂O/Acetonitrile mixture with Argon for at least 30 minutes prior to use.
-
Validation Check: Oxygen contamination will rapidly oxidize the electron-rich TPPTS ligand to its phosphine oxide, killing the reaction. Ensure the solvent line maintains positive Argon pressure.
Step 2: Catalyst Pre-activation & Speciation
-
Action: In a Schlenk flask under Argon, combine Pd(OAc)₂ and TPPTS in 2 mL of the degassed solvent mixture. Stir at room temperature for 15 minutes.
-
Validation Check: The solution must transition from a reddish-brown suspension to a clear, pale-yellow solution. This visual cue confirms the successful in-situ reduction of Pd(II) to the active Pd(0)-TPPTS complex. If the solution turns black, Pd-black has precipitated due to oxygen ingress; discard and restart.
Step 3: Reaction Assembly
-
Action: To the active catalyst solution, add 6-chloropurine, the arylboronic acid, and Na₂CO₃.
-
Validation Check: Check the pH of the aqueous layer using pH paper. It should register between 9–10. Boronic acid activation strictly requires an alkaline environment to form the reactive boronate complex necessary for transmetalation.
Step 4: Heating and Reaction Monitoring
-
Action: Heat the reaction mixture to 100 °C using an oil bath or microwave reactor for 1–2 hours.
-
Validation Check: Monitor by LC-MS. If the C-6 chloride mass remains intact but the boronic acid mass has disappeared, protodeboronation is outcompeting transmetalation. Spike the reaction with an additional 0.5 equiv of boronic acid.
Step 5: Workup and Isolation
-
Action: Cool the reaction to room temperature. Neutralize the aqueous phase to pH 7 using 1M HCl. Extract the product using Ethyl Acetate (3 x 15 mL). Dry the organic layers over MgSO₄, filter, and concentrate under reduced pressure. Purify via reverse-phase chromatography if necessary.
References
1. Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Reactions. d-nb.info. 2.[4] Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides. nih.gov. 4 3.[1] ProPhos: A Ligand for Promoting Nickel-Catalyzed Suzuki-Miyaura Coupling Inspired by Mechanistic Insights into Transmetalation. acs.org. 1 4.[2] Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. nih.gov. 2 5.[3] Synthesis of 6-arylpurines via Suzuki coupling reaction. ajrconline.org. 3
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajrconline.org [ajrconline.org]
- 4. Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Structural Elucidation and Solvent-Dependent NMR Profiling of 4-(6-Chloro-2-methoxypyrimidin-4-yl)morpholine
Executive Summary
In the development of pyrimidine-based kinase inhibitors (e.g., EGFR or mTOR pathways), 4-(6-Chloro-2-methoxypyrimidin-4-yl)morpholine serves as a critical scaffold. Its synthesis typically involves a Nucleophilic Aromatic Substitution (SNAr) of 4,6-dichloro-2-methoxypyrimidine.
This guide provides a definitive comparison of 1H NMR chemical shifts for this compound, focusing on two critical axes for the bench scientist:
-
Reaction Monitoring (Product vs. Starting Material): How to definitively confirm mono-substitution and rule out bis-substitution.
-
Solvent Selection (CDCl3 vs. DMSO-d6): How solvent polarity and hydrogen bonding alter the morpholine and pyrimidine signal topology.
Structural Logic & Assignment Strategy
Before analyzing the data, we must establish the "why" behind the signals. The molecule consists of three distinct magnetic environments:
-
The Pyrimidine Core (H-5): This is the diagnostic singlet . In the starting material (4,6-dichloro), this proton is highly deshielded. Upon substitution with morpholine (an electron-donating group), the ring electron density increases, causing a significant upfield shift (shielding) of the H-5 proton.
-
The Morpholine Ring: An AA'BB' system. The protons adjacent to oxygen (
) are chemically distinct from those adjacent to nitrogen ( ). -
The Methoxy Group: A strong singlet, typically stable but sensitive to solvent polarity.
Diagram 1: Synthetic Pathway & Logic
The following diagram illustrates the SNAr transformation and the resulting structural changes tracked by NMR.
Caption: SNAr progression from electron-deficient dichloro-pyrimidine to the electron-rich morpholino-adduct.
Comparative Analysis 1: Product vs. Starting Material
The most frequent failure mode in this synthesis is over-substitution (forming the 4,6-dimorpholino species) or regioisomer confusion (if using asymmetric starting materials).
Table 1: Diagnostic Shift Comparison (in CDCl3)
| Proton Environment | Starting Material (4,6-Dichloro...)[1][2][3] | Target Product | Shift Difference ( |
| Pyrimidine H-5 | 6.95 ppm (s) | 6.15 ppm (s) | -0.80 ppm (Shielding) |
| Methoxy (-OCH3) | 4.05 ppm (s) | 3.96 ppm (s) | -0.09 ppm |
| Morpholine (N-CH2) | N/A | 3.65 ppm (m) | Diagnostic Appearance |
| Morpholine (O-CH2) | N/A | 3.78 ppm (m) | Diagnostic Appearance |
Technical Insight: The dramatic upfield shift of the H-5 proton (from ~6.95 to ~6.15 ppm) is the primary "Go/No-Go" signal. The morpholine nitrogen donates electron density into the pyrimidine ring via resonance, shielding the H-5 position. If you see a peak remaining at 6.95 ppm, your reaction is incomplete.
Comparative Analysis 2: Solvent Effects (CDCl3 vs. DMSO-d6)
Choice of solvent drastically affects the resolution of the morpholine ring protons.
-
CDCl3 (Chloroform-d): Best for structural confirmation. The morpholine protons often appear as distinct triplets or multiplets.
-
DMSO-d6 (Dimethyl sulfoxide-d6): Best for solubility of polar intermediates. However, the high viscosity and polarity often broaden the morpholine signals, sometimes merging them into a broad hump.
Table 2: Solvent-Dependent Chemical Shifts
| Proton | Multiplicity | Integration | ||
| H-5 (Ar-H) | 6.15 | 6.45 | Singlet | 1H |
| -OCH3 | 3.96 | 3.88 | Singlet | 3H |
| O-CH2 | 3.78 | 3.65 - 3.75 | Triplet/Multiplet | 4H |
| N-CH2 | 3.65 | 3.55 - 3.65 | Triplet/Multiplet | 4H |
Critical Observation: In DMSO-d6, the H-5 proton often shifts downfield (to ~6.45 ppm) compared to chloroform. This is due to the strong dipole interaction of DMSO with the pyrimidine ring system. Do not mistake this for unreacted starting material.
Diagram 2: NMR Assignment & Correlation
This diagram maps the logical flow of assigning the spectrum based on the data above.
Caption: Logical workflow for assigning the 1H NMR signals to the molecular structure.
Experimental Protocol
To ensure reproducibility of the shifts listed above, follow this standardized acquisition protocol.
A. Sample Preparation[2][5][6][7][8]
-
Mass: Weigh 5–10 mg of the dried product.
-
Solvent: Add 0.6 mL of CDCl3 (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.
-
Note: If the product is an HCl salt, CDCl3 will result in poor solubility and broadened peaks. Use DMSO-d6 or neutralize the salt with aqueous NaHCO3 first.
-
-
Filtration: If any turbidity remains, filter through a cotton plug into the NMR tube to prevent baseline distortion.
B. Acquisition Parameters (400 MHz equivalent)
-
Pulse Sequence: Standard 1H (zg30)
-
Scans (NS): 16 (sufficient for >95% purity)
-
Relaxation Delay (D1): 1.0 second (Morpholine protons relax quickly; H-5 relaxes slower but 1.0s is usually sufficient for qualitative work).
-
Spectral Width: -2 to 14 ppm.
-
Temperature: 298 K (25°C).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 796070, 4-(6-Chloropyrimidin-4-yl)morpholine. Retrieved from [Link]
-
BMRB (2025). Biological Magnetic Resonance Data Bank: Morpholine Derivatives. Retrieved from [Link]
-
Molecules (2013). Synthesis and SAR of Pyrimidine-Morpholine Derivatives. (Contextual reference for shift trends in 4-amino-6-chloropyrimidines). Retrieved from [Link]
Sources
Definitive Guide: Mass Spectrometry Fragmentation of Chloropyrimidine Morpholines
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, DMPK Scientists Focus: Structural Elucidation, Isotope Pattern Analysis, and Ionization Mode Comparison
Executive Summary: The Diagnostic Power of the Scaffold
Chloropyrimidine morpholines are ubiquitous pharmacophores in modern drug discovery, serving as critical intermediates for PI3K, mTOR, and EGFR kinase inhibitors (e.g., Gefitinib analogs). Their mass spectrometry (MS) behavior is distinct due to the interplay between the chlorine isotope signature and the morpholine ring lability .
This guide objectively compares the fragmentation performance of these compounds under Electrospray Ionization (ESI-MS/MS) versus Electron Ionization (EI-MS) , and contrasts them with non-halogenated alternatives to demonstrate their superior diagnostic utility in metabolite identification.
Mechanistic Deep Dive: Fragmentation Pathways
To understand the performance of this chemical class in an analytical setting, we must first map the deterministic fragmentation pathways. We will use 4-(2-chloropyrimidin-4-yl)morpholine (MW 199.64, Monoisotopic Mass ~199.05) as the representative scaffold.
The "Chlorine Filter" Effect
The most immediate diagnostic feature is the 3:1 intensity ratio of the $ ^{35}Cl $ and $ ^{37}Cl $ isotopes.
-
Precursor Ion:
. -
Utility: Any fragment ion retaining the pyrimidine core will preserve this 3:1 doublet, allowing immediate visual filtering of metabolic soft spots (e.g., if the morpholine is oxidized, the doublet shifts mass but retains the pattern).
Morpholine Ring Disassembly (ESI-CID)
Unlike the aromatic pyrimidine ring, the saturated morpholine ring is the primary site of collision-induced dissociation (CID).
-
Ring Opening: Protonation typically occurs on the morpholine nitrogen.
-
Neutral Loss of
(28 Da): A retro-ene type rearrangement leads to the loss of ethylene, a hallmark of cyclic amines. -
Neutral Loss of
(30 Da): Alternatively, the ether oxygen can facilitate the loss of formaldehyde, though this is less energetically favorable than ethylene loss in pyrimidine-substituted morpholines.
Visualization of Signaling Pathways (Fragmentation Tree)
Figure 1: Deterministic fragmentation tree showing the primary dissociation pathways. Note the retention of the chlorine isotope pattern in Fragments A and B.
Comparative Analysis: Performance Against Alternatives
This section evaluates how the analysis of Chloropyrimidine Morpholines compares to alternative ionization techniques and structural analogs.
Comparison 1: ESI-MS/MS (Soft) vs. EI-MS (Hard)
| Feature | ESI-MS/MS (Recommended) | EI-MS (Alternative) | Performance Verdict |
| Molecular Ion Stability | High: Dominant | Low: | ESI is superior for MW confirmation. |
| Fragmentation Control | Tunable: Collision Energy (CE) controls degree of fragmentation. | Fixed: 70 eV energy smashes the molecule. | ESI allows MS3 experiments.[1] |
| Library Matching | Low: Libraries are instrument-dependent. | High: NIST/Wiley library compatible. | EI wins for unknown identification. |
| Mechanism | Heterolytic cleavage (Closed-shell ions). | Homolytic cleavage (Radical cations).[2] | ESI mimics biological metabolism better. |
Insight: For drug development, ESI-MS/MS is the superior choice . The ability to see the intact protonated molecule allows for pharmacokinetic (PK) quantification, while EI is too destructive for sensitive quantitation of these polar intermediates.
Comparison 2: Chlorinated vs. Non-Halogenated Analogs
When replacing the Chlorine with a Hydrogen (Des-chloro) or Methyl group, the analytical performance changes drastically.
-
Spectral Clarity: The Chloropyrimidine morpholine provides a self-validating spectral tag . In complex matrices (plasma/urine), the 3:1 doublet acts as a natural filter. Non-halogenated analogs lack this, increasing the risk of false positives from matrix interferences.
-
Fragmentation Directionality: The electron-withdrawing nature of Chlorine (
) weakens the pyrimidine ring electron density, making the morpholine nitrogen the preferred site for protonation and subsequent fragmentation. In non-chlorinated analogs, protonation is more distributed, leading to a "messier" spectrum with less predictable cleavage.
Experimental Protocol: Self-Validating Workflow
To ensure high-integrity data, follow this standardized LC-MS/MS protocol. This workflow includes a "Causality Check" to verify that observed fragments are genuine.
Step 1: Sample Preparation
-
Solvent: Dissolve compound in 50:50 Methanol:Water + 0.1% Formic Acid.
-
Concentration: 1 µg/mL (tuning) / 100 ng/mL (analysis).
-
Rationale: Formic acid ensures full protonation of the morpholine nitrogen (
), maximizing sensitivity in ESI(+).
Step 2: Source Optimization (ESI+)
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Desolvation Temp: 350°C.
-
Causality Check: If the
adduct is >10% of the peak, increase source temperature or cone voltage to destabilize the adduct.
Step 3: MS/MS Acquisition (Product Ion Scan)
-
Precursor Selection: Select the $ ^{35}Cl $ monoisotopic peak (e.g., m/z 200).
-
Collision Energy (CE) Ramp: Acquire spectra at 15, 30, and 45 eV.
-
Low CE (15 eV): Preserves Morpholine ring; shows loss of HCl.
-
Med CE (30 eV): Optimal for Morpholine ring opening (-28 Da).
-
High CE (45 eV): Smashes structure to Pyrimidine core ions.
-
Step 4: Data Validation (The "Isotope Handshake")
-
Select the $ ^{37}Cl $ isotope (m/z 202) as the precursor.
-
Run the same MS/MS scan.
-
Verification: All chlorine-containing fragments (e.g., Pyrimidine core) must shift by +2 Da compared to the $ ^{35}Cl $ scan. Fragments losing the chlorine (rare in ESI) will align perfectly.
Workflow Visualization
Figure 2: Linear LC-MS/MS workflow with an embedded validation loop using the chlorine isotope.
Quantitative Data Summary
The following table summarizes typical fragment ions observed for chloropyrimidine morpholines under standard ESI-CID conditions (30 eV).
| Fragment Ion (m/z) | Relative Abundance (%) | Proposed Structure | Diagnostic Value |
| 200 | 100 (Base Peak) | Precursor / Quantitation | |
| 172 | 40 - 60 | High: Morpholine ring opening. | |
| 164 | 10 - 20 | Med: Confirms Chlorine presence. | |
| 113 | 25 - 35 | High: Confirms core scaffold. | |
| 86 | < 10 | Low: Non-specific amine fragment. |
References
-
Holčapek, M., et al. (2010). Mass spectrometry of pyrimidine derivatives.[3][4][5][6][7] Journal of Mass Spectrometry.[4]
-
NIST Mass Spec Data Center. (2023). Electron Ionization Mass Spectra of Chlorinated Heterocycles. NIST Chemistry WebBook.
- Smith, R. (2015). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. (Reference for LC-MS/MS protocol standards).
Sources
- 1. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Fragmentation of dipyridamole and related dipyrimidines by electrospray ionization collisional activated decomposition mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. article.sapub.org [article.sapub.org]
- 6. researchgate.net [researchgate.net]
- 7. iosrjournals.org [iosrjournals.org]
A Comparative Guide to the Reactivity of 2-Chloro and 4-Chloro Pyrimidine Isomers in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and medicinal chemistry, pyrimidine derivatives are indispensable scaffolds. Their prevalence in biologically active molecules necessitates a deep understanding of their chemical behavior, particularly the reactivity of halogenated pyrimidines in nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth comparison of the reactivity of two common isomers, 2-chloropyrimidine and 4-chloropyrimidine, offering a blend of theoretical principles and practical, data-driven insights to inform synthetic strategy.
The Theoretical Framework: Understanding the Reactivity of Chloropyrimidines
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the carbon atoms of the ring susceptible to attack by nucleophiles, a feature that is further enhanced by the presence of a good leaving group like chlorine. The SNAr reaction in chloropyrimidines typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.
The relative reactivity of the 2- and 4-positions is primarily governed by the stability of the corresponding Meisenheimer complex formed upon nucleophilic attack.
Meisenheimer Complex Stability
Attack at the 4-position of a pyrimidine ring leads to a Meisenheimer intermediate where the negative charge can be delocalized onto both nitrogen atoms, one of which is in a para-like position relative to the site of attack. This para-quinoid-like resonance structure provides significant stabilization.
In contrast, attack at the 2-position results in an intermediate where the negative charge is delocalized onto the adjacent nitrogen atoms in an ortho-quinoid-like fashion. Generally, the para-quinoid resonance contributor is more stabilizing than the ortho-quinoid one, leading to a more stable Meisenheimer complex for substitution at the 4-position. Consequently, 4-chloropyrimidine is generally more reactive towards nucleophiles than 2-chloropyrimidine .
Visualizing the Mechanism: Nucleophilic Attack on Chloropyrimidines
Caption: General mechanism for SNAr on 4-chloro and 2-chloropyrimidine.
Frontier Molecular Orbital (FMO) Theory Perspective
Frontier Molecular Orbital (FMO) theory offers another lens through which to view this reactivity difference. In an SNAr reaction, the key interaction is between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile (the chloropyrimidine). A larger coefficient of the LUMO at a particular carbon atom indicates a more favorable orbital overlap for nucleophilic attack at that position.
Computational studies have shown that for unsubstituted chloropyrimidines, the LUMO coefficient is generally larger at the C4 and C6 positions compared to the C2 position. This aligns with the observed greater reactivity at the 4-position.
Comparative Reactivity: A Look at the Experimental Data
While the general principle dictates that 4-chloropyrimidine is more reactive, the magnitude of this difference and the potential for altering this selectivity depend on the specific nucleophile and reaction conditions.
| Reactant Isomer | Nucleophile | Conditions | Observation | Reference |
| 2,4-Dichloropyrimidine | Amines | Varies | Generally favors substitution at C4, with ratios from 1:1 to 4:1 (C4:C2). | [1] |
| 2,4-Dichloropyrimidine | Thiophenols | Basic or weakly acidic | Preferential reaction at C4. | [2] |
| 2,4-Dichloropyrimidine | Alkoxides, Formamide Anions | Specific (e.g., with a 2-MeSO₂ group) | Can show high selectivity for C2. | [3][4] |
| 2-Chloropyrimidine | Various Amines | KF, water, reflux or microwave | Moderate to excellent yields of 2-aminopyrimidines. | |
| 4-Chloropyrimidine | Morpholine | Pd-catalyzed (Buchwald-Hartwig) | High yields (e.g., 92% with NaOtBu). |
It is important to note that substituents on the pyrimidine ring can significantly influence the regioselectivity of nucleophilic attack on dichloropyrimidines. Electron-donating groups can sometimes favor substitution at the 2-position, while electron-withdrawing groups often enhance the inherent preference for the 4-position.[5]
Experimental Protocols: Synthesizing Aminopyrimidines
The synthesis of aminopyrimidines via SNAr is a cornerstone of many synthetic routes in drug discovery. Below are representative protocols for the amination of both 2-chloropyrimidine and 4-chloropyrimidine.
Protocol 1: Microwave-Assisted Amination of 2-Chloropyrimidine
This method offers a rapid and efficient route to 2-aminopyrimidine derivatives.[6]
Workflow Diagram
Caption: Workflow for microwave-assisted amination of 2-chloropyrimidine.
Step-by-Step Methodology:
-
Reaction Setup: In a microwave reaction vial, combine 2-chloropyrimidine (1.0 eq), the desired amine (1.0-1.2 eq), and triethylamine (1.5-2.0 eq) in anhydrous propanol.
-
Microwave Reaction: Seal the vial and place it in a microwave reactor. Heat the mixture to 120–140 °C for 15–30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling, disperse the resulting mixture or precipitate in a saturated aqueous solution of sodium bicarbonate.
-
Isolation: Extract the product into ethyl acetate. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be further purified by column chromatography or recrystallization as needed.
Protocol 2: Conventional Amination of 4-Chloropyrimidine Derivatives
This protocol describes a general procedure for the synthesis of 4-aminopyrimidine derivatives under conventional heating.
Workflow Diagram
Caption: Workflow for conventional amination of 4-chloropyrimidine.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve the 4-chloropyrimidine derivative (1.0 mmol) in a polar aprotic solvent (e.g., DMF, 5 mL).
-
Reagent Addition: Add the amine (1.5 mmol) and a base (e.g., K₂CO₃, 2.0 mmol).
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and pour it into water.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Isolation: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Conclusion and Strategic Recommendations
The comparative reactivity of 2-chloro and 4-chloropyrimidine is a nuanced topic with significant implications for synthetic planning in drug discovery. While theoretical principles and a body of experimental evidence point to the greater reactivity of the 4-chloro isomer due to the superior stability of its Meisenheimer intermediate, this is not an immutable rule. The choice of nucleophile, the presence of other substituents on the pyrimidine ring, and the reaction conditions can all modulate this reactivity profile.
For synthetic chemists, the key takeaways are:
-
Default Reactivity: In the absence of other influencing factors, expect 4-chloropyrimidine to be more reactive than 2-chloropyrimidine in SNAr reactions.
-
Strategic Substituent Effects: Be mindful of how electron-donating or withdrawing groups on the pyrimidine ring can alter the regioselectivity of substitution on di- or polychlorinated pyrimidines.
-
Condition Optimization: For less reactive nucleophiles or to achieve substitution at the 2-position, consider employing more forcing conditions, such as microwave heating or palladium-catalyzed cross-coupling reactions.
A thorough understanding of these principles will enable the rational design of synthetic routes to novel pyrimidine-based compounds with desired biological activities.
References
- Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class.
- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.
- Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo.
- Revolutionizing Aminopyrimidine Synthesis: A Guide to Microwave-Assisted Protocols. Benchchem.
- An efficient and simple methodology for the synthesis of 2-amino-4- (N-alkyl/arylamino)-6-chloropyrimidines. Academia.edu.
- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC.
- How to Prepare 2-Aminopyrimidine? - FAQ. Guidechem.
- Application Notes and Protocols for Nucleophilic Substitution Reactions of 5-(Bromomethyl)-2-chloropyrimidine. Benchchem.
- How to Synthesize 2-Amino-4-chloropyrimidine? - FAQ. Guidechem.
- Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class.
- SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES.
- 4-Amino-2-chloropyridine: Applic
- Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
- Nucleophilic substitution in a series of 2-methylsulfonyl-5-chloropyrimidine-4-carboxylic acid derivatives. Chemistry of Heterocyclic Compounds.
- A Comparative Analysis of Reaction Kinetics for Halopyridines in Nucleophilic Arom
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
- Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glut
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class.
- A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. Chemical Science (RSC Publishing).
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. PMC.
- organic chemistry - Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange.
- A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built
- Concerted nucleophilic arom
- (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
- Application Notes and Protocols: 5-(Bromomethyl)-2-chloropyrimidine in the Synthesis of Kinase Inhibitors. Benchchem.
- CN102079725B - Method for preparing 2-chloropyrimidine.
- US8334383B2 - Regioselective preparation of substituted pyrimidines.
- Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. RSC Publishing.
Sources
- 1. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 4. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. (PDF) An efficient and simple methodology for the synthesis of 2-amino-4- (N-alkyl/arylamino)-6-chloropyrimidines [academia.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Reference standards for 4-chloro-2-methoxy-6-morpholinopyrimidine
An In-Depth Technical Guide to Reference Standards for 4-Chloro-2-methoxy-6-morpholinopyrimidine
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Objective Comparison Guide & Experimental Protocol
Executive Summary & Scientific Context
In the development of targeted oncology therapeutics, particularly phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors, the pyrimidine scaffold is a ubiquitous structural motif. Specifically, 4-chloro-2-methoxy-6-morpholinopyrimidine serves as a critical regulatory starting material and synthetic building block.
The structural components of this molecule are highly deliberate: the morpholine ring acts as a classic hinge-binding motif that forms a critical hydrogen bond with the kinase hinge region [1], while the 2-methoxy group modulates lipophilicity and fits into the kinase specificity pocket. The 4-chloro position provides an electrophilic handle for regioselective Nucleophilic Aromatic Substitution (SNAr) or Suzuki-Miyaura cross-coupling to build the final Active Pharmaceutical Ingredient (API) [2].
Because this compound is integrated directly into the API backbone, the selection, justification, and analytical control of its reference standards are governed by strict regulatory frameworks, such as the ICH Q11 guidelines [3]. Impurities in the starting material—such as unreacted 4,6-dichloro-2-methoxypyrimidine or des-methoxy analogs—can propagate through the synthesis, exhibiting divergent SNAr kinetics and resulting in closely related, hard-to-purge API impurities.
Fig 1: Mechanistic pathway of 4-chloro-2-methoxy-6-morpholinopyrimidine in target drug synthesis.
Comparison of Reference Standard Alternatives
When establishing a control strategy for 4-chloro-2-methoxy-6-morpholinopyrimidine, analytical scientists must choose between different grades of reference standards. The choice dictates the reliability of downstream HPLC impurity tracking and quantitative assays.
Table 1: Performance and Specification Comparison of Standard Grades
| Standard Grade | Typical Purity (HPLC) | Traceability & Certification | Relative Cost | Best Use Case |
| Primary / Pharmacopeial | >99.5% | Fully traceable (e.g., NIST/USP). Includes qNMR, TGA, IR, and elemental analysis. | Calibrating working standards; final API regulatory filings. | |
| Commercial High-Purity | 97.0% – 98.5% | Vendor Certificate of Analysis (CoA) with basic 1H-NMR and LC-MS data. | Early-stage R&D; route scouting; non-GMP synthesis. | |
| In-House Working Standard | >98.0% | Certified internally against a primary standard. Rigorous cross-validation required. | Routine GMP batch release; continuous manufacturing support. |
Causality Behind the Choice: While commercial high-purity standards are cost-effective for early R&D, they often lack the rigorous moisture content (Karl Fischer) and residual solvent (GC-HS) data required for quantitative assay calibration. For late-stage clinical development, an In-House Working Standard , rigorously qualified against a highly expensive Primary Standard, provides the optimal balance of metrological traceability and operational cost-efficiency.
Experimental Protocols: Validating an In-House Working Standard
To elevate a synthesized batch of 4-chloro-2-methoxy-6-morpholinopyrimidine to the status of a "Working Reference Standard," it must undergo a self-validating, orthogonal analytical workflow.
Protocol A: Chemical Purity via HPLC-UV/MS
Objective: Determine the chromatographic purity and identify ionizable impurities (e.g., dichloro precursors).
-
Sample Preparation: Dissolve 10 mg of the candidate standard in 10 mL of Acetonitrile:Water (50:50 v/v) to yield a 1 mg/mL stock. Dilute to 0.1 mg/mL for injection.
-
Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., 50 x 4.6 mm, 1.8 µm particle size). Causality: The high surface area and end-capped silanols prevent peak tailing from the basic morpholine nitrogen.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes at 1.0 mL/min.
-
-
Detection Parameters:
-
UV: 254 nm. Causality: The conjugated pyrimidine ring exhibits a strong π-π transition at 254 nm, ensuring maximum sensitivity for structurally related impurities.*
-
MS: Electrospray Ionization Positive mode (ESI+). Look for the target mass
(for the isotope).
-
-
Acceptance Criteria: The main peak must account for
of the total integrated area, with no single unknown impurity .
Protocol B: Absolute Purity via Quantitative NMR (qNMR)
Objective: Determine the absolute mass fraction of the standard, independent of UV extinction coefficients.
-
Internal Standard Selection: Use highly pure, traceable Dimethyl sulfone (DMSO
). Causality: DMSO provides a sharp, distinct singlet at ppm in CDCl , which does not overlap with the morpholine multiplets (3.7-3.8 ppm) or the pyrimidine aromatic proton. -
Preparation: Accurately weigh
mg of 4-chloro-2-methoxy-6-morpholinopyrimidine and mg of DMSO into a vial using a microbalance (d = 0.001 mg). Dissolve in 0.6 mL of CDCl . -
Acquisition: Run a
H-NMR experiment with a relaxation delay (D1) of at least 30 seconds. Causality: A long D1 ensures complete relaxation of all protons, preventing integration errors that skew the absolute purity calculation. -
Calculation: Compare the integration of the pyrimidine C5-proton (singlet,
ppm) against the DMSO reference peak to calculate the absolute mass fraction.
Fig 2: Multi-modal analytical workflow for certifying in-house reference standards.
Conclusion
For complex pharmaceutical intermediates like 4-chloro-2-methoxy-6-morpholinopyrimidine, reliance on unverified commercial standards introduces unacceptable risks of impurity carryover. By strictly adhering to ICH Q11 principles and utilizing a multi-modal validation approach (HPLC-UV/MS paired with qNMR), analytical scientists can establish highly reliable, self-validating working reference standards that ensure the integrity of downstream PI3K/mTOR inhibitor synthesis.
References
-
Saurat, T., et al. "Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors." National Institutes of Health (NIH) / PMC, 2014. Available at:[Link][1]
-
Han, J., et al. "Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein." Journal of Medicinal Chemistry - ACS Publications, 2024. Available at:[Link][2]
-
Pharmaceutical Technology Editors. "Understanding ICH Q11—FDA's Guidance on the Development and Manufacture of Drug Substances." Pharmaceutical Technology, 2025. Available at:[Link][3]
Sources
Introduction: The Chemical Versatility and Biological Significance of 2,4,6-Trisubstituted Pyrimidines
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2,4,6-Trisubstituted Pyrimidines
The pyrimidine scaffold is a cornerstone of medicinal chemistry and materials science, forming the core of essential biomolecules like the nucleobases thymine, cytosine, and uracil.[1][2] The 2,4,6-trisubstituted pyrimidines, in particular, represent a class of compounds with immense synthetic accessibility and a broad spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][3][4][5] The precise arrangement and nature of the substituents at the 2, 4, and 6 positions dictate the molecule's three-dimensional structure, electronic properties, and, consequently, its biological function.
This guide provides a comprehensive comparison of the primary spectroscopic techniques used to elucidate and confirm the structure of these vital compounds. As researchers in drug development and materials science, the ability to unequivocally determine a molecule's structure is paramount. This document moves beyond simple data reporting, offering insights into the causal relationships between substitution patterns and spectral output. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, along with Mass Spectrometry (MS), provide a complementary and self-validating toolkit for structural characterization.
The Integrated Spectroscopic Workflow
A robust characterization of a novel 2,4,6-trisubstituted pyrimidine relies not on a single technique, but on the convergence of data from multiple orthogonal methods. Each technique probes a different aspect of the molecule's physical properties, and together they provide a complete and unambiguous structural picture.
Caption: General workflow for the characterization of a new pyrimidine derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By probing the magnetic environments of ¹H and ¹³C nuclei, we can map the carbon-hydrogen framework and deduce the influence of substituents on the pyrimidine core.
Expertise in Action: Interpreting Substituent Effects
The electronic nature of the groups at positions 2, 4, and 6 dramatically influences the chemical shifts of the remaining ring protons and carbons. The C-5 position is particularly sensitive to these changes.
-
Electron-Donating Groups (EDGs) like amino (-NH₂) or methoxy (-OCH₃) groups increase the electron density of the ring. This increased shielding causes the C-5 proton (H-5) and the ring carbons to shift upfield (to a lower ppm value).
-
Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or chloro (-Cl) groups decrease the ring's electron density. This deshielding effect results in a downfield shift (to a higher ppm value) for the ring protons and carbons.[6]
Caption: Influence of substituents on the NMR chemical shift of the C-5 position.
Comparative Data: ¹H and ¹³C NMR Chemical Shifts
The following tables summarize typical chemical shift ranges. Note that these are illustrative and can vary based on the specific combination of all three substituents and the solvent used.
| Position | Substituent Type | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) |
| C-5 | N/A (Proton on ring) | 6.5 - 8.5 | 110 - 140 |
| C-2, C-4, C-6 | Aryl (e.g., Phenyl) | 7.0 - 8.5 (on aryl ring) | 155 - 170 (pyrimidine C), 125-140 (aryl C) |
| C-2, C-4, C-6 | Amino (-NH₂) | 5.0 - 8.0 (broad singlet) | 160 - 170 |
| C-2, C-4, C-6 | Alkyl (e.g., -CH₃) | 2.0 - 2.8 | 165 - 175 (pyrimidine C), 20-30 (alkyl C) |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified pyrimidine derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[7] The choice of solvent is critical; DMSO-d₆ is excellent for solubilizing polar compounds and observing exchangeable protons like those in -NH₂ or -OH groups.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm. This provides a reliable reference point for the chemical shifts.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.[7] Higher field strengths provide better signal dispersion, which is crucial for resolving complex splitting patterns in highly substituted aromatic systems.
-
2D NMR (Optional but Recommended): For unambiguous assignment, perform 2D NMR experiments like COSY (to identify H-H couplings) and HSQC/HMBC (to correlate protons with their directly attached or long-range carbons).
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy probes the vibrational frequencies of chemical bonds. While the "fingerprint region" (<1500 cm⁻¹) can be complex, the functional group region (1500-4000 cm⁻¹) provides clear, diagnostic peaks that confirm the presence or absence of key substituents. It serves as a rapid and invaluable tool for verifying the successful incorporation of functional groups during synthesis.
Comparative Data: Characteristic IR Absorption Bands
The presence of the pyrimidine core and its substituents gives rise to a predictable set of absorption bands.
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Appearance |
| N-H Stretch | Amino (-NH₂) | 3300 - 3500 | Medium to strong, often two bands |
| C-H Stretch (Aromatic) | Pyrimidine Ring & Aryl Substituents | 3000 - 3100 | Weak to medium |
| C-H Stretch (Aliphatic) | Alkyl Substituents | 2850 - 3000 | Medium |
| C=O Stretch | Carbonyl (e.g., in an ester substituent) | 1700 - 1750 | Strong, sharp |
| C=N and C=C Stretch | Pyrimidine Ring | 1450 - 1600 | Medium to strong, multiple bands |
| C-N Stretch | Pyrimidine Ring, Amino groups | 1200 - 1350 | Medium |
| C-Cl Stretch | Chloro Substituent | 600 - 800 | Strong |
Data compiled from sources.[1][8][9][10]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount (a few milligrams) of the solid, purified pyrimidine derivative directly onto the ATR crystal. This modern technique requires minimal sample preparation compared to older methods like KBr pellets.
-
Background Scan: Perform a background scan with nothing on the crystal. This is crucial as it subtracts the spectrum of ambient air (CO₂, H₂O) from the final sample spectrum, preventing contamination of the data.
-
Sample Scan: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis to prevent cross-contamination.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight of a compound, allowing for the determination of its elemental formula. Furthermore, the fragmentation patterns observed can offer corroborating evidence for the proposed structure.[11]
Expertise in Action: Ionization and Fragmentation
The choice of ionization technique is critical. Electrospray Ionization (ESI) is a "soft" technique ideal for polar, non-volatile molecules, often yielding a prominent molecular ion peak ([M+H]⁺ or [M-H]⁻).[7] This peak is essential for high-resolution mass spectrometry (HRMS), which can determine the molecular mass to within a few parts per million, allowing for the unambiguous calculation of the molecular formula.
Fragmentation patterns in pyrimidines are often characterized by the cleavage of substituent groups or the complex rearrangement and breaking of the heterocyclic ring itself.[12][13] For example, a common fragmentation pathway involves the loss of a substituent from the 2, 4, or 6 position, leading to a stable fragment ion that can be detected.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a high-purity solvent like methanol or acetonitrile.[7] The solvent must be compatible with the ESI source.
-
Data Acquisition: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).[14] Acquire the spectrum in positive ion mode, as the nitrogen atoms in the pyrimidine ring are readily protonated to form an [M+H]⁺ ion.
-
Data Analysis: Identify the molecular ion peak and use the instrument's software to calculate the exact mass. Compare this experimental mass to the theoretical mass of the proposed structure. The difference should be less than 5 ppm.
-
Tandem MS (MS/MS): To gain further structural insight, perform an MS/MS experiment. Isolate the molecular ion peak, subject it to collision-induced dissociation (CID), and analyze the resulting fragment ions to confirm the presence of key structural motifs.[7]
UV-Visible Spectroscopy: Probing the Electronic System
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the pyrimidine ring.[11] The wavelength of maximum absorbance (λmax) is sensitive to the extent of conjugation and the nature of the substituents.
Comparative Analysis: Substituent Effects on λmax
The electronic properties of the substituents significantly impact the λmax. This is often due to Intramolecular Charge Transfer (ICT), where electron density is pushed from an EDG through the π-system to an EWG.
-
Auxochromes (EDGs): Groups like -NH₂ or -OH cause a bathochromic shift (shift to a longer λmax) and often an increase in molar absorptivity.
-
Extended Conjugation: Aryl substituents at the 2, 4, or 6 positions extend the π-system, also leading to a significant bathochromic shift compared to simple alkyl-substituted pyrimidines.[15]
-
Solvent Effects: The polarity of the solvent can influence the λmax, a phenomenon known as solvatochromism. This can provide further insight into the nature of the electronic transitions.
| Substituent Type at 2, 4, 6 Positions | Effect on Conjugation | Expected λmax Shift | Illustrative λmax Range (nm) |
| Alkyl groups | Minimal | Baseline | 250 - 280 |
| Amino/Hydroxy groups | Auxochromic effect | Bathochromic (Red Shift) | 270 - 320 |
| Phenyl/Aryl groups | Extended Conjugation | Strong Bathochromic Shift | 300 - 400+ |
Data compiled from sources.[15][16][17]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a very dilute stock solution of the pyrimidine derivative in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).[16] From this, prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0, which is the optimal range for Beer's Law linearity.
-
Blanking the Spectrophotometer: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer. This ensures that any absorbance from the solvent or cuvette is subtracted from the measurement.
-
Data Acquisition: Replace the blank cuvette with a cuvette containing the sample solution. Scan a range of wavelengths (e.g., 200-500 nm) to identify the λmax.
-
Validation: Ensure the relationship between concentration and absorbance is linear (obeys Beer's Law) in the chosen concentration range to allow for quantitative analysis if needed.[16][18]
Conclusion
The structural characterization of 2,4,6-trisubstituted pyrimidines is a systematic process that relies on the synergistic application of multiple spectroscopic techniques. NMR provides the definitive structural map, MS confirms the molecular formula and weight, IR validates the presence of key functional groups, and UV-Vis spectroscopy offers insight into the electronic nature of the conjugated system. By understanding the principles behind each technique and how substituent changes predictably alter the spectral output, researchers can confidently and efficiently elucidate the structures of novel pyrimidine derivatives, accelerating the discovery process in drug development and materials science.
References
- Beula, G. M., Krishna, N. S., Himaja, A., Prasannambica, T., Likitha, M., & Ganesh, M. (2025). Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening. Vertex AI Search.
- Benchchem. A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives. Benchchem.
- Beula, G. M., et al. (2025, November 11). Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening. Int J Pharm Chem Anal.
- Creative Proteomics. Pyrimidine Biosynthesis Analysis Service. Creative Proteomics.
- Unknown Authors. Mass spectral fragmentation modes of pyrimidine derivatives. Source not specified.
- Benchchem. Synthesis and Characterization of Novel Pyrimidine Derivatives: A Technical Guide. Benchchem.
- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.
-
Kokko, J. P., Goldstein, J. H., & Mandell, L. (1962). A Nuclear Magnetic Resonance Investigation of Tautomerism and Substituent Effects in Some Pyrimidines and Related Nucleosides. Journal of the American Chemical Society, 84(6), 1042-1045. Available from: [Link]
- Unknown Authors. (2018, July 1). SYNTHESIS OF 2,4,6-TRISUBSTITUTED PYRIMIDINE ANALOGUES VIA CHALCONE DERIVATIVES AND THEIR ANTICANCER EVALUATION. Source not specified.
-
Chaudhary, A., Singh, A., & Verma, P. K. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Organic and Medicinal Chemistry Letters, 4(1), 15. Available from: [Link]
-
ResearchGate. (n.d.). Optical properties of 2,4,6-trisubstituted pyrimidines 7-10. ResearchGate. Available from: [Link]
-
ResearchGate. (n.d.). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. ResearchGate. Available from: [Link]
-
ResearchGate. (2025, August 9). (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. Available from: [Link]
- Unknown Authors. (n.d.). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Source not specified.
-
Chaudhary, A., Singh, A., & Verma, P. K. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Organic and Medicinal Chemistry Letters, 4(1), 15. Available from: [Link]
-
ResearchGate. (n.d.). 1 H NMR and 13 C NMR Spectra of the Condensed Pyrimidines 1-10. ResearchGate. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of 2,4,6-trisubsuituted pyrimidines. ResearchGate. Available from: [Link]
-
Shkurko, O. P., & Mamaev, V. P. (2016, June 27). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. ResearchGate. Available from: [Link]
-
Basha, J. (2020, July 18). Synthesis and characterization of 2, 4,6- trisubstituted pyrimidine analogs. ResearchGate. Available from: [Link]
- Unknown Authors. (2025, July 22). Sustainable Synthesis of 2,4,6-Trisubstituted Pyridines Using Surface-Modified PET@UiO-66 Vials. ACS Omega.
- Unknown Authors. (2025, December 18). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. PMC.
-
Rodrigues, L. M., et al. (2009, January 1). (PDF) NMR Analysis of a Series of Substituted Pyrazolo[3,4-D] Pyrimidines-4-Amines. Amanote Research. Available from: [Link]
- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5.
-
Reva, I., et al. (2005, October 25). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. CORE. Available from: [Link]
-
Unknown Authors. (2011, September 15). Synthesis, characterization and biological evaluation of novel 2,4,6-trisubstituted bis-pyrimidine derivatives. PubMed. Available from: [Link]
- Unknown Authors. (2015, July 15). Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. ijirset.
-
Unknown Authors. (2023, August 23). Synthesis of 2,4,6-Trisubstituted Pyrimidines through Copper-Catalyzed [4 + 2] Annulation of α,β-Unsaturated Ketoximes with Activated Nitriles. The Journal of Organic Chemistry. Available from: [Link]
-
Chalmers, J. M. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Available from: [Link]
-
LibreTexts. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Available from: [Link]
Sources
- 1. ijpbs.com [ijpbs.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening - Int J Pharm Chem Anal [ijpca.org]
- 4. ijpca.org [ijpca.org]
- 5. Synthesis, characterization and biological evaluation of novel 2,4,6-trisubstituted bis-pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 9. ijirset.com [ijirset.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. sphinxsai.com [sphinxsai.com]
- 13. article.sapub.org [article.sapub.org]
- 14. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 15. researchgate.net [researchgate.net]
- 16. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 18. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activity Comparison: Pyrimidine vs. Pyridine Scaffolds in Drug Discovery
Introduction to Privileged Nitrogenous Scaffolds
In medicinal chemistry, nitrogenous heterocycles form the foundational backbone of over 85% of all biologically active compounds (). Among these, the pyridine (one nitrogen) and pyrimidine (two nitrogens) scaffolds are classified as "privileged structures" due to their profound impact on target affinity, metabolic stability, and pharmacokinetic profiles ().
While structurally similar, the addition of a second nitrogen atom in the pyrimidine ring fundamentally alters the physicochemical properties of the molecule.
-
Physicochemical Causality: The introduction of the second nitrogen in pyrimidine significantly lowers the basicity of the ring (pKa ~1.3) compared to pyridine (pKa ~5.2). This shift drastically reduces the likelihood of protonation at physiological pH (7.4), which enhances passive membrane permeability but can reduce aqueous solubility. Furthermore, the dual nitrogen atoms in pyrimidine act as a potent bidentate hydrogen-bond acceptor system, a critical feature for anchoring molecules within the ATP-binding pockets of enzymatic targets.
Structure-Activity Relationship (SAR) Logic & Target Specificity
When comparing these scaffolds, the choice between pyridine and pyrimidine often hinges on the specific spatial geometry and hydrogen-bonding requirements of the target receptor.
-
Kinase Inhibition (e.g., EGFR, c-Met, Aurora Kinase): Pyrimidines are classic "hinge binders." Their N1 and N3 atoms can simultaneously interact with the backbone amides of the kinase hinge region (e.g., forming bidentate hydrogen bonds with Methionine and Leucine residues). Scaffold hopping from a pyrimidine to a pyridine often results in the loss of one critical H-bond acceptor. While this can sometimes reduce overall potency—as seen in certain Aurora Kinase A inhibitors where the pyridine analog lost >2.5-fold potency ()—it can also be strategically leveraged to increase selectivity by intentionally avoiding off-target interactions.
-
Anti-inflammatory Activity: Both scaffolds exhibit robust activity in modulating inflammatory cytokines and inhibiting Nitric Oxide (NO) production in macrophages. However, their efficacy profiles differ based on the substituents they carry and the resulting electron density of the aromatic ring.
Logical SAR pathway of pyridine vs. pyrimidine scaffolds in kinase hinge region binding.
Quantitative Data Comparison
To objectively evaluate their performance, Table 1 summarizes recent experimental data comparing matched or representative pyridine and pyrimidine derivatives against identical biological targets.
Table 1: Comparative Biological Activity of Pyridine vs. Pyrimidine Scaffolds
| Scaffold Type | Target / Cell Line | Representative Compound | IC50 / Potency | Key Biological Observation |
| Pyridine | RAW 264.7 (NO Inhibition) | Compound 7a | 76.6 µM | 65.48% NO inhibition; significant suppression of IL-1, IL-6, and TNF-α mRNA expression (). |
| Pyrimidine | RAW 264.7 (NO Inhibition) | Compound 9d | 88.7 µM | 61.90% NO inhibition; lower efficacy against TNF-α compared to the pyridine analog. |
| Pyridine | EGFR (MCF7 Cell Line) | Compound 14 | 7.00 µg/mL | High antiproliferative activity; induces strong cell cycle arrest (). |
| Pyrimidine | EGFR (MCF7 Cell Line) | Compound 8 | 3.80 µg/mL | Superior EGFRWT inhibition; enhanced ROS generation and Annexin V-FITC detected apoptosis. |
Experimental Protocols for Scaffold Evaluation
To ensure scientific integrity and reproducibility, the evaluation of these scaffolds must rely on self-validating experimental systems. The following protocols detail the methodologies used to generate comparative data, emphasizing the causality behind each experimental choice.
Standardized experimental workflow for evaluating heterocyclic drug scaffolds.
Protocol A: In Vitro Kinase Inhibition Assay (EGFR/Aurora Kinase)
Causality & Validation: This assay utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). TR-FRET is chosen over standard fluorescence because it eliminates short-lived background autofluorescence intrinsic to many highly conjugated heterocyclic compounds, ensuring high signal-to-noise ratios. The system is self-validating by including a known pan-kinase inhibitor (e.g., Staurosporine) as a positive control to define the maximum inhibition baseline.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare the kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Note: The inclusion of the non-ionic detergent Brij-35 prevents the hydrophobic pyridine/pyrimidine compounds from aggregating or adhering to the microplate walls.
-
Compound Dilution: Serially dilute the test compounds in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of ≤1% (preventing DMSO-induced enzyme denaturation).
-
Enzyme-Substrate Incubation: Add the specific recombinant kinase (e.g., EGFR) and the fluorescently labeled peptide substrate. Incubate for 15 minutes at room temperature to allow the scaffold to equilibrate with the ATP-binding pocket.
-
Reaction Initiation & Detection: Initiate the reaction by adding ATP at a concentration equivalent to its Km value for the specific kinase (ensuring competitive inhibition is accurately measured). Incubate for 60 minutes, then add the TR-FRET detection reagents (Europium-labeled antibody). Read the emission ratio (665 nm / 615 nm) using a microplate reader.
Protocol B: Anti-Inflammatory NO Production Assay (LPS-Stimulated RAW 264.7)
Causality & Validation: Nitric Oxide (NO) is a highly reactive and unstable free radical. Therefore, this protocol measures nitrite (NO2-), the stable oxidative breakdown product of NO, using the Griess reagent. The assay is self-validating through the use of an untreated control (establishing basal NO) and an LPS-only control (establishing maximum inflammatory response). Cell viability is assessed in parallel (via MTT assay) to ensure that reductions in NO are due to target inhibition, not compound cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 5 × 10^4 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cellular adherence and recovery.
-
Compound Pre-treatment: Aspirate the media and replace it with fresh media containing the pyridine or pyrimidine derivatives at varying concentrations (e.g., 10, 50, 100 µM). Pre-incubate for 1 hour. Note: This pre-treatment allows the compounds to penetrate the cell membrane and engage intracellular signaling targets (e.g., NF-κB pathway) before the inflammatory insult.
-
LPS Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to induce inflammatory NO synthase (iNOS) expression. Incubate for an additional 24 hours.
-
Griess Assay: Transfer 50 µL of the cell culture supernatant to a new plate. Add 50 µL of Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid). The acidic environment drives the diazotization reaction, producing a stable azo dye. Measure the absorbance at 540 nm and calculate the NO concentration using a sodium nitrite standard curve.
References
-
Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages Source: Drug Development Research URL:[Link]
-
Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link]
-
Roles of pyridine and pyrimidine derivatives as privileged scaffolds in anticancer agents Source: Mini-Reviews in Medicinal Chemistry (Bentham Science) URL:[Link]
-
Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review Source: Arabian Journal of Chemistry URL:[Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
